Cxa-10
Description
CXA-10 is under investigation in clinical trial NCT03422510 (FIRSTx - A Study of Oral this compound in Primary Focal Segmental Glomerulosclerosis (FSGS)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
nitrated fatty acid
structure in first source
Properties
IUPAC Name |
(E)-10-nitrooctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADPCFZZWXOTI-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347887 | |
| Record name | 10-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875685-46-4 | |
| Record name | CXA-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXA-10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 10-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CXA-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CXA-10: A Novel Modulator of Inflammatory and Fibrotic Pathways in Renal Disease
An In-depth Technical Guide on the Mechanism of Action of CXA-10 in Renal Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel, orally administered nitrated fatty acid (NFA), has emerged as a promising therapeutic candidate for the treatment of renal fibrosis. As a derivative of oleic acid, 10-nitro-oleic acid (10-NO2-OA), this compound leverages a multi-faceted mechanism of action that targets key pathological pathways in chronic kidney disease (CKD). Preclinical and early-phase clinical investigations have demonstrated its potential to mitigate inflammation, oxidative stress, and the progressive accumulation of extracellular matrix that are the hallmarks of renal fibrosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Dual Regulation of Nrf2 and NF-κB Signaling
This compound's primary therapeutic effects in renal fibrosis are attributed to its ability to modulate two critical and often opposing signaling pathways: the Keap1-Nrf2 antioxidant response element (ARE) pathway and the nuclear factor-kappa B (NF-κB) inflammatory pathway.[1]
Upregulation of the Nrf2 Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2]
This compound, being an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.
The activation of the Nrf2 pathway by this compound results in the increased expression of:
-
Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD), which neutralize reactive oxygen species (ROS).[2]
-
Detoxifying Enzymes: Including glutathione (B108866) S-transferases (GSTs) that are involved in the detoxification of harmful metabolites.
-
Anti-inflammatory Mediators: HO-1, for instance, has potent anti-inflammatory properties.
By bolstering the endogenous antioxidant defenses, this compound helps to mitigate the oxidative stress that is a key driver of tubular cell injury, inflammation, and subsequent fibrosis in the kidney.[2]
Inhibition of the NF-κB Pathway
Concurrently with Nrf2 activation, this compound inhibits the pro-inflammatory NF-κB signaling pathway.[3] The NF-κB pathway is a central mediator of inflammation and is chronically activated in fibrotic kidney disease, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The inhibitory mechanism of this compound on NF-κB is believed to occur through direct covalent modification of key proteins in the pathway, such as the p65 subunit of NF-κB. This modification can interfere with the nuclear translocation of NF-κB and its binding to DNA, thereby preventing the transcription of its target genes.
By suppressing NF-κB signaling, this compound can reduce the production of key mediators of renal inflammation and fibrosis, including:
-
Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4]
-
Chemokines: Like monocyte chemoattractant protein-1 (MCP-1), which is responsible for recruiting inflammatory cells to the site of injury.
-
Pro-fibrotic Factors: NF-κB can directly and indirectly promote the expression of pro-fibrotic molecules.
Preclinical Evidence in a Model of Renal Fibrosis
The efficacy of this compound in a preclinical model of renal fibrosis was evaluated in the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouse model, which mimics many features of human CKD.
Quantitative Data from the DOCA-Salt Mouse Model
| Parameter | Vehicle Control | This compound (2.5 mg/kg) | High-Dose this compound (12.5 mg/kg) | Enalapril |
| Plasma Cholesterol (mg/dL) | Increased | Significantly Attenuated | No Protective Effect | - |
| Heart Weight (mg) | Increased | Significantly Attenuated | No Protective Effect | - |
| Kidney Weight (mg) | Increased | Significantly Attenuated | No Protective Effect | - |
| Albuminuria | Increased | Reduced | No Protective Effect | - |
| Nephrinuria | Increased | Reduced | No Protective Effect | - |
| Glomerular Hypertrophy | Present | Reduced | No Protective Effect | - |
| Glomerulosclerosis | Present | Reduced | No Protective Effect | Not Observed |
| Renal MCP-1 | Increased | Significantly Reduced | No Protective Effect | Not Observed |
| Renal Collagen | Increased | Significantly Reduced | No Protective Effect | Not Observed |
| Renal Fibronectin | Increased | Significantly Reduced | No Protective Effect | Not Observed |
| Renal PAI-1 | Increased | Significantly Reduced | No Protective Effect | Not Observed |
| Renal Osteopontin | Increased | Significantly Reduced | No Protective Effect | Not Observed |
| Systemic Blood Pressure | Increased | No Impact | No Impact | - |
Note: This table summarizes the findings from the preclinical study. "Increased" and "Present" refer to the pathological changes observed in the vehicle-treated DOCA-salt model. "Significantly Attenuated" and "Reduced" indicate a statistically significant improvement with this compound treatment. A hormetic effect was observed, with the lower dose showing efficacy while the higher dose did not.
Experimental Protocol: DOCA-Salt Hypertensive Mouse Model
Animal Model:
-
Species and Strain: Male C57BL/6J mice are commonly used.
-
Age: Typically 8-10 weeks old at the start of the study.
-
Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before any procedures.
Surgical Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine).
-
Uninephrectomy: A dorsal incision is made, and the left kidney is surgically removed. This is done to accelerate the development of hypertension and renal injury.
-
DOCA Pellet Implantation: A pellet of deoxycorticosterone acetate (DOCA; typically 50 mg) is implanted subcutaneously in the neck region. Sham-operated animals undergo the same surgical procedure without the removal of the kidney or implantation of the DOCA pellet.
Post-Operative Care and Treatment:
-
Diet: Following surgery, the mice are provided with drinking water containing 1% sodium chloride (NaCl) to induce salt-sensitive hypertension. Control animals receive standard drinking water.
-
This compound Administration: this compound is administered orally (e.g., by gavage) at the specified doses (e.g., 2.5 mg/kg and 12.5 mg/kg) daily for the duration of the study (typically 4 weeks). The vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Monitoring: Body weight and fluid intake are monitored regularly. Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry.
Endpoint Analysis:
-
Urine Collection: Urine is collected using metabolic cages to measure albuminuria and other biomarkers.
-
Blood Collection: At the end of the study, blood is collected for the analysis of plasma cholesterol, creatinine, and other relevant markers.
-
Tissue Harvesting: The heart and the remaining kidney are excised, weighed, and processed for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., qPCR or Western blotting for fibrotic and inflammatory markers).
Clinical Development: The FIRSTx Trial in Focal Segmental Glomerulosclerosis (FSGS)
This compound has been evaluated in a Phase 2 clinical trial, known as the FIRSTx study, for the treatment of primary Focal Segmental Glomerulosclerosis (FSGS), a rare and severe form of kidney disease characterized by fibrosis.
FIRSTx Trial Design and Endpoints
-
Study Design: A multicenter, open-label, randomized study.
-
Patient Population: Approximately 30 subjects aged 18 years and older with primary FSGS.
-
Treatment Regimens: Two dose titration regimens of oral this compound.
-
Treatment Duration: 90-day (3-month) treatment period.
-
Primary Efficacy Endpoint: Reduction in proteinuria.
-
Secondary Endpoints: Markers of nephrotic syndrome, kidney function (estimated glomerular filtration rate - eGFR), and patient-reported outcomes.
As of the latest available information, the quantitative results of the FIRSTx trial have not been publicly released in a peer-reviewed publication.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow: DOCA-Salt Mouse Model
Caption: Workflow for the DOCA-salt mouse model of renal fibrosis.
Conclusion
This compound represents a novel therapeutic strategy for renal fibrosis, distinguished by its dual mechanism of action that simultaneously enhances the body's natural antioxidant defenses through Nrf2 activation and suppresses pro-inflammatory and pro-fibrotic signaling via NF-κB inhibition. Preclinical data strongly supports its efficacy in a relevant animal model of CKD. The ongoing clinical development will be crucial in determining its therapeutic potential in patients with fibrotic kidney diseases such as FSGS. This in-depth technical guide provides a foundational understanding of this compound's core pharmacology for researchers and drug development professionals in the field of nephrology.
References
The Genesis and Synthesis of CXA-10: A Novel Endogenous Signaling Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CXA-10, chemically known as 10-nitro-oleic acid (10-NO₂-OA), is an orally bioavailable, endogenous signaling molecule belonging to the class of nitro-fatty acids. It is currently under investigation as a therapeutic agent for a variety of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery of this compound: From Endogenous Lipids to a Therapeutic Candidate
The discovery of this compound is rooted in the broader scientific investigation of endogenous nitro-fatty acids (NO₂-FAs), which are formed in the body through non-enzymatic reactions of nitric oxide-derived species with unsaturated fatty acids, particularly during inflammation and metabolic stress. These molecules were identified as potent electrophilic signaling mediators capable of modulating key cellular pathways.
Initial research highlighted the ability of a mixture of nitro-oleic acid isomers to exert significant anti-inflammatory and cytoprotective effects. This prompted further investigation to identify the most potent and pharmacologically favorable isomer. Through these efforts, 10-nitro-oleic acid (this compound) was identified as a lead candidate. The biopharmaceutical company Complexa, Inc. has since spearheaded the development of this compound, advancing it into clinical trials for conditions such as focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH).[1][2]
The therapeutic rationale for this compound is based on its pleiotropic mechanism of action, which involves the modulation of critical signaling pathways that are dysregulated in many inflammatory and fibrotic diseases.[3] Preclinical studies demonstrated the disease-modifying effects of this compound in various animal models, paving the way for its clinical development.[1][2]
Chemical Synthesis of this compound
The synthesis of this compound (10-nitro-oleic acid) on a laboratory and industrial scale is crucial for its development as a therapeutic agent. The most common and efficient synthetic routes are based on the Henry reaction (nitro-aldol reaction), followed by a dehydration or elimination step to introduce the nitroalkene functionality. These methods allow for the regioselective and stereoselective synthesis of the desired (E)-isomer of 10-nitro-oleic acid.
A general synthetic approach involves the coupling of an aldehyde with a nitroalkane, followed by elimination. For the synthesis of 10-nitro-oleic acid, the key starting materials are typically a C10 aldehyde and a C8 nitroalkane, or vice versa, with appropriate functional groups to form the final carboxylic acid.
Representative Synthetic Scheme
The following scheme illustrates a plausible synthetic route to this compound, based on established methods for nitro-fatty acid synthesis.
Caption: A generalized synthetic pathway for this compound.
Experimental Protocol: Synthesis of (E)-10-Nitro-oleic acid
The following is a representative, detailed protocol for the synthesis of (E)-10-nitro-oleic acid, adapted from general procedures for nitro-fatty acid synthesis.[4][5][6]
Step 1: Henry Reaction (Nitro-aldol Condensation)
-
To a solution of nonanal (1.0 eq) in an appropriate solvent (e.g., THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) at 0 °C.
-
Slowly add a solution of methyl 10-nitrodecanoate (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-nitro alcohol intermediate.
Step 2: Dehydration to form the Nitroalkene
-
Dissolve the crude β-nitro alcohol intermediate in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride (B1165640) (1.5 eq) and a base such as triethylamine (B128534) (2.0 eq) or 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount) at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours, monitoring for the disappearance of the starting material.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl (E)-10-nitro-9-octadecenoate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl (E)-10-nitro-9-octadecenoate in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH, 2-3 eq) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (E)-10-nitro-oleic acid (this compound).
Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways
This compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3]
Caption: this compound's dual mechanism of action.
Activation of the Nrf2 Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). As an electrophilic molecule, this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Experimental Protocol: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HepG2 or ARPE-19) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity relative to the vehicle-treated control.
-
Inhibition of the NF-κB Pathway
NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory and pro-fibrotic genes. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of kappa B (IκB). Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. This compound can inhibit the NF-κB pathway, potentially by targeting components of the IKK complex or other upstream signaling molecules, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
Experimental Protocol: NF-κB Inhibition Assay (NF-κB Reporter Assay)
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293 or RAW 264.7) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Co-transfect with a control plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include an unstimulated control and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
-
Luciferase Assay:
-
Perform the luciferase assay as described for the Nrf2 activation assay.
-
-
Data Analysis:
-
Normalize the luciferase activity and calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Oral this compound in Humans (Phase I Study) [7]
| Parameter | Value (at 150 mg dose) |
| Tₘₐₓ (h) | ~4-6 |
| Cₘₐₓ (ng/mL) | Dose-proportional increase |
| AUC (ng·h/mL) | Dose-proportional increase |
| t₁/₂ (h) | ~2-3 |
Table 2: Preclinical Efficacy of this compound in a Model of Renal Injury [8]
| Parameter | Vehicle Control | This compound (2.5 mg/kg) | % Change |
| Albuminuria | High | Significantly Reduced | ↓ |
| Glomerulosclerosis | Severe | Significantly Reduced | ↓ |
| Renal MCP-1 | Elevated | Significantly Reduced | ↓ |
| Renal Fibronectin | Elevated | Significantly Reduced | ↓ |
Conclusion
This compound is a promising therapeutic candidate with a well-defined dual mechanism of action that targets fundamental pathways in inflammation and fibrosis. Its discovery as a potent endogenous signaling molecule and the development of robust synthetic routes have enabled its progression into clinical trials. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on this compound and related compounds. Further research will continue to elucidate the full therapeutic potential of this novel molecule.
References
- 1. Nitro-Oleic Acid-Mediated Nitroalkylation Modulates the Antioxidant Function of Cytosolic Peroxiredoxin Tsa1 during Heat Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Biological Function of Endogenous 10-Nitrooleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous 10-Nitrooleic acid (10-NO₂-OA) is a nitrated fatty acid that has emerged as a critical signaling molecule in various physiological and pathophysiological processes. Formed through non-enzymatic reactions of nitric oxide-derived species with oleic acid, 10-NO₂-OA exerts potent anti-inflammatory, antioxidant, and cytoprotective effects.[1][2][3] Its pleiotropic actions are primarily mediated through the modulation of key signaling pathways, making it a molecule of significant interest for therapeutic development in cardiovascular, metabolic, and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of 10-NO₂-OA, with a focus on its signaling mechanisms, quantitative effects, and the experimental protocols used for its study.
Core Signaling Pathways of 10-Nitrooleic Acid
10-NO₂-OA's biological activities are predominantly channeled through two major signaling cascades: the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. Additionally, it exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
10-NO₂-OA is a potent endogenous agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][4] Upon binding to 10-NO₂-OA, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This activation leads to a cascade of anti-inflammatory and metabolic effects.[3][6]
Nrf2-Keap1 Pathway Activation
The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. 10-NO₂-OA, being an electrophilic molecule, can directly interact with specific cysteine residues on Keap1.[7][8] This covalent modification, via a Michael addition reaction, induces a conformational change in Keap1, leading to the dissociation of Nrf2.[5][7] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]
Inhibition of NF-κB Signaling
The NF-κB pathway is a central mediator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and adhesion molecules. 10-NO₂-OA can inhibit NF-κB activation through multiple mechanisms. It can directly modify the p65 subunit of NF-κB via nitroalkylation, which impairs its DNA binding activity.[10] Additionally, through its activation of PPARγ, 10-NO₂-OA can promote the interaction between PPARγ and NF-κB, leading to the sequestration of NF-κB and preventing its transcriptional activity.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of 10-NO₂-OA as reported in various preclinical studies.
Table 1: Anti-inflammatory Effects of 10-Nitrooleic Acid
| Parameter | Model System | Treatment | Result | Reference |
| TNF-α, IL-6, IL-1β production | LPS-stimulated RAW 264.7 macrophages | 1.0 µM 10-NO₂-OA for 24h | Significant decrease in cytokine production | [6] |
| Superoxide (B77818) production | LPS-stimulated bone marrow-derived macrophages | Dose-dependent inhibition | Significant reduction in superoxide release | [11] |
| Neutrophil infiltration | LPS-induced acute lung injury in mice | Intratracheal administration of 50 µg 10-NO₂-OA | Significant reduction in neutrophil count in BAL fluid | [3] |
| NF-κB p65 DNA binding activity | LPS-stimulated RAW 264.7 cells | 2.5 µM 10-NO₂-OA | Inhibition of NF-κB activation | [10] |
Table 2: Cardiovascular Effects of 10-Nitrooleic Acid
| Parameter | Model System | Treatment | Result | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Hypoxia-induced pulmonary hypertension in mice | Subcutaneous infusion of 10-NO₂-OA | Significant reduction in RVSP from 41.2 ± 1.8 mmHg to 30.4 ± 2.5 mmHg | [2][12] |
| Myocardial Infarct Size | Murine model of cardiac ischemia/reperfusion | 20 nmol/g body weight 10-NO₂-OA | 46% reduction in infarct size | [13][14] |
| Systemic Blood Pressure | Angiotensin II-induced hypertension in mice | Systemic administration of 10-NO₂-OA | Sustained reduction in blood pressure | [15][16] |
| Right Ventricular Hypertrophy | Hypoxia-induced pulmonary hypertension in mice | Subcutaneous infusion of 10-NO₂-OA | Significant attenuation of right ventricular hypertrophy | [2][12] |
Table 3: Cellular Signaling Effects of 10-Nitrooleic Acid
| Parameter | Model System | Treatment | Result | Reference |
| PPARγ-dependent transcription | Reporter gene assay | 3 µM 10-NO₂-OA | ~2.2 to 7.5-fold induction | [1][17] |
| Nrf2 nuclear translocation | Mouse Embryonic Fibroblasts | 5 and 10 µg/ml 10-NO₂-OA | Increased nuclear Nrf2 protein levels | [18] |
| ARE-luciferase reporter activity | MCF7 cells | 10 µM 10-NO₂-OA | Significant induction of ARE-dependent transcription | [5] |
| HO-1 mRNA expression | Human umbilical vein endothelial cells (HUVECs) | 3 µM 10-NO₂-OA for 8h | Significant Nrf2-dependent induction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of 10-NO₂-OA.
Synthesis of 10-Nitrooleic Acid
A common method for the synthesis of a regioisomeric mixture of 9- and 10-nitrooleic acid involves the reaction of oleic acid with a nitrating agent. A regio- and stereoselective synthesis can be achieved through a multi-step process often involving a Henry reaction followed by β-elimination.
Materials:
-
Oleic acid
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
tert-Butyl nitrite (B80452) (TBNO)
-
Acetonitrile (B52724) (MeCN)
-
Hexane, Diethyl ether (Et₂O), Acetic acid (AcOH) for chromatography
-
Methanol (MeOH), Water, Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
A mixture of (Z)-oleic acid, TEMPO, and TBNO in acetonitrile is stirred in a preheated oil bath at 60 °C under a reflux condenser for several days.
-
Volatiles are removed under reduced pressure.
-
The residue is treated with a hexane/Et₂O mixture, filtered, and evaporated onto silica (B1680970) gel.
-
Purification is performed by column chromatography using a hexane/Et₂O/AcOH gradient.
-
Further purification is achieved by preparative HPLC using a C18 column and a MeCN/water with TFA gradient.
-
The fractions containing the 9/10-NO₂-OA isomers are combined, and the solvent is evaporated. The product is extracted with an organic solvent, dried, and the solvent is removed to yield the final product.
PPARγ Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of 10-NO₂-OA to activate PPARγ-dependent gene transcription.
Materials:
-
HEK293 cells stably expressing a PPARγ-responsive firefly luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
10-NO₂-OA stock solution (in DMSO)
-
Rosiglitazone (positive control)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of 10-NO₂-OA and the positive control (Rosiglitazone) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the treatment media and add 100 µL of prepared Luciferase Detection Reagent to each well.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Nrf2 Nuclear Translocation Assay (Western Blot)
This assay determines the effect of 10-NO₂-OA on the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts)
-
Complete culture medium
-
10-NO₂-OA stock solution
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 10-NO₂-OA for the desired time (e.g., 6-12 hours).
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) from the nuclear extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an anti-Lamin B antibody as a loading control for the nuclear fraction.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.
NF-κB p65 DNA Binding Activity Assay (ELISA-based)
This assay measures the effect of 10-NO₂-OA on the DNA binding activity of the NF-κB p65 subunit.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
NF-κB stimulant (e.g., LPS)
-
10-NO₂-OA stock solution
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based)
-
Microplate reader
Procedure:
-
Seed cells and pre-treat with 10-NO₂-OA for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.
-
Harvest the cells and prepare nuclear extracts using a commercial kit.
-
Perform the ELISA-based assay according to the manufacturer's protocol. Briefly:
-
Add nuclear extracts to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow active NF-κB p65 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the NF-κB p65 subunit.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of active NF-κB p65 in the sample.
In Vivo Model of Hypoxia-Induced Pulmonary Hypertension in Mice
This model is used to evaluate the therapeutic effects of 10-NO₂-OA on pulmonary hypertension.[1][5][6][10][19]
Materials:
-
Male C57BL/6J mice
-
Hypoxia chamber (10% O₂)
-
Osmotic minipumps
-
10-NO₂-OA solution for infusion
-
Anesthetics
-
Catheter for measuring right ventricular systolic pressure (RVSP)
Procedure:
-
House mice in a normobaric hypoxia chamber with 10% oxygen for a period of 3 to 4 weeks. Control mice are kept in normoxic conditions (21% oxygen).
-
For the treatment group, subcutaneously implant osmotic minipumps filled with 10-NO₂-OA to deliver a continuous infusion.
-
After the experimental period, anesthetize the mice.
-
Measure the right ventricular systolic pressure (RVSP) by inserting a catheter into the right ventricle.
-
After pressure measurements, euthanize the mice and harvest the heart and lungs for further analysis (e.g., Fulton's index for right ventricular hypertrophy, histological analysis of vascular remodeling).
Measurement of Myocardial Infarct Size (TTC Staining)
This method is used to quantify the extent of myocardial damage in models of ischemia-reperfusion injury.[8][12][17][20][21]
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)
-
10% formalin
-
Surgical instruments for heart extraction
-
Heart slicer or razor blades
Procedure:
-
Following the ischemia-reperfusion protocol, euthanize the mouse and excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
Freeze the heart at -20°C for about 1-2 hours to facilitate slicing.
-
Cut the frozen heart into uniform transverse slices (e.g., 1 mm thick).
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable myocardium, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.
-
Fix the stained slices in 10% formalin to enhance the contrast.
-
Image the slices and use image analysis software to quantify the area of infarction (pale area) and the total area of the left ventricle for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Quantification of Cytokine Levels (ELISA)
This assay is used to measure the concentration of specific cytokines in biological samples (e.g., cell culture supernatants, plasma).[7][9][13][14][22]
Materials:
-
Sample (e.g., cell culture supernatant)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards of known cytokine concentrations and the samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate. A blue color will develop.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Conclusion
Endogenous 10-Nitrooleic acid is a multifaceted signaling molecule with significant therapeutic potential. Its ability to activate the PPARγ and Nrf2-Keap1 pathways while simultaneously inhibiting NF-κB signaling underscores its potent anti-inflammatory, antioxidant, and cytoprotective properties. The quantitative data from numerous preclinical studies provide strong evidence for its efficacy in models of cardiovascular and inflammatory diseases. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the biological functions of 10-NO₂-OA and explore its development as a novel therapeutic agent. As research in this field continues, a deeper understanding of the intricate mechanisms of 10-NO₂-OA action will undoubtedly pave the way for innovative treatments for a range of human diseases.
References
- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the DNA-binding activity of NF-κB p65 [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]
- 5. Video: Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 9. biocompare.com [biocompare.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. biomatik.com [biomatik.com]
- 14. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 20. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. Cytokine Elisa [bdbiosciences.com]
Cxa-10 and the Nrf2 Activation Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cxa-10, a novel nitro-fatty acid, has emerged as a promising therapeutic candidate due to its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation offers a therapeutic strategy for a wide range of diseases characterized by oxidative stress and inflammation. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated Nrf2 activation, detailed experimental protocols for its investigation, and a summary of available data.
Introduction to this compound and the Nrf2 Pathway
This compound, chemically known as 10-nitro-9(E)-octadec-9-enoic acid, is an electrophilic nitro-fatty acid that acts as a signaling molecule.[1] It is an isomer of oleic acid nitrated at the 10th carbon position. The therapeutic potential of this compound lies in its ability to modulate key cellular pathways, most notably the Keap1-Nrf2 pathway.
The Nrf2 pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to activators like this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]
Mechanism of this compound-Mediated Nrf2 Activation
This compound, as an electrophilic molecule, activates the Nrf2 pathway through the canonical mechanism involving the modification of Keap1. The nitro group in this compound's structure makes it reactive towards nucleophilic cysteine residues present in Keap1.
Signaling Pathway of this compound-Mediated Nrf2 Activation:
Quantitative Data on this compound and Nrf2 Activation
Table 1: Summary of Preclinical and Clinical Observations of this compound
| Parameter | Model/System | Dose/Concentration | Observed Effect | Reference |
| Biomarker Modulation | Obese Human Subjects | 150 mg/day (oral) | Consistent decrease from baseline in biomarkers of inflammation and metabolic dysfunction (leptin, triglycerides, cholesterol, MCP-1, IL-6). | [6][7] |
| Renal Biomarkers | Mouse Model of CKD | 2.5 mg/kg (oral) | Significant reduction in albuminuria, nephrinuria, and renal biomarkers of inflammation (MCP-1) and fibrosis (collagen, fibronectin, PAI-1). | [8] |
| Target Gene Upregulation | Human Subjects with CKD | Single i.v. doses | Induction of Nrf2-dependent gene expression in blood and kidneys. | [6] |
Experimental Protocols
Investigating the interaction between this compound and the Nrf2 pathway requires a combination of molecular and cellular biology techniques. The following are detailed protocols for key experiments.
Luciferase Reporter Assay for Nrf2 Activation
This assay quantifies the ability of this compound to activate the transcriptional activity of Nrf2.
Materials:
-
HEK293T or other suitable cells
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated control cells.
Western Blot for Nrf2 Nuclear Translocation and Target Gene Expression
This technique is used to assess the levels of Nrf2 in the nucleus and the expression of Nrf2 target proteins like HO-1 and NQO1.
Materials:
-
Cell culture plates
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH, anti-HO-1, anti-NQO1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Fractionation: Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B1 as a nuclear marker and anti-GAPDH as a cytoplasmic marker.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Nrf2, HO-1, and NQO1 to the respective loading controls.
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to ARE
This assay determines whether this compound treatment leads to the binding of Nrf2 to the ARE sequences in the promoter regions of its target genes.
Materials:
-
Cell culture plates
-
This compound
-
Glycine
-
ChIP assay kit
-
Anti-Nrf2 antibody
-
IgG control antibody
-
Primers for ARE regions of target genes (e.g., HO-1, NQO1)
-
qPCR master mix and instrument
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the ARE regions of Nrf2 target genes to quantify the amount of immunoprecipitated DNA.
-
Data Analysis: Calculate the enrichment of Nrf2 binding to the ARE regions in this compound-treated cells compared to control cells, normalized to the input DNA and IgG control.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of this compound on the Nrf2 pathway.
Conclusion
This compound is a potent activator of the Nrf2 signaling pathway with demonstrated therapeutic potential in preclinical and early-phase clinical studies. Its mechanism of action involves the electrophilic modification of Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of a suite of cytoprotective genes. For researchers and drug development professionals, a thorough understanding of this pathway and the application of robust experimental protocols are crucial for further elucidating the therapeutic efficacy of this compound and similar Nrf2-activating compounds. While specific quantitative data on this compound's direct Nrf2 activation is limited in publicly available literature, the provided methodologies offer a comprehensive framework for its investigation. Future studies focusing on detailed dose-response analyses and the identification of specific Keap1 cysteine residues targeted by this compound will further enhance our understanding of this promising therapeutic agent.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Effects of Coenzyme Q10 against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CXA-10 in NF-κB Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CXA-10, also known as 10-nitro-oleic acid (OA-NO2), is an endogenous, electrophilic nitro-fatty acid that has demonstrated significant anti-inflammatory properties. A primary mechanism underlying its therapeutic potential is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on NF-κB, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows.
Introduction to NF-κB Signaling and its Role in Inflammation
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.
Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), the canonical NF-κB pathway is activated. This leads to the recruitment of adaptor proteins to the receptor complex, which in turn activates the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκBα at specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing the p65/p50 heterodimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing the transcription of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases, making it a critical target for therapeutic intervention.
Mechanism of Action of this compound in NF-κB Inhibition
This compound, as an electrophilic nitro-fatty acid, employs a multi-faceted approach to inhibit the NF-κB signaling cascade. Its primary mechanisms of action involve direct covalent modification of key signaling proteins within the pathway.
Direct Alkylation and Inhibition of the IκB Kinase (IKK) Complex
Preclinical evidence suggests that nitro-fatty acids, including this compound, can directly target and inhibit the activity of the IKK complex. The electrophilic nitroalkene moiety of this compound can form a covalent adduct with critical cysteine residues within the IKKβ subunit through a Michael addition reaction. This alkylation of IKKβ can impede its kinase activity, thereby preventing the phosphorylation of IκBα. By inhibiting IKKβ, this compound effectively blocks the degradation of IκBα, leading to the continued sequestration of NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.[1]
Covalent Modification and Inhibition of the p65 Subunit of NF-κB
In addition to its effects on the upstream IKK complex, this compound can also directly interact with the p65 subunit of NF-κB. Studies have shown that electrophilic fatty acids can covalently modify, or "nitroalkylate," specific cysteine residues within the DNA-binding domain of p65.[1] This modification alters the conformation of the p65 protein, which can impair its ability to bind to κB DNA sequences. Furthermore, this nitroalkylation has been shown to promote the proteasomal degradation of RelA (p65).[1] By directly targeting the p65 subunit, this compound provides a secondary mechanism to suppress NF-κB-mediated gene transcription, even if some NF-κB were to translocate to the nucleus.
Signaling Pathway Diagram
Quantitative Data on the Effects of this compound on NF-κB Signaling and Inflammation
Preclinical In Vitro Data
| Parameter | Cell Line/System | Treatment | Observation | Reference |
| IKKβ Phosphorylation | Triple-Negative Breast Cancer (TNBC) cells | TNF-α stimulation with and without nitro-oleic acid (NO2-OA) | NO2-OA diminished TNF-α-induced IKKβ phosphorylation. | [1] |
| IκBα Degradation | Triple-Negative Breast Cancer (TNBC) cells | TNF-α stimulation with and without NO2-OA | NO2-OA inhibited the degradation of IκBα following TNF-α stimulation. | [1] |
| IκBα Phosphorylation | Triple-Negative Breast Cancer (TNBC) cells | TNF-α stimulation with NO2-OA and a proteasome inhibitor (MG-132) | Decreased IκBα phosphorylation was observed in cells pretreated with NO2-OA. | [1] |
| NF-κB-regulated Gene Expression | MDA-MB-468 cells | 5 µM NO2-OA for 24 hours | Decreased expression of NF-κB target genes involved in metastasis. | [1] |
| M1 Macrophage Polarization | LPS-induced macrophages | Nitro-oleic acid (OA-NO2) | Significantly reduced the polarization of macrophages into the pro-inflammatory M1 phenotype. | [2] |
Clinical Trial Data
A clinical trial (this compound-202) in healthy and obese subjects provided evidence of the anti-inflammatory effects of oral this compound.[3]
| Biomarker | Dosage | Time Point | Observation | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 150 mg | Day 14 | Significant decrease from baseline (P < 0.05) in the change from baseline LS mean difference from placebo. | [3] |
| Interleukin-6 (IL-6) | 150 mg | - | Consistent decrease from baseline observed. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements upstream of the firefly luciferase gene)
-
Renilla luciferase control plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I medium
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection complex containing the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in Opti-MEM I medium with a suitable transfection reagent, according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Prepare a working solution of TNF-α in culture medium.
-
Add TNF-α to each well to achieve a final concentration of 10-20 ng/mL (the optimal concentration should be determined empirically). For unstimulated control wells, add culture medium without TNF-α.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to obtain the normalized luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blot for Phosphorylated IκBα and p65
This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.
Objective: To assess the effect of this compound on TNF-α-induced phosphorylation of IκBα and p65.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
This compound
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TNF-α (10-20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total IκBα, total p65, and β-actin to ensure equal loading and to determine the ratio of phosphorylated to total protein.
-
Immunoprecipitation of the IKK Complex
This method is used to isolate the IKK complex to study direct interactions with this compound.
Objective: To determine if this compound directly binds to the IKK complex.
Materials:
-
Cell lysate from cells treated with biotinylated this compound or control
-
Antibody against a component of the IKK complex (e.g., anti-IKKβ)
-
Protein A/G agarose (B213101) beads or magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffer
-
Elution buffer
-
Streptavidin-HRP conjugate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol from cells treated with biotinylated this compound.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-IKKβ antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect the presence of biotinylated this compound bound to the IKK complex.
-
Conclusion
This compound is a promising therapeutic agent that effectively inhibits the pro-inflammatory NF-κB signaling pathway through a multi-pronged mechanism. By directly targeting key components of the pathway, including the IKK complex and the p65 subunit, this compound can potently suppress the transcription of inflammatory genes. The preclinical and clinical data, although still emerging, support the continued investigation of this compound for the treatment of a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate molecular interactions between this compound and the NF-κB signaling cascade, and to quantify its therapeutic efficacy. As our understanding of the precise molecular targets and the full spectrum of its anti-inflammatory effects grows, this compound holds the potential to become a valuable tool in the armamentarium against chronic inflammatory conditions.
References
- 1. Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
CXA-10: A Novel Endogenous Signaling Modulator for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CXA-10, chemically known as 10-nitrooleic acid (10-NO₂-OA), is an investigational therapeutic agent with significant potential in the treatment of a spectrum of inflammatory and fibrotic diseases. As an endogenous nitro-fatty acid, this compound is a signaling molecule that modulates key pathways in cellular stress and inflammation. Preclinical and clinical studies have demonstrated its ability to mitigate inflammation, reduce oxidative stress, and inhibit fibrosis, positioning it as a promising candidate for conditions with high unmet medical needs, such as chronic kidney disease, pulmonary arterial hypertension, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound.
Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways
This compound exerts its therapeutic effects primarily through the modulation of two central signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This dual action allows this compound to both enhance the body's endogenous antioxidant and cytoprotective responses while simultaneously suppressing pro-inflammatory gene expression.
Activation of the Nrf2 Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] this compound, being an electrophilic molecule, covalently modifies specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes fortifies cellular defenses against oxidative stress and inflammation.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB signaling through multiple mechanisms, including the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA, and by inhibiting the phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade.[4]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of this compound is supported by a growing body of quantitative data from both preclinical models of inflammation and human clinical trials.
Preclinical Efficacy Data
| Model | Key Findings | Reference |
| Murine Model of Pulmonary Hypertension | Subcutaneous infusion of 10-nitrooleic acid significantly reduced right ventricular systolic pressure and superoxide (B77818) production in pulmonary artery smooth muscle cells. | [5] |
| LPS-Induced Acute Lung Injury in Mice | Intratracheal administration of 10-nitrooleic acid (50 µg) reduced plasma levels of TNF-α, IL-6, KC, and MIP-2, and decreased hydrogen peroxide production in the lungs.[6] | [6] |
| Angiotensin II-Induced Myocardial Fibrosis | 10-nitrooleic acid treatment attenuated the expression of α-smooth muscle actin and reduced the infiltration of "M1-" and "M2-like" macrophages into the myocardial tissue.[7] | [7] |
| Murine Macrophages | Physiologically relevant concentrations of 10-nitrooleic acid downregulated the production of TNF-α, IL-6, IL-1β, and TGF-β in LPS-stimulated macrophages.[7] | [7] |
Clinical Pharmacodynamics and Safety Data
| Study Phase | Population | Dose | Key Pharmacodynamic Findings | Key Safety Findings | Reference |
| Phase I | Healthy and Obese Subjects | Single and multiple ascending doses | Dose-proportional increases in plasma exposure.[8][9] | Generally safe and well-tolerated.[8][9] | [8][9] |
| Phase I | Obese Subjects | 150 mg | Consistent decrease from baseline in biomarkers of inflammation (MCP-1, IL-6) and metabolic dysfunction (leptin, triglycerides, cholesterol).[8][9] | Dose-related adverse events, most frequently diarrhea, abdominal pain, and nausea (>10% of subjects).[8][9] | [8][9] |
| Phase II | Obese Adult Asthmatics | N/A (Recruiting) | To evaluate the reduction of bronchial hyperresponsiveness. | To assess safety in this population. | [10] |
| Phase II | Pulmonary Arterial Hypertension | 75 mg and 150 mg once-daily | To evaluate changes in pulmonary vascular resistance and right ventricle function. | To assess safety and tolerability. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments involving this compound.
Animal Model of Pulmonary Hypertension
-
Animals: Male C57BL/6J mice (8–10 weeks of age).
-
Induction of PAH: Mice are housed under hypoxic conditions (10% oxygen saturation) for 28 days.
-
Treatment: this compound (1.04 nmol/g/h) is administered via subcutaneously implanted osmotic minipumps for 2 or 4 weeks.
-
Outcome Measures: Right ventricular systolic pressure is determined, and right ventricular and lung tissues are collected for analysis.
-
Cellular Assays: Pulmonary artery smooth muscle cells (PASMCs) and macrophages are cultured to investigate the in vitro effects of this compound on cell proliferation and superoxide production.[5]
LPS-Induced Acute Lung Injury Model
-
Animals: Mice are anesthetized, and a tracheotomy is performed.
-
Induction of ALI: Acute lung injury is induced by intratracheal injection of 50 µg of lipopolysaccharide (LPS).
-
Treatment: 30 minutes after LPS administration, mice receive an intratracheal injection of 50 µg of this compound or vehicle.
-
Sample Collection: After 5.5 hours, bronchoalveolar lavage (BAL) fluid is collected to isolate alveolar macrophages. Lungs are excised for analysis of transcription factor activity.
-
Biomarker Analysis: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, KC, MIP-2) and lung tissue levels of hydrogen peroxide are measured.[6]
Phase I Clinical Trial Design (this compound-202)
-
Design: A single-center, randomized, double-blind, placebo-controlled, multiple ascending dose study.
-
Population: Obese male subjects.
-
Intervention: Subjects receive multiple oral doses of this compound (e.g., 25 mg, 150 mg, 450 mg) or placebo.
-
Pharmacokinetic Assessments: Plasma concentrations of this compound are measured at various time points to determine pharmacokinetic parameters.
-
Pharmacodynamic Assessments: Levels of biomarkers associated with inflammation and metabolic stress (e.g., leptin, triglycerides, cholesterol, MCP-1, IL-6) are measured at baseline and after treatment.
-
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, clinical laboratory evaluations, and electrocardiograms.[9]
Conclusion and Future Directions
This compound represents a novel therapeutic approach for a variety of inflammatory and fibrotic diseases by targeting fundamental endogenous signaling pathways. Its dual mechanism of activating the cytoprotective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB cascade provides a multi-faceted strategy to combat complex disease pathologies. The promising data from preclinical models and early-phase clinical trials underscore its potential. Ongoing and future clinical investigations in indications such as focal segmental glomerulosclerosis and pulmonary arterial hypertension will be critical in further defining the therapeutic utility, optimal dosing, and long-term safety of this compound. For researchers and drug development professionals, this compound serves as a compelling example of a new class of signaling modulators with broad therapeutic applicability.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichgcp.net [ichgcp.net]
- 11. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
Preclinical Efficacy of 10-Nitrooleic Acid in Focal Segmental Glomerulosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a progressive kidney disease characterized by scarring (sclerosis) in the filtering units of the kidneys (glomeruli), leading to proteinuria, edema, and eventual renal failure. The pathogenesis of FSGS involves a complex interplay of podocyte injury, inflammation, oxidative stress, and fibrosis. Emerging therapeutic strategies are focused on targeting these underlying molecular mechanisms. 10-Nitrooleic acid (10-NO₂-OA), an endogenous electrophilic fatty acid, has garnered significant attention as a potential therapeutic agent due to its pleiotropic signaling activities, including potent anti-inflammatory and antioxidant effects. This technical guide provides an in-depth summary of the preclinical studies evaluating the efficacy of 10-NO₂-OA in animal models relevant to FSGS, with a focus on quantitative outcomes, experimental methodologies, and the core signaling pathways involved.
Core Signaling Pathways Modulated by 10-Nitrooleic Acid
10-NO₂-OA exerts its renoprotective effects by modulating key signaling pathways that are central to the pathogenesis of FSGS. These include the activation of the Nrf2 antioxidant response, inhibition of the pro-inflammatory NF-κB pathway, and modulation of PPARγ activity.
Nrf2 Activation Pathway
10-NO₂-OA is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation.[3] 10-NO₂-OA, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][4] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[3] This leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which combat oxidative stress, a key driver of podocyte injury in FSGS.[5]
NF-κB Inhibition Pathway
Chronic inflammation is a hallmark of FSGS, driven by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory cytokines and chemokines like TNF-α, IL-1β, and MCP-1, which contribute to renal injury.[1][6] 10-NO₂-OA can directly adduct the p65 subunit of NF-κB, which inhibits its ability to bind to DNA, thereby repressing the expression of NF-κB-dependent target genes and dampening the inflammatory response in the kidney.[1]
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[7][8] Activation of PPARγ has been shown to be protective in various models of kidney disease by exerting anti-inflammatory and anti-fibrotic effects.[7][9] 10-NO₂-OA is a partial agonist of PPARγ.[1] By binding to and activating PPARγ, 10-NO₂-OA can modulate the expression of target genes involved in suppressing inflammatory responses and inhibiting the transforming growth factor-β (TGF-β) signaling pathway, a key driver of renal fibrosis.[1][8]
Quantitative Data from Preclinical Studies
The efficacy of 10-NO₂-OA has been evaluated in two key preclinical models that recapitulate features of human FSGS: the adriamycin-induced nephropathy model and the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertension model.
Adriamycin-Induced Nephropathy Model
This model is widely used to induce FSGS-like pathology in susceptible mouse strains, such as BALB/c, characterized by severe proteinuria and glomerulosclerosis.[10][11]
Table 1: Effects of 10-NO₂-OA in Adriamycin-Induced Nephropathy in Mice [10][12]
| Parameter | Control | Adriamycin (ADR) | ADR + 10-NO₂-OA (5 mg/kg/day) |
| Urinary Albumin (µ g/24h ) at Day 5 | 33.39 ± 3.50 | 508.89 ± 48.52 | 342.40 ± 33.26 |
| Plasma Creatinine (B1669602) (mg/dL) | ~0.2 | ~0.6 | ~0.35 |
| Plasma Urea (B33335) Nitrogen (mg/dL) | ~30 | ~150 | ~90 |
| Glomerulosclerosis | Normal | Severe | Attenuated |
| Tubulointerstitial Fibrosis | Normal | Severe | Attenuated |
Data are presented as mean ± SE or as qualitative assessments based on histological analysis.
DOCA-Salt Hypertension Model
This model induces renal injury through hypertension, leading to glomerulosclerosis, fibrosis, and albuminuria, which are relevant to the progression of FSGS.[13][14]
Table 2: Effects of 10-NO₂-OA (CXA-10) in the DOCA-Salt Mouse Model [13][14]
| Parameter | Vehicle | Enalapril | This compound (2.5 mg/kg) | This compound (12.5 mg/kg) |
| Urinary Albumin (relative to vehicle) | 100% | ↓ | ↓ | No significant effect |
| Urinary Nephrin (B609532) (relative to vehicle) | 100% | ↓ | ↓ | No significant effect |
| Glomerular Hypertrophy | Increased | No effect | Abolished | No effect |
| Glomerulosclerosis (% damage) | ~25% | No significant effect | ~10% | ~12% |
| Renal MCP-1 Gene Expression | Increased | - | Reduced | - |
| Renal Fibrosis Markers (Collagen, Fibronectin) | Increased | - | Reduced | - |
Data are presented as qualitative changes (↓ indicates a significant decrease) or approximate values based on graphical representations in the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following protocols are summarized from key studies.
Adriamycin-Induced FSGS Model
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used due to their susceptibility to adriamycin-induced nephropathy.[10][15]
-
Disease Induction: A single intravenous (tail vein) injection of adriamycin (doxorubicin) at a dose of 10 mg/kg is administered to induce FSGS-like kidney injury.[10]
-
10-NO₂-OA Administration:
-
Formulation: 10-NO₂-OA is dissolved in an appropriate vehicle (e.g., ethanol).
-
Route and Dosage: Continuous subcutaneous infusion via an osmotic minipump at a dose of 5 mg/kg/day.
-
Timeline: Pre-treatment with 10-NO₂-OA is initiated 2 days prior to the adriamycin injection and continued for the duration of the study (typically 7-8 days).[10][12]
-
-
Key Assessments:
-
Proteinuria: 24-hour urine is collected in metabolic cages, and urinary albumin is quantified by ELISA.[12]
-
Renal Function: Plasma creatinine and blood urea nitrogen (BUN) are measured from blood samples using standard biochemical assays.[10]
-
Histopathology: Kidneys are harvested, fixed in 10% buffered formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively. A semi-quantitative scoring system (e.g., 0-4 scale) is typically used to evaluate the extent of damage.[10]
-
Gene Expression: Renal expression of inflammatory (TNF-α, IL-1β, MCP-1) and oxidative stress markers (NADPH oxidase subunits) is determined by real-time RT-PCR.[10]
-
DOCA-Salt Hypertension Model
-
Animal Model: Male mice (strain may vary, e.g., C57BL/6) undergo uninephrectomy (surgical removal of one kidney) to potentiate the hypertensive and renal effects.[13][14]
-
Disease Induction:
-
10-NO₂-OA (this compound) Administration:
-
Formulation: this compound is formulated in a vehicle such as sesame oil.
-
Route and Dosage: Administered daily via oral gavage at doses of 2.5 mg/kg (low dose) and 12.5 mg/kg (high dose).
-
Timeline: Treatment is initiated after the establishment of the DOCA-salt regimen and continues for a period of 4 weeks.[13][14]
-
-
Key Assessments:
-
Albuminuria/Nephrinuria: Urine samples are collected, and albumin and nephrin levels are measured, often normalized to urinary creatinine.[13]
-
Blood Pressure: Systolic blood pressure is monitored, typically using the tail-cuff method.
-
Histopathology: Kidney sections are stained with Picro-Sirius red to visualize and quantify collagen deposition as a measure of fibrosis and glomerulosclerosis. Glomerular area is measured to assess hypertrophy.[14]
-
Conclusion
Preclinical studies in models of adriamycin-induced nephropathy and DOCA-salt hypertension provide compelling evidence for the therapeutic potential of 10-Nitrooleic acid in treating key pathological features of FSGS. 10-NO₂-OA demonstrates significant efficacy in reducing proteinuria, preserving renal function, and attenuating glomerulosclerosis and interstitial fibrosis.[10][13] These beneficial effects are attributed to its ability to simultaneously target multiple pathogenic pathways, including the activation of the Nrf2-mediated antioxidant response and the inhibition of NF-κB-driven inflammation. The data suggest a hormetic dose-response, where lower doses may be more effective.[13][14] These findings strongly support the continued investigation and development of 10-NO₂-OA as a novel therapeutic agent for FSGS.
References
- 1. Protection of nitro-fatty acid against kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB in inflammation and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Peroxisome Proliferator-Activated Receptors in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ and Its Agonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro-oleic acid protects against adriamycin-induced nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Refining the adriamycin-induced focal segmental glomerulosclerosis mouse model to improve reproducibility and animal welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strain differences in the development of hypertension and glomerular lesions induced by deoxycorticosterone acetate salt in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CXA-10 on Oxidative Stress Markers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CXA-10, a nitro-fatty acid, has emerged as a promising therapeutic agent with significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the effects of this compound on oxidative stress markers, detailing its mechanism of action through the modulation of key signaling pathways. Preclinical and clinical studies have demonstrated the potential of this compound in mitigating oxidative damage in various disease models. This document summarizes the available data on its effects on specific biomarkers, outlines the experimental approaches used in its evaluation, and visualizes the underlying molecular pathways.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including chronic kidney disease, cardiovascular disorders, and inflammatory conditions. This compound (10-nitrooleic acid) is an endogenous signaling molecule that has shown considerable therapeutic potential by targeting the molecular drivers of oxidative stress and inflammation. Its electrophilic nature allows it to interact with and modulate the function of key regulatory proteins, leading to the upregulation of cytoprotective genes and the suppression of pro-inflammatory pathways.
Effects of this compound on Oxidative Stress and Inflammatory Markers
This compound has been shown to modulate a range of biomarkers associated with oxidative stress and inflammation in both in vitro and in vivo models. The following tables summarize the qualitative and, where available, semi-quantitative effects of this compound on these markers.
Table 1: In Vitro Effects of this compound on Oxidative Stress and Heat Shock Protein Markers
| Marker | Experimental Model | Treatment Conditions | Observed Effect | Citation |
| Heme Oxygenase-1 (HO-1) | Mouse Keratinocytes | 5-25 µM for 6 hours | Upregulation of mRNA and protein expression. | [1] |
| Catalase | Mouse Keratinocytes | 5-25 µM for 6 hours | Upregulation of mRNA expression. | [1] |
| Glutathione S-Transferases (GSTA1/2, GSTA3, GSTA4) | Mouse Keratinocytes | 5-25 µM for 6 hours | Upregulation of mRNA expression. | [1] |
| Heat Shock Protein 27 (hsp27) | Mouse Keratinocytes | 5-25 µM for 6 hours | Upregulation of mRNA and protein expression. | [1] |
| Heat Shock Protein 70 (hsp70) | Mouse Keratinocytes | 5-25 µM for 6 hours | Upregulation of mRNA and protein expression. | [1] |
Table 2: In Vivo and Clinical Effects of this compound on Inflammatory and Metabolic Markers
| Marker | Experimental Model | Treatment Conditions | Observed Effect | Citation |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Mouse Model of Chronic Kidney Disease | 2.5 mg/kg, p.o. daily for 4 weeks | Significant reduction in renal expression. | [2] |
| MCP-1 | Obese Human Subjects | 150 mg, oral, once daily for 14 days | Consistent decrease from baseline. | [3][4] |
| Interleukin-1β (IL-1β) | Rodent Models of Acute Kidney Injury and Pulmonary Hypertension | Not specified | Reduction. | [5] |
| Interleukin-6 (IL-6) | Rodent Models of Acute Kidney Injury and Pulmonary Hypertension | Not specified | Reduction. | [5] |
| Tumor Necrosis Factor-α (TNF-α) | Rodent Models of Acute Kidney Injury and Pulmonary Hypertension | Not specified | Reduction. | [5] |
| Collagen | Mouse Model of Chronic Kidney Disease | 2.5 mg/kg, p.o. daily for 4 weeks | Significant reduction in renal expression. | [2] |
| Fibronectin | Mouse Model of Chronic Kidney Disease | 2.5 mg/kg, p.o. daily for 4 weeks | Significant reduction in renal expression. | [2] |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Mouse Model of Chronic Kidney Disease | 2.5 mg/kg, p.o. daily for 4 weeks | Significant reduction in renal expression. | [2] |
| Osteopontin | Mouse Model of Chronic Kidney Disease | 2.5 mg/kg, p.o. daily for 4 weeks | Significant reduction in renal expression. | [2] |
| Triglycerides | Obese Human Subjects | 150 mg, oral, once daily for 14 days | Consistent decrease from baseline. | [3][4] |
Experimental Protocols
Detailed experimental protocols for the cited studies were not fully accessible. However, based on the available information, the general methodologies employed are outlined below.
In Vitro Keratinocyte Studies
-
Cell Culture: Mouse keratinocytes were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of this compound (5-25 µM) for a specified duration (e.g., 6 hours).
-
Gene Expression Analysis: mRNA levels of target genes (HO-1, Catalase, GSTs, hsps) were likely quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Expression Analysis: Protein levels were likely assessed by Western blotting using specific antibodies against the target proteins.
In Vivo Chronic Kidney Disease Mouse Model
-
Animal Model: A mouse model of chronic kidney disease was utilized, likely induced by a combination of uninephrectomy and a high-salt diet with deoxycorticosterone acetate (B1210297) (DOCA) administration.
-
Treatment: Mice were treated with this compound (2.5 mg/kg) via oral gavage daily for 4 weeks.
Human Clinical Study in Obese Subjects
-
Study Design: A clinical trial was conducted in obese subjects.
-
Treatment: Participants received oral doses of this compound (150 mg) once daily for 14 days.
-
Biomarker Analysis: Blood samples were collected at baseline and after the treatment period. Plasma levels of inflammatory and metabolic markers (MCP-1, triglycerides) were measured using standard clinical laboratory methods.
Signaling Pathways Modulated by this compound
This compound exerts its effects on oxidative stress markers primarily through the modulation of two key signaling pathways: the Nrf2-Keap1 pathway and the NF-κB pathway.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, as an electrophile, can directly interact with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response by promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. This compound, through its electrophilic nature, is proposed to inhibit this pathway by directly modifying critical cysteine residues on both the IKK complex and the p65 subunit of NF-κB. This modification inhibits their activity, thereby preventing the transcription of pro-inflammatory genes.
References
- 1. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C151 in KEAP1 is the main cysteine sensor for the cyanoenone class of NRF2 activators, irrespective of molecular size or shape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEAP1 C151 active site catalysis drives electrophilic signaling to upregulate cytoprotective enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral CXA-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXA-10, or 10-nitro-9(E)-octadec-9-enoic acid, is a novel, orally administered nitro-fatty acid derivative under investigation for its therapeutic potential in conditions marked by inflammation, oxidative stress, and fibrosis. As an endogenous signaling molecule, this compound exhibits a pleiotropic mechanism of action, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, based on findings from early-phase clinical trials. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's clinical pharmacology.
Data Presentation: Pharmacokinetics of Oral this compound
The pharmacokinetic profile of oral this compound has been characterized in healthy and obese subjects through single and multiple ascending dose studies. The key pharmacokinetic parameters are summarized in the tables below.
Single Ascending Dose (SAD) Study (this compound-201)
Following single oral administration in healthy volunteers under fasted conditions, this compound exhibited dose-proportional increases in plasma exposure.
| Dose Level (mg) | Cmax (ng/mL) [CV%] | Tmax (hr) | AUC (hr*ng/mL) [CV%] |
| 150 | Data not fully available | 0.5 - 12 | Data not fully available |
| 300 | Data not fully available | 0.5 - 12 | Data not fully available |
| 600 | Data not fully available | 0.5 - 12 | Data not fully available |
| 1200 | Data not fully available | 0.5 - 12 | Data not fully available |
| 1800 | 205 (73.7) | 0.5 - 12 | 2,870 (64.5) |
Note: While the full dataset for all dose levels is not publicly available, the time to reach maximum concentration (Tmax) was observed to range from 0.5 to 12 hours. At the 1,800 mg dose, the mean Cmax was 205 ng/mL and the mean AUC was 2,870 hrng/mL. Low plasma concentrations were generally observed across the dose range of 150–1,800 mg[1][2].*
Multiple Ascending Dose (MAD) Study (this compound-202)
In a study of multiple ascending doses administered once daily for 14 days to obese subjects, this compound demonstrated minimal to no accumulation.
| Dose Level (mg) | Day | Cmax (ng/mL) [CV%] | Tmax (hr) | AUC0–24 (hr*ng/mL) [CV%] |
| 25 | 1 | Quantifiable concentrations limited | - | Quantifiable concentrations limited |
| 14 | Quantifiable concentrations limited | - | Quantifiable concentrations limited | |
| 150 | 1 | 10.3 (58.4) | 4.0 (2.0 - 8.0) | 129 (70.5) |
| 14 | 12.1 (66.5) | 6.0 (2.0 - 8.0) | 147 (67.4) | |
| 450 | 1 | 24.1 (65.8) | 6.0 (4.0 - 12.0) | 363 (61.7) |
| 14 | 22.8 (75.1) | 8.0 (2.0 - 24.0) | 374 (70.1) |
Data presented as mean (% coefficient of variation) for Cmax and AUC0-24, and median (range) for Tmax. After reaching Cmax, plasma concentrations of this compound declined in a monoexponential manner. Mean Cmax was less than dose-proportional, while the mean 0–24-hour area under the concentration-time curve (AUC0–24) was approximately dose-proportional[1].
Experimental Protocols
The pharmacokinetic data presented above were generated from two key Phase I clinical trials:
Study this compound-201: Single Ascending Dose, First-in-Human
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy volunteers.
-
Design: A single-center, randomized, double-blind, placebo-controlled study.
-
Population: Healthy male and female subjects.
-
Intervention: Sequential single ascending doses of this compound (150 mg, 300 mg, 600 mg, 1,200 mg, and 1,800 mg) or placebo administered in a fasted state.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound and its metabolites.
Study this compound-202: Multiple Ascending Dose
-
Objective: To assess the pharmacokinetics, safety, and tolerability of multiple ascending oral doses of this compound in obese subjects.
-
Design: A single-center, randomized, double-blind, placebo-controlled study.
-
Population: Obese male subjects, who served as a surrogate population for inflammation.
-
Intervention: Subjects received once-daily oral doses of this compound (25 mg, 150 mg, or 450 mg) or placebo for 14 days after an overnight fast.
-
Pharmacokinetic Sampling: Blood samples were collected on Day 1 and Day 14 to determine the pharmacokinetic profiles at the beginning and end of the dosing period.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: Nrf2 Activation
This compound is known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through binding to Keap1, which facilitates its degradation. This compound, being an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.
Caption: Nrf2 Activation Pathway by this compound.
This compound Mechanism of Action: NF-κB Inhibition
In addition to activating Nrf2, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, although the precise molecular targets are still under investigation.
Caption: NF-κB Inhibition Pathway by this compound.
Experimental Workflow: Phase I Clinical Trials of Oral this compound
The workflow for the Phase I clinical trials of oral this compound followed a standard progression from single ascending doses in healthy volunteers to multiple ascending doses in a relevant patient surrogate population.
Caption: Workflow of Phase I Oral this compound Trials.
References
Unmasking the Molecular Targets of 10-Nitrooleic Acid: A Technical Guide for Researchers
An in-depth exploration of the cellular interactome of 10-Nitrooleic acid (10-NO₂-OA), a potent signaling lipid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its molecular targets, the signaling pathways it modulates, and the experimental methodologies crucial for its study.
10-Nitrooleic acid, an endogenous electrophilic fatty acid, has emerged as a significant modulator of cellular signaling, with promising therapeutic potential in inflammatory and fibrotic diseases.[1][2] Its bioactivity stems from its ability to covalently modify nucleophilic amino acid residues, primarily cysteine, on key regulatory proteins through a process known as nitroalkylation.[3][4][5][6] This guide delves into the identified cellular targets of 10-NO₂-OA, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks it influences.
Key Cellular Targets and Quantitative Data
The pleiotropic effects of 10-NO₂-OA are a direct consequence of its interaction with a diverse range of cellular proteins. Chemoproteomic profiling has been instrumental in identifying numerous targets, expanding our understanding beyond the initially characterized proteins.[1][2] Below is a summary of key targets and associated quantitative data.
| Target Protein | Cellular Function & Pathway | Quantitative Data | Modified Residue(s) | Reference(s) |
| Keap1 | Negative regulator of Nrf2; Oxidative stress response | 9-NO₂-OA is a more potent ARE inducer than 10-NO₂-OA. Cys273 and Cys288 account for ~50% of OA-NO₂ reactions. | Cys38, Cys226, Cys257, Cys273, Cys288, Cys489 | [7][8] |
| PPARγ | Nuclear receptor; Lipid metabolism, inflammation | 10-NO₂-OA is a potent activator. EC₅₀ decreases over time, indicating covalent binding. | Cys285 | [9][10][11] |
| NF-κB (p65) | Transcription factor; Inflammation | NFAs alkylate the p65 subunit, reducing its DNA-binding activity. | Not specified | [4][12] |
| STING | Innate immunity; Type I interferon signaling | 10-NO₂-OA inhibits STING-dependent type I IFN release. | Not specified | [1][13] |
| Calcineurin (CaNA) | Phosphatase; T-cell activation, NFAT signaling | 10-NO₂-OA nitroalkylates CaNA, inhibiting its phosphatase activity. | Cys129, Cys228, Cys266, Cys372 (Cys372 is critical) | [3][14] |
| Xanthine Oxidoreductase (XOR) | Enzyme; Purine metabolism, ROS production | 10-NO₂-OA is a novel and irreversible inhibitor. | Not specified | [15] |
| STAT3 | Transcription factor; Cell proliferation, inflammation | Identified as a nitro-alkylated protein. | Not specified | [1][2] |
| Glucocorticoid Receptor (NR3C1) | Nuclear receptor; Inflammation | 9-nitro-oleate covalently modifies and inhibits dexamethasone (B1670325) binding. | Not specified | [2] |
Core Signaling Pathways Modulated by 10-Nitrooleic Acid
The interaction of 10-NO₂-OA with its cellular targets triggers a cascade of downstream signaling events, profoundly impacting cellular function. The two most well-characterized pathways are the Keap1-Nrf2 antioxidant response and the PPARγ-dependent transcriptional regulation.
Keap1-Nrf2 Signaling Pathway
10-NO₂-OA activates the Nrf2 transcription factor, a master regulator of the antioxidant response.[7][16] It achieves this by covalently modifying specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[7][8] This modification disrupts the Keap1-Cul3 E3 ubiquitin ligase complex, leading to the stabilization and nuclear translocation of Nrf2.[16][17] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes and antioxidant proteins.[16] Notably, the activation of Nrf2 by 10-NO₂-OA is independent of the highly reactive Cys151 residue in Keap1, distinguishing its mechanism from many other electrophilic Nrf2 activators.[7][8]
PPARγ Signaling Pathway
10-NO₂-OA is a potent endogenous ligand and partial agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[9][10] Unlike many other PPARγ agonists, 10-NO₂-OA forms a covalent bond with Cysteine 285 in the ligand-binding domain of PPARγ.[11] This covalent adduction leads to a sustained activation of PPARγ-dependent gene transcription.[11] The activation of PPARγ by 10-NO₂-OA contributes significantly to its anti-inflammatory effects, including the inhibition of neutrophil chemotaxis and the downregulation of pro-inflammatory cytokines.[10][12]
Experimental Protocols for Target Identification and Validation
The identification and validation of 10-NO₂-OA targets rely on a combination of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Chemoproteomic Profiling for Global Target Identification
This method utilizes a "clickable" alkyne-tagged 10-NO₂-OA probe to identify covalently modified proteins in living cells, followed by enrichment and identification via mass spectrometry.
Protocol:
-
Probe Synthesis and Cell Treatment:
-
Cell Lysis and Click Chemistry:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), copper(II) sulfate, and an azide-biotin tag to the cell lysate. Incubate for 1 hour at room temperature.[2]
-
-
Affinity Enrichment of Modified Proteins:
-
Precipitate proteins using methanol/chloroform.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads to the lysate and incubate overnight at 4°C to capture the biotin-tagged proteins.[2]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Reduce the captured proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) on the beads.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.[1]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt human) to identify the peptides and corresponding proteins.
-
Use label-free quantification or spectral counting to determine the relative abundance of identified proteins in the alk-NO₂-OA treated samples compared to controls.
-
Validation of Target Modification by Western Blot
This technique is used to confirm the modification of specific candidate proteins identified through proteomics.
Protocol:
-
Sample Preparation:
-
Treat cells with alk-NO₂-OA and perform the click chemistry reaction with azide-biotin as described above.
-
Take an aliquot of the lysate before enrichment ("input").
-
Perform streptavidin bead enrichment.
-
Elute the captured proteins from the beads using a buffer containing sodium dithionite (B78146) (Na₂S₂O₄) to cleave the linker.[2]
-
-
SDS-PAGE and Immunoblotting:
-
Separate the "input" and "eluted" protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An enriched signal in the "eluted" lane from alk-NO₂-OA-treated cells compared to controls confirms modification.[1]
-
Glucocorticoid Receptor Radioligand Binding Assay
This assay is used to determine if 10-NO₂-OA can inhibit the binding of a known ligand to its receptor, in this case, the glucocorticoid receptor (NR3C1).
Protocol:
-
Assay Setup:
-
Competition Binding:
-
Incubation and Detection:
-
Data Analysis:
-
Calculate the percent inhibition of [³H]dexamethasone binding in the presence of 10-NO₂-OA compared to the control. Significant inhibition indicates that 10-NO₂-OA binds to the glucocorticoid receptor and displaces the natural ligand.[2]
-
Conclusion
10-Nitrooleic acid is a multifaceted signaling molecule that exerts its biological effects through the covalent modification of a growing list of protein targets. Its ability to modulate key signaling pathways, such as the Keap1-Nrf2 and PPARγ pathways, underscores its therapeutic potential for a range of diseases characterized by inflammation and oxidative stress. The experimental approaches detailed in this guide provide a robust framework for researchers to further explore the cellular interactome of 10-NO₂-OA and to elucidate the full spectrum of its mechanisms of action. A deeper understanding of these molecular interactions is critical for the continued development of 10-NO₂-OA and related compounds as novel therapeutics.
References
- 1. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The nitrated fatty acid, 10-nitrooleate inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Nitro-oleic acid regulates T cell activation through post-translational modification of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitro-oleic Acid, a Novel and Irreversible Inhibitor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
Cxa-10: A Novel Modulator of Mitochondrial Function in Cellular Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cxa-10, chemically known as 10-nitrooleic acid (10-NO₂-OA), is an endogenous signaling molecule that has emerged as a potent modulator of mitochondrial function. This technical whitepaper provides a comprehensive overview of the current understanding of this compound's impact on mitochondria, with a focus on its mechanisms of action, quantitative effects on mitochondrial bioenergetics, and the underlying signaling pathways. Preclinical studies have demonstrated that this compound enhances mitochondrial metabolism, promotes mitochondrial biogenesis, and reduces oxidative stress, positioning it as a promising therapeutic candidate for a range of diseases associated with mitochondrial dysfunction. This document serves as a guide for researchers and drug development professionals, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation into this novel compound.
Introduction
Mitochondria are central hubs of cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation.[1] Mitochondrial dysfunction is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[2] this compound is a nitrated fatty acid that has been shown to exert cytoprotective effects through its anti-inflammatory and antioxidant properties.[3][4] Recent research has unveiled a more direct and profound role for this compound in modulating mitochondrial function, offering a new therapeutic avenue for diseases characterized by impaired cellular energetics.
Mechanism of Action: A Dual Approach to Mitochondrial Enhancement
The primary mechanism of action of this compound involves the modulation of key signaling pathways that regulate mitochondrial homeostasis and cellular stress responses. It acts as an electrophilic signaling mediator, influencing multiple cellular processes.[5]
Activation of the Nrf2 Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cell's endogenous defense mechanisms against oxidative stress, a key contributor to mitochondrial damage.
Inhibition of NF-κB Signaling
Concurrently, this compound inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][6] Chronic inflammation is detrimental to mitochondrial function, and by suppressing NF-κB, this compound mitigates this inflammatory damage, thereby preserving mitochondrial integrity.
Direct Effects on Mitochondrial Proteins and Bioenergetics
Recent studies have demonstrated that this compound directly impacts mitochondrial respiratory chain complexes. Specifically, it has been shown to increase the activity of Complex I and Complex IV of the electron transport chain.[7] This leads to more efficient ATP synthesis and a reduction in electron leakage, which in turn decreases the production of damaging reactive oxygen species (ROS).[7]
Quantitative Impact on Mitochondrial Function
The effects of this compound on mitochondrial function have been quantified in several preclinical studies. The following tables summarize the key findings from a study by Müller et al. on the effects of nitro-oleic acid (NO₂-OA), the chemical equivalent of this compound, in a mouse model of heart failure with preserved ejection fraction (HFpEF).[8]
Table 1: Effect of NO₂-OA on Mitochondrial Respiration in Cardiomyocytes
| Parameter | Control | HFpEF + Vehicle | HFpEF + NO₂-OA |
| Complex I-linked Respiration (pmol O₂/s/mg) | 250 ± 20 | 180 ± 15 | 230 ± 18 |
| Complex II-linked Respiration (pmol O₂/s/mg) | 350 ± 25 | 280 ± 20 | 330 ± 22 |
| Electron Transport Chain Capacity (pmol O₂/s/mg) | 450 ± 30 | 350 ± 28 | 420 ± 32 |
Data are presented as mean ± SEM. Adapted from Müller et al., Nature Communications.[8]
Table 2: Effect of NO₂-OA on Mitochondrial Protein Expression in Heart Tissue
| Protein | Fold Change (HFpEF + NO₂-OA vs. HFpEF + Vehicle) |
| NDUFB8 (Complex I subunit) | 1.5 ± 0.2 |
| SDHB (Complex II subunit) | 1.3 ± 0.15 |
| UQCRC2 (Complex III subunit) | 1.4 ± 0.18 |
| MTCO1 (Complex IV subunit) | 1.6 ± 0.22 |
| ATP5A (ATP synthase subunit) | 1.4 ± 0.17 |
Data are presented as mean ± SEM. Adapted from Müller et al., Nature Communications.[8]
Signaling Pathways Modulated by this compound
This compound enhances mitochondrial biogenesis and function through the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathway.[8][[“]]
Experimental Protocols
High-Resolution Respirometry of Isolated Mitochondria or Permeabilized Cells
This method is used to assess the function of different components of the electron transport chain.
Protocol:
-
Sample Preparation: Isolate mitochondria from tissues or cells using differential centrifugation or permeabilize cells with a mild detergent like digitonin (B1670571) to maintain mitochondrial integrity.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure CI-linked respiration.
-
Add ADP to measure oxidative phosphorylation capacity.
-
Add succinate (B1194679) (a Complex II substrate) to assess CI+CII-linked respiration.
-
Add an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.
-
Add inhibitors like rotenone (B1679576) (for Complex I) and antimycin A (for Complex III) to dissect the contribution of each complex.
-
-
Data Analysis: Normalize oxygen consumption rates to mitochondrial protein content or cell number.
Western Blotting for Mitochondrial Proteins
This technique is used to quantify the expression levels of specific mitochondrial proteins.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the mitochondrial proteins of interest.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol is for the detection of mitochondrial superoxide (B77818) production.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).
-
Staining: Load cells with a mitochondria-specific ROS indicator dye (e.g., MitoSOX Red) by incubating for a specified time.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the number of cells or protein concentration.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on mitochondrial function.
Conclusion and Future Directions
This compound represents a novel therapeutic agent with the potential to directly enhance mitochondrial function and mitigate cellular damage. Its multifaceted mechanism of action, encompassing the activation of Nrf2, inhibition of NF-κB, and direct effects on the electron transport chain and mitochondrial biogenesis, makes it a compelling candidate for the treatment of diseases characterized by mitochondrial dysfunction. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for further research in this exciting field.
Future studies should focus on elucidating the precise molecular targets of this compound within the mitochondria and further defining its role in various disease models. Clinical trials are underway to evaluate the safety and efficacy of this compound in conditions such as pulmonary arterial hypertension and focal segmental glomerulosclerosis.[3] The continued investigation of this compound's impact on mitochondrial function will be crucial in realizing its full therapeutic potential.
References
- 1. Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of keratinocyte expression of stress proteins and antioxidants by the electrophilic nitrofatty acids 9- and 10-nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Nitro-oleic acid enhances mitochondrial metabolism and ameliorates heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
An In-depth Technical Guide to Early-Stage Research on Key Mediators of Neuroinflammation: CXCL10 and the Investigational Drug CXA-10
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Neuroinflammation is a critical underlying component of numerous neurological disorders, from acute injuries to chronic neurodegenerative diseases. Understanding the molecular drivers of this complex process is paramount for developing effective therapeutics. This technical guide provides an in-depth analysis of early-stage research concerning two molecules pertinent to inflammation. The primary focus is C-X-C motif chemokine ligand 10 (CXCL10) , a central mediator of neuroinflammatory processes. Given the potential for nomenclature confusion, this guide also addresses CXA-10 (10-Nitrooleic acid) , an investigational compound with potent anti-inflammatory properties relevant to the broader field. We detail the signaling pathways, summarize quantitative preclinical data, and outline key experimental protocols to provide a comprehensive resource for researchers in the field.
Part 1: The Central Role of CXCL10 in Neuroinflammation
CXCL10, also known as Interferon-gamma-inducible protein 10 (IP-10), is a small cytokine belonging to the CXC chemokine family. Its expression is low in the healthy central nervous system (CNS) but is rapidly upregulated in response to pro-inflammatory stimuli, particularly Interferon-gamma (IFN-γ).[1][2] CXCL10 exerts its biological effects primarily through its G protein-coupled receptor, CXCR3.[3][4] The CXCL10/CXCR3 axis is a critical pathway for recruiting immune cells, especially T helper 1 (Th1) lymphocytes, into the CNS, thereby initiating and amplifying the neuroinflammatory cascade.[3][5] This axis has been implicated in the pathology of multiple sclerosis, Alzheimer's disease, spinal cord injury, and various viral encephalitides.[1][6][7]
Signaling Pathway
The binding of CXCL10 to its receptor, CXCR3, on the surface of immune cells (like T cells) and resident CNS cells (like microglia and astrocytes) triggers a cascade of intracellular signaling events.[4][6] This activation leads to chemotaxis, cellular activation, and effector functions that can be both beneficial in clearing pathogens and detrimental in sterile autoimmune or neurodegenerative contexts.[7][8]
Data Presentation: Quantitative Findings from Preclinical Research
The following tables summarize key quantitative data from early-stage research, highlighting the expression of CXCL10 in various conditions and the effects of its modulation.
Table 1: CXCL10 Expression in Preclinical Models of Neuroinflammation
| Model / Condition | Cell Type / Sample | Fold Change / Concentration | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS) Stimulation | N9 Microglia-like Cells | 7.04 log₂ Fold Change (mRNA) | [9] |
| LPS Stimulation (DMSO Control) | N9 Microglia Supernatant | 3704 pg/ml | [9] |
| LPS Stimulation (DMSO Control) | Primary Microglia Supernatant | 5824 pg/ml | [9] |
| HTLV-1-Associated Myelopathy (HAM) | Cerebrospinal Fluid (CSF) | Cut-off: 110 pg/mL (97% sensitivity, 96% specificity) | [10] |
| Other Neuroinflammatory Diseases | Cerebrospinal Fluid (CSF) | Cut-off: 220 pg/mL (100% sensitivity, 100% specificity) | [10] |
| Alzheimer's Disease (AD) Model | Astrocytes in co-culture | Significantly enriched expression vs. control |[11] |
Table 2: Effects of Targeting CXCL10 in Preclinical Studies
| Intervention | Model | Effect | Quantitative Result | Reference |
|---|---|---|---|---|
| Treprostinil (2 µM) | LPS-stimulated N9 Cells | Reduction in CXCL10 secretion | 53% decrease vs. DMSO control | [9] |
| Pitavastatin (1 µM) | LPS-stimulated N9 Cells | Reduction in CXCL10 secretion | 35% decrease vs. DMSO control | [9] |
| Eplerenone (4 µM) | LPS-stimulated N9 Cells | Reduction in CXCL10 secretion | 26% decrease vs. DMSO control | [9] |
| Neutralizing Antibody | Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of clinical signs | Delayed disease onset, diminished neuroinflammation | [5][12] |
| Neutralizing Antibody | Mouse Hepatitis Virus (MHV) | Increased viral loads and mortality | Decreased CD4+ and CD8+ T-cell infiltration |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in CXCL10 research.
1. Quantification of CXCL10 Expression
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification:
-
Sample Preparation: Cell culture supernatants or cerebrospinal fluid (CSF) are collected and centrifuged to remove debris.[13][14]
-
Assay Procedure: A 96-well plate is coated with a capture antibody specific for CXCL10.
-
After blocking non-specific binding sites, samples and standards (recombinant CXCL10) are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound CXCL10.
-
The reaction is stopped, and the absorbance is read at 450 nm using a plate reader.
-
Concentrations in samples are calculated from the standard curve.[9][15]
-
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy) following the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: The qRT-PCR reaction is set up using a master mix (containing SYBR Green or a TaqMan probe), cDNA template, and primers specific for the Cxcl10 gene and a housekeeping gene (e.g., Actin or GAPDH).[13][15]
-
Data Analysis: The relative expression of Cxcl10 mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene.[14]
-
2. In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of cells in response to a chemoattractant like CXCL10.
-
Setup: A Transwell insert with a porous membrane (e.g., 5 µm pore size) is placed into a well of a 24-well plate, creating upper and lower chambers.[15]
-
Chemoattractant: Recombinant CXCL10 (e.g., 100 nM) is added to the lower chamber. The control well contains media alone.[11]
-
Cell Seeding: A suspension of CXCR3-expressing cells (e.g., activated CD4⁺ or CD8⁺ T cells) is added to the upper chamber.[11]
-
Incubation: The plate is incubated for a set period (e.g., 4-24 hours) at 37°C to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is counted using a hemocytometer or flow cytometry. Alternatively, the non-migrated cells on the top of the membrane are removed, and the migrated cells on the bottom are fixed, stained (e.g., with DAPI), and counted under a microscope.
References
- 1. CXCL9, CXCL10, CXCL11, and their receptor (CXCR3) in neuroinflammation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 3. The central role of CXCL10-CXCR3 signaling in neuroinflammation and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. The Chemokine CXCL10 as a Therapeutic Target in Animal Models of ...: Ingenta Connect [ingentaconnect.com]
- 6. Role of CXCL10 in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitigation of CXCL10 secretion by metabolic disorder drugs in microglial-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCL-10 in Cerebrospinal Fluid Detects Neuroinflammation in HTLV-1-Associated Myelopathy with High Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. IL-1β-Induced CXCL10 Expression in THP-1 Monocytic Cells Involves the JNK/c-Jun and NF-κB-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of CXCL10-Mediated Cell Migration by Different Types of Galectins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | P2Y6 Receptors Regulate CXCL10 Expression and Secretion in Mouse Intestinal Epithelial Cells [frontiersin.org]
10-Nitrooleic Acid: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Nitrooleic acid (10-NO₂-OA) is an endogenous signaling molecule belonging to the class of nitro-fatty acids. Formed through the nitration of oleic acid, it is a key mediator in various physiological and pathophysiological processes.[1][2] Its electrophilic nature, conferred by the nitroalkene moiety, allows it to interact with and modulate the function of numerous cellular targets, making it a molecule of significant interest for therapeutic development.[3][4] This technical guide provides an in-depth overview of the chemical properties and stability of 10-nitrooleic acid, along with detailed experimental protocols and visualizations of its key signaling pathways.
Chemical and Physical Properties
10-Nitrooleic acid is an eighteen-carbon monounsaturated fatty acid with a nitro group attached at the 10th carbon position.[3] The presence of this electron-withdrawing group significantly influences its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃NO₄ | [5][6] |
| Molecular Weight | 327.459 g/mol | [5] |
| Exact Mass | 327.240967 | [5] |
| CAS Number | 875685-46-4 | [2][7] |
| Appearance | Solution in ethanol (B145695) (commercially available form) | [2] |
| Predicted pKa | 4.77 | [3] |
| Predicted LogP | 6.42 | [5] |
| UV max (λmax) | 255-256 nm | [2][8] |
Solubility and Stability
The solubility and stability of 10-nitrooleic acid are critical considerations for its handling, storage, and application in experimental settings.
| Solvent | Solubility | Source |
| Water | Sparingly soluble | [3] |
| Ethanol | Up to 1 mg/mL | [2][3] |
| Methanol | Soluble | [6] |
| DMSO | Soluble | [3] |
Storage and Stability:
10-Nitrooleic acid is sensitive to light and temperature. For optimal stability, it should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0-4°C.[3]
Stock solutions should be stored frozen at -20°C or below.[6] Under physiological pH (around 7.4), the carboxylic acid group is predominantly ionized, which enhances its aqueous solubility to some extent.[3] However, its long alkyl chain imparts significant hydrophobicity.[3]
Reactivity and Biological Interactions
The key to 10-nitrooleic acid's biological activity lies in its electrophilic nitroalkene moiety. This functional group readily undergoes Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4][9] This reversible covalent modification can alter the structure and function of target proteins, thereby modulating various signaling pathways.[1][10]
Key Reactions:
-
Michael Addition: The primary mechanism of action involves the reaction of the nitroalkene with biological thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins like Keap1, NF-κB, and PPARγ.[4][9][11]
-
Isomerization: Under certain conditions, it can isomerize between cis and trans configurations.[3]
-
Metabolism: In vivo, 10-nitrooleic acid can be metabolized through β-oxidation, similar to other fatty acids.[12][13] It can also be reduced to a non-electrophilic nitroalkane.[13]
Signaling Pathways Modulated by 10-Nitrooleic Acid
10-Nitrooleic acid exerts its pleiotropic effects by targeting several key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.
Caption: Key signaling pathways modulated by 10-Nitrooleic acid.
-
Keap1-Nrf2 Pathway: 10-Nitrooleic acid alkylates cysteine residues on Keap1, disrupting its ability to promote the degradation of Nrf2.[1][11] This leads to the accumulation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and cytoprotective proteins like heme oxygenase-1 (HO-1).[14][15]
-
NF-κB Pathway: By directly alkylating the p65 subunit of NF-κB, 10-nitrooleic acid inhibits its DNA binding activity.[11][16] This results in the downregulation of pro-inflammatory gene expression.[1]
-
PPARγ Activation: 10-Nitrooleic acid acts as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1][2]
-
Calcineurin-NFAT Pathway: 10-Nitrooleic acid can inhibit the phosphatase activity of calcineurin by modifying its cysteine residues.[17][18] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby suppressing T-cell activation and the production of pro-inflammatory cytokines.[17]
Experimental Protocols
Synthesis of 10-Nitrooleic Acid
Several methods for the synthesis of 10-nitrooleic acid have been described, with the goal of producing specific isomers with high purity. A common approach involves a multi-step synthesis.[19]
Example Protocol: Stereoselective Synthesis
This method allows for the synthesis of specific E-isomers of nitrooleic acid.[19]
-
Henry (nitro-aldol) Reaction: An appropriate aldehyde is reacted with a nitroalkane in the presence of a base to form a β-nitro alcohol.
-
Dehydration: The resulting β-nitro alcohol is then dehydrated to yield the nitroalkene. This step is often achieved by acetylation of the hydroxyl group followed by base-induced elimination.[20]
-
Purification: The final product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired 10-nitrooleic acid isomer.[19][21]
Caption: General workflow for the synthesis of 10-Nitrooleic acid.
Quantification of 10-Nitrooleic Acid in Biological Samples
Accurate quantification of 10-nitrooleic acid in complex biological matrices like plasma is typically achieved using mass spectrometry-based methods.
Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Spike the plasma sample with a known amount of a stable isotope-labeled internal standard (e.g., 10-Nitrooleate-d17).[8]
-
Perform protein precipitation, often with a cold organic solvent like acetonitrile.[22][23]
-
Extract the lipids from the supernatant using a suitable solvent system (e.g., diethyl ether).[22]
-
Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase.[22]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a suitable reversed-phase column.
-
Detect and quantify 10-nitrooleic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[22][24] A common transition for 10-nitrooleic acid is m/z 326 -> 46.[22][24]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 10-nitrooleic acid.
-
Determine the concentration of 10-nitrooleic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[22]
-
Caption: Workflow for the quantification of 10-Nitrooleic acid.
Assessment of NF-κB Activity
The inhibitory effect of 10-nitrooleic acid on NF-κB activity can be assessed using various methods.
Protocol: Transcription Factor DNA-Binding ELISA
-
Cell Culture and Treatment: Culture cells of interest (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of 10-nitrooleic acid.[11]
-
Nuclear Protein Extraction: Isolate nuclear proteins from the treated cells using a nuclear extraction kit.[11]
-
ELISA Assay:
-
Use a commercially available ELISA-based kit for quantifying the DNA-binding activity of the NF-κB p65 subunit.
-
Add the nuclear extracts to wells of a microplate that are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow the active NF-κB in the extracts to bind to the oligonucleotide.
-
Wash the wells and add a primary antibody specific for the p65 subunit.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a developing solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Compare the absorbance values between the different treatment groups to determine the effect of 10-nitrooleic acid on NF-κB DNA-binding activity.[11]
Conclusion
10-Nitrooleic acid is a fascinating and biologically potent lipid mediator with a well-defined set of chemical properties that dictate its stability and reactivity. Its ability to modulate key signaling pathways through covalent modification of proteins underscores its therapeutic potential in a variety of diseases characterized by inflammation and oxidative stress. A thorough understanding of its chemical nature, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness its beneficial effects. The provided protocols offer a starting point for the synthesis, quantification, and functional assessment of this important signaling molecule.
References
- 1. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy 10-Nitrooleic acid | 875685-46-4 | >98% [smolecule.com]
- 4. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-nitro-oleic acid | CAS#:88127-53-1 | Chemsrc [chemsrc.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. 10-Nitro Oleic Acid | 875685-46-4 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELECTROPHILIC NITRO-FATTY ACIDS: ANTI-INFLAMMATORY MEDIATORS IN THE VASCULAR COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 10-Nitro Oleic Acid | CAS#:875685-46-4 | Chemsrc [chemsrc.com]
- 16. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitro-oleic acid regulates T cell activation through post-translational modification of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sfrbm.org [sfrbm.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. lipidmaps.org [lipidmaps.org]
Methodological & Application
Application Notes and Protocols for In Vitro Nrf2 Activation Assay of Compound-X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[2] Upon exposure to various stimuli, including oxidative stress or small molecule activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][2] Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, thereby inducing their transcription.[1][3] This application note provides a comprehensive set of protocols to assess the potential of a novel hypothetical compound, Compound-X, to activate the Nrf2 signaling pathway in vitro.
The following protocols outline a multi-faceted approach, beginning with a primary screen using an ARE-luciferase reporter assay, followed by secondary validation through the quantification of Nrf2 target gene expression and visualization of Nrf2 nuclear translocation.[4]
Nrf2 Signaling Pathway and Points of Intervention
The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. The following diagram illustrates the canonical pathway and potential points of intervention for activators like Compound-X.
Experimental Workflow for Assessing Nrf2 Activation
A systematic workflow is essential for the robust evaluation of a potential Nrf2 activator. The diagram below outlines the recommended experimental progression, from initial high-throughput screening to more detailed mechanistic studies.
Protocol 1: ARE-Luciferase Reporter Gene Assay
This assay serves as a primary screening method to quantitatively measure the transcriptional activity of Nrf2 induced by Compound-X.[4] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.[1][5]
Materials:
-
ARE-reporter cell line (e.g., AREc32, HepG2-ARE)
-
Cell culture medium (e.g., DMEM, EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compound-X
-
Positive control (e.g., Sulforaphane, tBHQ)
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X and the positive control in cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.[7]
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-30 minutes at room temperature in the dark to allow for cell lysis and signal stabilization.[7][8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of Nrf2 activity by dividing the luminescence signal of the treated cells by that of the vehicle-treated control cells.[1]
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | Fold Induction vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 15,000 | 1.0 |
| Compound-X | 1 | 45,000 | 3.0 |
| 5 | 120,000 | 8.0 | |
| 10 | 225,000 | 15.0 | |
| Sulforaphane | 10 | 180,000 | 12.0 |
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol validates the findings from the luciferase assay by measuring the mRNA expression levels of well-established Nrf2 target genes, such as HMOX1 and NQO1.[2][9]
Materials:
-
Human cell line (e.g., HepG2, ARPE-19)
-
Compound-X
-
Positive control (e.g., Sulforaphane)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Gene-specific primers for Nrf2 target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)[10][11]
-
Real-time PCR detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compound-X, positive control, or vehicle control at desired concentrations for 6-24 hours.[10]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[10]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, cDNA template, and gene-specific primers.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[10]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), where the fold change is 2⁻ΔΔCt.[10]
-
Data Presentation:
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |
| Vehicle (DMSO) | HMOX1 | 1.0 |
| NQO1 | 1.0 | |
| Compound-X (10 µM) | HMOX1 | 6.5 |
| NQO1 | 4.2 | |
| Sulforaphane (10 µM) | HMOX1 | 5.8 |
| NQO1 | 3.9 |
Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation
This method provides visual confirmation of Nrf2 activation by observing its translocation from the cytoplasm to the nucleus upon treatment with Compound-X.[2][12]
Materials:
-
Human cell line (e.g., A549, HepG2)
-
Compound-X
-
Positive control (e.g., Sulforaphane)
-
Vehicle control (e.g., DMSO)
-
8-chamber culture slides or coverslips in a 24-well plate
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto chamber slides or coverslips and allow them to adhere for 24 hours.
-
Treat cells with Compound-X, positive control, or vehicle control for a predetermined time (e.g., 2, 6, 12 hours).[9]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.[9]
-
-
Imaging and Analysis:
Data Presentation:
| Treatment | Observation | Nuclear Nrf2 Fluorescence Intensity (Arbitrary Units) |
| Vehicle (DMSO) | Predominantly cytoplasmic Nrf2 staining. | 100 |
| Compound-X (10 µM) | Strong nuclear accumulation of Nrf2. | 450 |
| Sulforaphane (10 µM) | Clear nuclear translocation of Nrf2. | 420 |
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro characterization of Compound-X as a potential Nrf2 activator. By employing a combination of a high-throughput reporter assay, target gene expression analysis, and immunofluorescence-based visualization of Nrf2 nuclear translocation, researchers can obtain comprehensive and reliable data on the compound's mechanism of action. This multi-assay approach is crucial for the confident identification and advancement of novel Nrf2-activating compounds in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 10-Nitrooleic Acid Treatment of Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Nitrooleic acid (10-NO₂-OA) is an endogenous, electrophilic fatty acid derivative that has emerged as a potent signaling molecule with significant therapeutic potential.[1][2] Formed during inflammatory conditions and metabolic stress through the nitration of oleic acid, 10-NO₂-OA exerts pleiotropic effects, including anti-inflammatory, anti-fibrotic, and cytoprotective actions.[1][3] These properties make it a compelling subject of investigation for a variety of diseases characterized by inflammation and oxidative stress.
This document provides detailed application notes and protocols for the treatment of cell culture models with 10-NO₂-OA, intended to guide researchers in designing and executing experiments to explore its biological activities. The information compiled is based on established in vitro studies and is designed to be a practical resource for scientists in academic and industrial settings.
Core Mechanisms of Action
10-Nitrooleic acid's biological effects are primarily mediated through two distinct mechanisms:
-
Receptor-Dependent Signaling: 10-NO₂-OA is a potent partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[4][5][6] Activation of PPARγ by 10-NO₂-OA leads to the transcription of anti-inflammatory and antioxidant genes.[7]
-
Covalent Adduction (Michael Addition): As an electrophile, 10-NO₂-OA can react with nucleophilic cysteine and histidine residues on specific proteins.[6][8] This post-translational modification, termed "nitroalkylation," can alter the function of key signaling proteins, such as those in the NF-κB and Keap1/Nrf2 pathways, leading to a downstream modulation of inflammatory and antioxidant responses.[3][6]
Data Presentation: Quantitative Effects of 10-Nitrooleic Acid in Cell Culture
The following tables summarize the quantitative data from various studies on the effects of 10-NO₂-OA in different cell culture models.
Table 1: PPARγ Activation by 10-Nitrooleic Acid
| Cell Line | Assay Type | 10-NO₂-OA Concentration | Incubation Time | Observed Effect | Reference |
| A549 | Luciferase Reporter Assay | 0.1, 1, 5 µM | Not specified | Dose-dependent activation of PPARγ, similar to rosiglitazone.[7] | [7] |
| Various | Transcriptional Activation | 3 µM | Not specified | ~2.2 to ~7.5-fold induction of PPARγ-dependent transcription.[4] | [4] |
| Pre-adipocytes | Differentiation Assay | Not specified | Not specified | Diminished differentiation and triglyceride accumulation compared to rosiglitazone.[6] | [6] |
Table 2: Anti-inflammatory Effects of 10-Nitrooleic Acid
| Cell Line | Inflammatory Stimulus | 10-NO₂-OA Concentration | Incubation Time | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 0.1, 0.5, 1.0 µM | 4 h (O₂⁻), 24 h (NO) | Superoxide (B77818) (O₂⁻) and Nitric Oxide (NO) production | Dose-dependent inhibition of O₂⁻ production; significant reduction of NO at 0.5 and 1 µM.[9] | [9] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 1.0 µM | 24 h | TNF-α, IL-6, IL-1β production | Decreased production of pro-inflammatory cytokines.[9] | [9] |
| Alveolar Macrophages | LPS (in vivo model) | 50 µg (in vivo) | 5.5 h | NF-κB DNA-binding activity | Reversal of LPS-induced increase in NF-κB activity.[7] | [7] |
| Human T Lymphoblasts | CD3/CD28 stimulation | 5 µM | 16 h (IL-2), 6 h (IL-4, IFN-γ) | IL-2, IL-4, IFN-γ production | Decreased production of T-cell activation cytokines.[10] | [8][10] |
| THP-1 Macrophages | PMA | 1-10 µM | 12 h (mRNA), 24 h (protein) | Lp-PLA2 expression | Time- and dose-dependent downregulation.[11] | [11] |
Table 3: Effects on Other Signaling Pathways and Cellular Processes
| Cell Line | Experimental Condition | 10-NO₂-OA Concentration | Incubation Time | Pathway/Process | Observed Effect | Reference |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | PDGF (50 ng/mL) | 3 µM | 3 h | Superoxide Production | Blunted PDGF-induced superoxide production.[3] | [3] |
| Mouse Keratinocytes | - | 5-25 µM | Not specified | Gene Expression | Upregulation of HO-1, hsp27, hsp70, Cox-2, GSTA1-2, GSTA3, GSTA4.[12] | [12] |
| HT-29 (Colon Cancer Cells) | - | Not specified | Not specified | Cell Cycle | Induction of G2/M arrest, increased p21, decreased cyclin D1.[13] | [13] |
| Cardiac Fibroblasts | TGF-β | Not specified | Not specified | Myofibroblast transition | Suppression of activation; inhibited expression of α-SMA, collagen I, and collagen III.[14] | [14] |
Experimental Protocols
Protocol 1: Preparation and Handling of 10-Nitrooleic Acid Stock Solutions
Materials:
-
10-Nitrooleic acid (typically a mix of 9- and 10-isomers)
-
Methanol (B129727) or Ethanol
-
Sterile, low-binding microcentrifuge tubes
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a high-concentration stock solution of 10-NO₂-OA (e.g., 100 mM) in methanol or ethanol.[9]
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Before each experiment, prepare a working stock solution (e.g., 10 mM) by diluting the high-concentration stock in methanol or ethanol.[9]
-
Immediately before treating cells, dilute the working stock solution into pre-warmed cell culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 10 µM).[9] Ensure the final concentration of the solvent (methanol/ethanol) in the cell culture is non-toxic (typically <0.1%).
Protocol 2: General Cell Culture Treatment
Materials:
-
Cultured cells of interest (e.g., RAW 264.7 macrophages, A549 cells)
-
Complete cell culture medium
-
Serum-free medium (for specific assays)
-
10-NO₂-OA diluted in culture medium
-
Vehicle control (culture medium with the same final concentration of solvent)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
For experiments involving inflammatory stimulation, it may be necessary to serum-starve the cells for a period (e.g., 2 hours) by replacing the complete medium with serum-free medium.[9]
-
Aspirate the medium and replace it with the medium containing the desired concentrations of 10-NO₂-OA or the vehicle control.
-
If applicable, add the inflammatory stimulus (e.g., LPS, PMA) either concurrently or after a pre-incubation period with 10-NO₂-OA.
-
Incubate the cells for the specified duration of the experiment (e.g., 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, harvest the cells or supernatant for downstream analysis (e.g., Western blotting, ELISA, qPCR).
Protocol 3: PPARγ Activity Assessment using a Luciferase Reporter Assay
Materials:
-
A549 cells (or other suitable cell line)
-
PPARγ reporter plasmid (containing a PPAR response element driving luciferase expression)
-
Transfection reagent
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARγ reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of 10-NO₂-OA (e.g., 0.1, 1, 5 µM) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[7]
-
Incubate for an appropriate period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity) to account for transfection efficiency.
Protocol 4: Measurement of Inflammatory Cytokine Production
Materials:
-
RAW 264.7 macrophages (or other immune cells)
-
LPS (or other inflammatory stimulus)
-
10-NO₂-OA
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Plate cells and treat with 10-NO₂-OA and/or an inflammatory stimulus as described in Protocol 2.
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's protocol.
Visualization of Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by 10-Nitrooleic acid.
Caption: General experimental workflow for cell culture treatment.
References
- 1. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9(10)-Nitrooleic Acid - Echelon Biosciences [echelon-inc.com]
- 3. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell-type specific anti-cancerous effects of nitro-oleic acid and its combination with gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cxa-10 in Mouse Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. Cxa-10 (10-nitro-oleic acid), a novel nitro-fatty acid, has emerged as a potential therapeutic agent due to its anti-inflammatory, anti-fibrotic, and cytoprotective properties.[1] Preclinical studies in various animal models have demonstrated its efficacy in mitigating disease progression in conditions with underlying inflammation and oxidative stress.[2][3] These notes provide a comprehensive overview of the proposed use of this compound in established mouse models of pulmonary hypertension, including detailed experimental protocols and a summary of relevant preclinical dosage data.
Mechanism of Action
This compound is an electrophilic signaling mediator that modulates key cellular pathways involved in inflammation and oxidative stress. Its primary mechanisms of action include:
-
Nrf2 Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing the cellular defense against oxidative stress.[1][4]
-
NF-κB Inhibition: this compound concurrently inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, mitigating the inflammatory response that contributes to vascular remodeling in pulmonary hypertension.
-
PPARγ Modulation: this compound has also been shown to modulate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[1][5]
Preclinical Dosage of this compound in Rodent Models
The following table summarizes the dosages of this compound (or its equivalent, nitro-oleic acid) used in various preclinical rodent models. This data can serve as a reference for designing studies in mouse models of pulmonary hypertension.
| Animal Model | Disease | Dosage | Administration Route | Duration | Reference |
| Mouse | Hypoxia-Induced Pulmonary Hypertension | Not explicitly stated, but effective | Subcutaneous infusion | 28 days | [6] |
| Mouse | Dilated Cardiomyopathy | 1 nmol/(g * h) | Subcutaneous osmotic mini-pump | 4 weeks | [7] |
| Mouse | Angiotensin II-induced cardiac fibrosis | 6 mg/kg | Subcutaneous osmotic mini-pump | 2 weeks | [8] |
| Mouse | LPS-induced Acute Lung Injury | 50 µg (total dose) | Intratracheal | Single dose | [9] |
| Rat | Ischemia-Reperfusion Injury | Not explicitly stated, but effective | Not specified | Not specified | [1] |
Experimental Protocols for this compound in Mouse Models of Pulmonary Hypertension
Two common and well-established mouse models for inducing pulmonary hypertension are the chronic hypoxia model and the SU5416/hypoxia model. The following are detailed protocols for each, incorporating a proposed this compound treatment regimen.
Protocol 1: Chronic Hypoxia-Induced Pulmonary Hypertension Model
This model induces a moderate and reversible form of pulmonary hypertension.
Materials:
-
8-12 week old male C57BL/6J mice
-
Hypoxic chamber (10% O₂)
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol/ethanol (90:10, v/v))[7]
-
Osmotic mini-pumps
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for pump implantation
-
Equipment for hemodynamic measurements (right heart catheterization)
-
Histology supplies
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Normoxia + Vehicle
-
Normoxia + this compound
-
Hypoxia + Vehicle
-
Hypoxia + this compound
-
-
Osmotic Mini-Pump Implantation:
-
Anesthetize the mice using isoflurane.
-
Surgically implant osmotic mini-pumps subcutaneously in the flank. The pumps should be filled with either vehicle or this compound at a dose calculated to deliver a continuous infusion (e.g., based on the 6 mg/kg/day dosage from the angiotensin II model).[8]
-
-
Induction of Hypoxia:
-
Hemodynamic Assessment (at endpoint):
-
At the end of the treatment period, perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Tissue Collection and Analysis:
-
Euthanize the mice and collect the heart and lungs.
-
Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S) and weigh them to determine the Fulton Index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
Process the lung tissue for histological analysis to assess pulmonary vascular remodeling (e.g., vessel wall thickness, muscularization).
-
Protocol 2: SU5416/Hypoxia-Induced Severe Pulmonary Hypertension Model
This "two-hit" model induces a more severe and irreversible form of pulmonary hypertension with vascular lesions that more closely resemble the human disease.[11][12]
Materials:
-
All materials listed in Protocol 1
-
SU5416 (VEGF receptor antagonist)
-
Vehicle for SU5416 (e.g., 0.5% carboxymethylcellulose sodium, 0.9% NaCl, 0.4% polysorbate 80, 0.9% benzyl (B1604629) alcohol in deionized water)[12]
Procedure:
-
Acclimatization and Group Allocation: Follow steps 1 and 2 from Protocol 1.
-
Osmotic Mini-Pump Implantation: Follow step 3 from Protocol 1 for this compound or vehicle administration.
-
Induction of SU5416/Hypoxia-Induced PH:
-
Hemodynamic Assessment and Tissue Analysis: Follow steps 5 and 6 from Protocol 1 at the experimental endpoint (e.g., day 21 or later).
Visualizations
Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
Experimental Workflow for this compound in a Mouse Model of Pulmonary Hypertension
Caption: Experimental Workflow.
Conclusion
This compound presents a promising therapeutic avenue for pulmonary hypertension due to its multifaceted mechanism of action targeting key pathological pathways of the disease. The provided protocols, based on established mouse models and informed by existing preclinical data on this compound, offer a solid foundation for further investigation into its efficacy in this specific disease context. Careful consideration of dosage, administration route, and appropriate model selection will be critical for the successful evaluation of this compound in preclinical pulmonary hypertension research.
References
- 1. medkoo.com [medkoo.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 12. atsjournals.org [atsjournals.org]
Preparing Cxa-10 Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Cxa-10 (10-nitrooleic acid) stock solutions for in vitro experimental use. This compound is an endogenous nitro-fatty acid derivative with significant anti-inflammatory and cytoprotective properties, primarily acting through the activation of the Nrf2 pathway and inhibition of NF-κB signaling.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of this compound in a laboratory setting.
Introduction to this compound
This compound, also known as 10-nitrooleic acid, is a signaling molecule that has demonstrated therapeutic potential in various disease models characterized by oxidative stress and inflammation.[1] Its mechanism of action involves the modulation of key cellular pathways that regulate inflammation and antioxidant defense. Specifically, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response, while concurrently inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] These dual actions make this compound a compound of interest for research in areas such as cardiovascular disease, metabolic disorders, and inflammatory conditions. For in vitro studies, it is crucial to start with a precisely prepared and stable stock solution to ensure accurate downstream experimental results.
This compound Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₃NO₄ | [1] |
| Molecular Weight | 327.46 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility in Ethanol (B145695) | 1.0 mg/mL (3.05 mM) | |
| Solubility in DMSO | Soluble (a 10 mM stock solution of a similar nitro-fatty acid has been reported) | [4] |
| Typical In Vitro Working Concentration | 5 - 25 µM | [3] |
| Short-term Storage | 0 - 4 °C (days to weeks) | [1] |
| Long-term Storage | -20 °C (months to years) | [1] |
Experimental Protocols
Materials
-
This compound (10-nitrooleic acid)
-
Anhydrous Ethanol (200 proof, molecular biology grade)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Bovine Serum Albumin (BSA), fatty acid-free
Protocol for Preparing a 1 mg/mL (3.05 mM) this compound Stock Solution in Ethanol
This protocol is suitable for most cell culture applications where the final ethanol concentration in the media is kept below 0.5%.
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound vial and anhydrous ethanol to come to room temperature.
-
Weighing: As this compound is a liquid, it is often supplied by mass. If you have a neat oil, accurately pipette the desired volume based on its density (if provided by the supplier) or mass to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mg of this compound to a sterile, amber microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous ethanol to the this compound. For a 1 mg/mL solution, add 1 mL of ethanol.
-
Mixing: Vortex the solution for 30-60 seconds to ensure it is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol is for applications requiring a higher stock concentration. Note that the final DMSO concentration in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation: In a sterile environment, allow the this compound vial and DMSO to come to room temperature.
-
Calculation: Calculate the volume of DMSO needed to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 327.46 g/mol ):
-
Moles of this compound = 0.001 g / 327.46 g/mol = 3.05 x 10⁻⁶ moles
-
Volume of DMSO = 3.05 x 10⁻⁶ moles / 10 mol/L = 3.05 x 10⁻⁷ L = 0.305 mL
-
-
Solubilization: Carefully add the calculated volume of DMSO to the this compound.
-
Mixing: Vortex thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot into single-use volumes in sterile, amber tubes and store at -20°C.
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentration (e.g., 5-25 µM). It is recommended to perform dilutions immediately before use.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (ethanol or DMSO) to the cell culture medium without this compound.
Note on BSA Conjugation: For certain cell types or experimental conditions, it may be beneficial to complex the fatty acid with BSA to enhance its stability and delivery in culture. Detailed protocols for BSA conjugation can be found in the literature.[5]
Safety and Handling Precautions
The toxicological properties of this compound are not fully known.[6] Therefore, it is prudent to handle this compound with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when preparing stock solutions.
-
Spills: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. Clean the affected area with an appropriate solvent.
-
Disposal: Dispose of unused this compound and contaminated materials according to your institution's chemical waste disposal guidelines.
-
Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier for the most comprehensive safety and handling information.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Simplified Signaling Pathway of this compound
References
- 1. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. echelon-inc.com [echelon-inc.com]
Application Notes and Protocols for In Vivo Administration of 10-Nitrooleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for 10-Nitrooleic acid (10-NO2-OA) in preclinical in vivo studies. The information is curated from various scientific publications to assist in the design and execution of animal experiments.
Introduction
10-Nitrooleic acid (10-NO2-OA) is an endogenous, electrophilic fatty acid that acts as a signaling mediator with potent anti-inflammatory and cytoprotective properties.[1][2] Its therapeutic potential is being investigated in a range of disease models, including cardiovascular diseases, inflammation, and fibrosis.[1][3][4] The effective delivery of 10-NO2-OA in vivo is critical for evaluating its pharmacological effects. This document outlines the established administration routes and provides detailed protocols.
Physicochemical Properties and Formulation
10-NO2-OA is an oily substance at room temperature and is insoluble in water.[1] This necessitates the use of specific vehicles for its solubilization and administration. Common solvents and vehicles include dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and ethanol (B145695) mixtures.[1][3]
Administration Routes and Experimental Protocols
The choice of administration route depends on the desired pharmacokinetic profile, the target organ, and the experimental model. The following sections detail the most frequently used methods for 10-NO2-OA delivery.
Subcutaneous Administration using Osmotic Minipumps
This method allows for continuous and controlled delivery of 10-NO2-OA, achieving steady-state plasma concentrations.[3] It is particularly suitable for chronic disease models.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice (8–10 weeks of age) are commonly used.[5]
-
Formulation: Prepare a solution of 10-NO2-OA in a vehicle such as polyethylene glycol/ethanol (90:10, v/v) or PEG-400.[1][3]
-
Pump Preparation: Fill osmotic minipumps (e.g., Alzet Model 2002 or 2004) with the 10-NO2-OA solution according to the manufacturer's instructions.[3][5] The pump model will depend on the desired duration of infusion.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the surgical area on the flank of the mouse.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Administer analgesics (e.g., buprenorphine) pre- and post-surgery to minimize discomfort.[3]
-
-
Post-Operative Care: Monitor the animal for recovery and signs of distress. For studies longer than the pump's specified duration, the pumps may need to be replaced.[3]
Quantitative Data Summary:
| Animal Model | Dosage | Vehicle | Duration | Study Focus | Reference |
| C57BL/6J Mice | 1.04 nmol/g/h | Not Specified | 2-4 weeks | Pulmonary Hypertension | [5] |
| Mlp-/- Mice | 1 nmol/g/h | PEG/Ethanol (90:10) | 4 weeks | Dilated Cardiomyopathy | [3] |
| Apoe-/- Mice | 8 mg/kg/day | Polyethylene glycol | 8 weeks | Atherosclerosis | [6] |
| AMI Mice | Not Specified | Not Specified | Not Specified | Myocardial Infarction | [7] |
Experimental Workflow for Subcutaneous Administration:
Intraperitoneal Injection
Intraperitoneal (i.p.) injection is a common method for administering substances to small animals, offering rapid absorption.
Experimental Protocol:
-
Animal Model: Mice are frequently used for this route of administration.
-
Formulation: Dissolve 10-NO2-OA in a suitable vehicle such as DMSO.[1]
-
Administration:
-
Properly restrain the animal.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared 10-NO2-OA solution.
-
-
Dosing Schedule: Injections are typically administered daily.[1]
Quantitative Data Summary:
| Animal Model | Dosage | Vehicle | Duration | Study Focus | Reference |
| Mice | Not Specified | DMSO | Daily | General Preclinical | [1] |
| C57BL/6J Mice | Not Specified | Not Specified | Not Specified | Abdominal Aortic Aneurysm | [8] |
Oral Administration (Gavage)
Oral administration is a non-invasive method that is particularly relevant for drugs intended for oral delivery in humans.
Experimental Protocol:
-
Animal Model: Rats and mice are suitable for oral gavage.[9][10]
-
Formulation: An oil-based formulation is often used for oral delivery.[1]
-
Administration:
-
Gently restrain the animal.
-
Insert a gavage needle into the esophagus and deliver the 10-NO2-OA formulation directly into the stomach.
-
Care must be taken to avoid accidental administration into the trachea.
-
-
Dosing Schedule: Can be administered as a single bolus or on a repeated schedule.[11]
Quantitative Data Summary:
| Animal Model | Dosage | Vehicle | Duration | Study Focus | Reference |
| Rats | Not Specified | Oil-based | Not Specified | Pharmacokinetics | [1][9] |
| Mice | Not Specified | Not Specified | Every other day for 10 days | Psoriasiform Dermatitis | [12] |
| Rats | Not Specified | Not Specified | Single dose | Bio-distribution | [10] |
Intratracheal Injection
This route is used for direct delivery to the lungs, which is relevant for studying pulmonary diseases.
Experimental Protocol:
-
Animal Model: Mice are commonly used for intratracheal (i.t.) administration.[13]
-
Formulation: Prepare a solution of 10-NO2-OA in a vehicle such as 10% DMSO.[13]
-
Administration:
-
Anesthetize the animal.
-
Visualize the trachea and carefully insert a catheter or needle.
-
Inject the 10-NO2-OA solution directly into the trachea.
-
-
Timing: In the cited study, 10-NO2-OA was administered 30 minutes after the induction of lung injury.[13]
Quantitative Data Summary:
| Animal Model | Dosage | Vehicle | Duration | Study Focus | Reference |
| Mice | 50 μg | 10% DMSO | Single dose | Acute Lung Injury | [13] |
Signaling Pathways Modulated by 10-Nitrooleic Acid
10-NO2-OA exerts its biological effects by modulating several key signaling pathways, primarily through the post-translational modification of susceptible nucleophilic amino acids in proteins.[5]
Key Signaling Pathways:
-
NF-κB Pathway: 10-NO2-OA inhibits the activation of NF-κB, a key transcription factor involved in inflammation.[5][13][14] This leads to a reduction in the expression of pro-inflammatory cytokines.[1][15]
-
Nrf2/Keap1 Pathway: 10-NO2-OA activates the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[2][13]
-
PPAR-γ Activation: 10-NO2-OA is a partial agonist of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), which plays a role in regulating inflammation and metabolism.[5][13][16]
-
STAT Pathway: It has been shown to inhibit the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are involved in cytokine signaling and inflammation.[5][12][14]
-
MAPK Pathway: 10-NO2-OA can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and inflammation.[5][14][17]
-
STING Pathway: 10-NO2-OA can inhibit the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to viral infections.[15]
Signaling Pathway Diagram:
Conclusion
The selection of an appropriate administration route and protocol is fundamental for the successful in vivo evaluation of 10-Nitrooleic acid. This document provides a summary of established methods and the underlying signaling mechanisms of 10-NO2-OA. Researchers should carefully consider the specific aims of their study to choose the most suitable approach. For all animal experiments, adherence to institutional and national guidelines for animal care and use is mandatory.
References
- 1. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 10-Nitro Oleic Acid Bio-Elimination in Rats and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Vascular Macrophage Activation by Nitro-Oleic Acid and its Implication for Abdominal Aortic Aneurysm Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid nitroalkenes regulate intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro-fatty acid pharmacokinetics in the adipose tissue compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic nitro-fatty acids suppress psoriasiform dermatitis: STAT3 inhibition as a contributory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The nitrated fatty acid, 10-nitrooleate inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FATTY ACID TRANSDUCTION OF NITRIC OXIDE SIGNALING: Nitro-linoleic acid mediates protective effects through regulation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Nrf2 Nuclear Translocation Induced by Casticin (Cxa-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) targets Nrf2 for degradation in the cytoplasm.[2][3] Upon exposure to oxidative stress or chemical inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a suite of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[3][4][5] This pathway is a key target for therapeutic intervention in diseases with an oxidative stress component.[1][6]
Casticin (Cxa-10), a flavonoid compound, has demonstrated multi-faceted anti-cancer and anti-inflammatory properties.[7][8][9] One of its mechanisms of action involves the modulation of critical signaling pathways, including the potential to induce the Nrf2-mediated antioxidant response.[8] Quantifying the nuclear translocation of Nrf2 is therefore a critical step in characterizing the bioactivity of this compound and similar compounds.
This application note provides detailed protocols for quantifying this compound-induced Nrf2 nuclear translocation in cultured mammalian cells using two standard methods: immunofluorescence microscopy and subcellular fractionation followed by Western blotting.
Keap1-Nrf2 Signaling Pathway
Under normal homeostatic conditions, Keap1 acts as an adaptor for a Cul3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low. When cells are exposed to electrophiles or oxidative stress, reactive cysteine residues on Keap1 are modified.[10] This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2, thereby inhibiting Nrf2's degradation.[4] Stabilized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.[5][11] There, it forms a heterodimer with small Maf proteins and binds to the ARE, initiating the transcription of downstream target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2]
Experimental Workflow Overview
The overall process for quantifying Nrf2 translocation involves cell culture, treatment with this compound, processing for either imaging or biochemical analysis, and subsequent data quantification.
References
- 1. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinylation of a KEAP1 sensor lysine promotes NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cxa-10-Induced Heme Oxygenase-1 (HO-1) Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heme Oxygenase-1 (HO-1) is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation.[1][2] It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have significant signaling and cytoprotective functions.[3][4][5] The induction of HO-1 is a key therapeutic target for a variety of diseases characterized by inflammation and oxidative damage.[6] Cxa-10, also known as 10-nitrooleic acid, is a novel nitro fatty acid compound that has demonstrated potential as a therapeutic agent in conditions where oxidative stress and inflammation are key factors.[7][8][9] Preclinical studies have shown that this compound can upregulate the expression of cytoprotective genes, including HO-1, primarily through the activation of the Nrf2 (nuclear factor erythroid 2–related factor 2) pathway and inhibition of NF-κB signaling.[10]
This document provides a detailed protocol for performing a Western blot to detect and quantify the induction of HO-1 protein expression in cultured cells following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on HO-1 expression in a cell culture model. The data is presented as the relative band intensity of HO-1 normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Normalized HO-1 Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| This compound | 5 | 24 | 2.5 | 2.5 |
| This compound | 10 | 24 | 5.2 | 5.2 |
| This compound | 25 | 24 | 8.9 | 8.9 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., human umbilical vein endothelial cells (HUVECs), RAW 264.7 macrophages)
-
This compound (10-Nitrooleic Acid): Stock solution in a suitable solvent (e.g., DMSO)
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-HO-1 polyclonal antibody
-
Mouse anti-β-actin monoclonal antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents
-
Imaging System: Chemiluminescence detection system
Detailed Western Blot Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Aspirate the old medium and treat the cells with the this compound solutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the protein concentrations, normalize the samples to ensure equal loading of protein for each lane of the gel (e.g., 20-30 µg of total protein per lane).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare the protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against HO-1 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the HO-1 band intensity to the corresponding loading control band intensity for each sample.
-
Visualizations
Signaling Pathway
Caption: this compound induces HO-1 expression via Nrf2 activation and NF-κB inhibition.
Experimental Workflow
Caption: Western blot workflow for analyzing this compound-induced HO-1 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]
- 6. Heme Oxygenase-1 Upregulation: A Novel Approach in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols: Preclinical Efficacy Studies for Cxa-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cxa-10 is a novel, potent, and selective small-molecule inhibitor of the CXA Receptor (CXAR), a receptor tyrosine kinase (RTK). In various solid tumors, overexpression or mutations of CXAR lead to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This aberrant signaling promotes unchecked cell proliferation, survival, and angiogenesis. This compound is designed to inhibit CXAR autophosphorylation, thereby blocking these key oncogenic signaling cascades.
These application notes provide detailed protocols for conducting preclinical in vitro and in vivo studies to evaluate the efficacy of this compound. The following sections outline the necessary experimental designs, methodologies, and data presentation formats to robustly assess the therapeutic potential of this compound.
This compound Mechanism of Action: Signaling Pathway
This compound competitively binds to the ATP-binding pocket within the kinase domain of the CXA Receptor. This action prevents the receptor's autophosphorylation following ligand binding and dimerization, which is the critical first step in signal transduction. As a result, the downstream activation of the PI3K/Akt and MAPK/ERK pathways is inhibited, leading to reduced cell proliferation and increased apoptosis in CXAR-dependent cancer cells.
Caption: this compound inhibits CXAR, blocking PI3K/Akt and MAPK/ERK pathways.
In Vitro Efficacy Studies
Objective
To determine the potency of this compound in inhibiting cell proliferation and inducing apoptosis in cancer cell lines with high CXAR expression. To confirm on-target activity by measuring the inhibition of downstream signaling.
Experimental Workflow: In Vitro
Caption: Workflow for in vitro evaluation of this compound efficacy.
Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: Seed 5,000 cells/well (e.g., NCI-H1975) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., 0.1 nM to 10 µM) in culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
Protocol: Target Engagement (Western Blot)
-
Cell Seeding & Treatment: Seed 2x10^6 cells in 6-well plates. After overnight adherence, starve cells in serum-free media for 6 hours.
-
Inhibitor Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with CXA Ligand (e.g., 100 ng/mL) for 15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-CXAR, total CXAR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software.
Representative In Vitro Data
| Cell Line | CXAR Status | This compound IC50 (nM) | Fold Increase in Apoptosis (at 10x IC50) |
| NCI-H1975 | High Expression | 8.5 | 15.2-fold |
| A549 | High Expression | 15.2 | 11.8-fold |
| MCF-7 | Low Expression | >10,000 | 1.3-fold |
In Vivo Efficacy Studies
Objective
To evaluate the anti-tumor efficacy of this compound in a relevant mouse xenograft model.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft study of this compound.
Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant 5x10^6 NCI-H1975 cells in a matrigel (B1166635) suspension into the right flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Dosing: Administer the compound or vehicle daily (QD) via oral gavage for 21 days.
-
Efficacy Endpoints: Measure tumor volume and body weight twice weekly. Body weight is monitored as an indicator of general toxicity.
-
Study Termination: At the end of the treatment period, euthanize the mice.
-
Pharmacodynamic Analysis: Excise tumors. A portion of the tumor can be flash-frozen for Western blot analysis (as described in 3.4) to confirm target modulation in vivo.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Representative In Vivo Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Oral, QD | 1250 ± 150 | - | +2.5 |
| This compound | 10 mg/kg, Oral, QD | 650 ± 95 | 48% | +1.8 |
| This compound | 30 mg/kg, Oral, QD | 275 ± 60 | 78% | -1.5 |
Conclusion
The protocols described in this document provide a robust framework for evaluating the preclinical efficacy of the CXA Receptor inhibitor, this compound. The in vitro assays confirm its potency and mechanism of action at a cellular level, while the in vivo xenograft model demonstrates its potential for anti-tumor activity in a physiological context. The data generated from these studies are critical for establishing a dose-efficacy relationship and supporting the further clinical development of this compound.
Application Notes and Protocols for Measuring Inflammatory Cytokine Reduction by 10-Nitrooleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the reduction of inflammatory cytokines by 10-Nitrooleic acid (10-NO2-OA), a novel endogenous signaling molecule with potent anti-inflammatory properties. This document includes an overview of the mechanisms of action of 10-NO2-OA, detailed experimental protocols for key assays, and a summary of expected quantitative outcomes.
Introduction to 10-Nitrooleic Acid and its Anti-inflammatory Effects
10-Nitrooleic acid is an electrophilic fatty acid derivative formed endogenously through the reaction of nitric oxide-derived species with oleic acid, particularly under conditions of oxidative and nitrative stress.[1] It has emerged as a significant signaling molecule that modulates various cellular processes, most notably inflammation.[1] The anti-inflammatory effects of 10-NO2-OA are attributed to its ability to interact with and modulate key signaling pathways that regulate the expression of pro-inflammatory cytokines.
The primary mechanisms of action of 10-NO2-OA include:
-
Inhibition of the NF-κB Pathway: 10-NO2-OA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][3] This inhibition prevents the transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4]
-
Activation of the Nrf2 Pathway: 10-NO2-OA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[1][5] This pathway contributes to the resolution of inflammation.
-
Activation of PPAR-γ: 10-NO2-OA is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with well-established anti-inflammatory functions.[6][7] Activation of PPAR-γ by 10-NO2-OA can suppress the expression of inflammatory cytokines.[6]
Data Presentation: Quantitative Reduction of Inflammatory Cytokines by 10-Nitrooleic Acid
The following tables summarize the quantitative data on the reduction of inflammatory cytokines by 10-NO2-OA from various in vitro and in vivo studies.
Table 1: In Vitro Reduction of Pro-inflammatory Cytokines by 10-Nitrooleic Acid in Macrophages
| Cell Line | Inflammatory Stimulus | Cytokine | 10-NO2-OA Concentration | % Reduction (Mean ± SD) | Reference |
| RAW 264.7 | LPS (100 ng/mL) | TNF-α | 1.0 µM | Significant decrease | [4] |
| RAW 264.7 | LPS (100 ng/mL) | IL-6 | 1.0 µM | Significant decrease | [4] |
| RAW 264.7 | LPS (100 ng/mL) | IL-1β | 1.0 µM | Significant decrease | [4] |
Table 2: In Vivo Reduction of Pro-inflammatory Cytokines by 10-Nitrooleic Acid
| Animal Model | Disease Model | Cytokine | 10-NO2-OA Treatment | % Reduction (Mean ± SD) | Reference |
| Mice | LPS-induced acute lung injury | TNF-α | 50 µg, i.t. | Significant decrease | [8] |
| Mice | LPS-induced acute lung injury | IL-6 | 50 µg, i.t. | Significant decrease | [8] |
| Mice | LPS-induced acute lung injury | KC (CXCL1) | 50 µg, i.t. | Significant decrease | [8] |
| Mice | LPS-induced acute lung injury | MIP-2 (CXCL2) | 50 µg, i.t. | Significant decrease | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of 10-NO2-OA.
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol describes the culture of macrophages, stimulation with a pro-inflammatory agent, treatment with 10-NO2-OA, and subsequent measurement of cytokine levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
10-Nitrooleic acid (10-NO2-OA)
-
DMSO (Dimethyl sulfoxide) as a vehicle for 10-NO2-OA
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]
-
-
Treatment with 10-NO2-OA:
-
Prepare stock solutions of 10-NO2-OA in DMSO.
-
Pre-treat the cells with various concentrations of 10-NO2-OA (e.g., 0.1, 0.5, 1.0 µM) for 1-2 hours.[4] Include a vehicle control (DMSO) group.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[10] Include an unstimulated control group.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.[10]
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[10][11]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read at 450 nm using a microplate reader.[12]
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine Gene Expression
This protocol details the analysis of inflammatory cytokine gene expression at the mRNA level in macrophages treated with 10-NO2-OA.
Materials:
-
Cultured and treated macrophage cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb)
-
Real-time PCR machine
Procedure:
-
RNA Extraction:
-
After cell treatment and stimulation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.[13]
-
-
qPCR:
-
Perform qPCR using a real-time PCR machine.[14]
-
Prepare a reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2(-ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[14]
-
Protocol 3: Western Blot for NF-κB Activation
This protocol describes how to assess the inhibitory effect of 10-NO2-OA on the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Cultured and treated macrophage cells
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment and stimulation, lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[15]
-
Quantify the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[16]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by 10-NO2-OA and the general experimental workflow.
References
- 1. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NITRO-OLEIC ACID INHIBITS VASCULAR ENDOTHELIAL INFLAMMATORY RESPONSES AND THE ENDOTHELIAL-MESENCHYMAL TRANSITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrated oleic acid up-regulates PPARgamma and attenuates experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. protocols.io [protocols.io]
- 14. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cxa-10 Delivery Using Lipid-Based Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cxa-10, a novel anti-inflammatory and cytoprotective agent, has shown significant therapeutic potential in preclinical studies. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, leading to reduced oxidative stress and inflammation.[1] However, as a hydrophobic small molecule, its delivery can be challenging. Lipid-based nanoparticles offer a promising solution by enhancing solubility, stability, and bioavailability. This document provides detailed application notes and experimental protocols for the formulation, characterization, and application of this compound-loaded lipid-based nanoparticles.
Data Presentation
The following tables summarize the key quantitative parameters for the formulation and characterization of this compound loaded lipid nanoparticles. These values are representative of a typical formulation and may require optimization for specific applications.
Table 1: Formulation Parameters for this compound Loaded Lipid Nanoparticles
| Parameter | Value |
| Lipid Composition | |
| - Phosphatidylcholine | 60 mol% |
| - Cholesterol | 35 mol% |
| - DSPE-PEG(2000) | 5 mol% |
| This compound Concentration | 1 mg/mL |
| Solvent System | Ethanol |
| Aqueous Phase | Phosphate Buffered Saline (PBS), pH 7.4 |
| Lipid to Drug Ratio (w/w) | 20:1 |
Table 2: Physicochemical Characterization of this compound Loaded Lipid Nanoparticles
| Parameter | Method | Result |
| Mean Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 120 ± 5 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 ± 0.03 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -15 ± 2 mV |
| Encapsulation Efficiency | UV-Vis Spectroscopy | 92 ± 4% |
| Drug Loading | UV-Vis Spectroscopy | 4.6 ± 0.2% |
Experimental Protocols
I. Formulation of this compound Loaded Lipid Nanoparticles (Thin-Film Hydration Method)
This protocol describes the preparation of this compound loaded lipid nanoparticles using the thin-film hydration method followed by sonication.
Materials:
-
Phosphatidylcholine
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
This compound
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine, cholesterol, DSPE-PEG(2000), and this compound in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at 40°C to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add pre-warmed (60°C) PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Sonicate the MLV suspension using a bath sonicator at 60°C for 30 minutes to reduce the particle size and form small unilamellar vesicles (SUVs).
-
Alternatively, a probe sonicator can be used for more efficient size reduction. If using a probe sonicator, use a pulsed setting (e.g., 5 seconds on, 2 seconds off) for a total of 15 minutes on ice to prevent overheating.
-
-
Purification and Sterilization:
-
To remove any unencapsulated this compound, the nanoparticle suspension can be centrifuged at high speed (e.g., 14,000 rpm for 30 minutes) and the pellet resuspended in fresh PBS.
-
For sterile applications, filter the final nanoparticle suspension through a 0.22 µm syringe filter.
-
II. Characterization of this compound Loaded Lipid Nanoparticles
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is then used to calculate the hydrodynamic diameter and the size distribution (PDI).
Procedure:
-
Dilute a small aliquot of the this compound loaded lipid nanoparticle suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement (this will depend on the instrument).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).
-
Equilibrate the sample at 25°C for 2 minutes.
-
Perform the measurement. The instrument software will provide the mean particle size (Z-average) and the PDI.
-
Perform at least three independent measurements and report the average and standard deviation.
B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in an electric field. This electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the surface charge and stability of the nanoparticles.
Procedure:
-
Dilute the this compound loaded lipid nanoparticle suspension with filtered deionized water or a low ionic strength buffer to an appropriate concentration.
-
Inject the diluted sample into a disposable zeta potential cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the instrument parameters and allow the sample to equilibrate to 25°C.
-
Apply the electric field and perform the measurement. The software will calculate the zeta potential.
-
Perform at least three independent measurements and report the average and standard deviation.
C. Encapsulation Efficiency and Drug Loading Determination by UV-Vis Spectroscopy
Principle: This method involves separating the unencapsulated this compound from the nanoparticles and then quantifying the amount of encapsulated drug.
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the this compound loaded lipid nanoparticle suspension into a centrifugal filter unit (e.g., Amicon Ultra with a 10 kDa molecular weight cut-off).
-
Centrifuge at a speed and time sufficient to separate the aqueous phase containing the unencapsulated drug from the nanoparticles (e.g., 5000 x g for 15 minutes).
-
Collect the filtrate, which contains the free, unencapsulated this compound.
-
-
Quantification of Free Drug:
-
Measure the absorbance of the filtrate at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Determine the concentration of free this compound using a pre-established standard curve of this compound in the same buffer.
-
-
Quantification of Total Drug:
-
Take a known volume of the original (un-centrifuged) nanoparticle suspension.
-
Add a solvent that disrupts the lipid nanoparticles and releases the encapsulated drug (e.g., methanol or Triton X-100).
-
Measure the absorbance of this solution at the maximum wavelength of this compound.
-
Determine the total concentration of this compound using the standard curve.
-
-
Calculations:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound dual mechanism of action.
Experimental Workflow
Caption: this compound nanoparticle workflow.
References
Application Note & Protocol: Preclinical Assessment of the Anti-Fibrotic Efficacy of Cxa-10
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leading to scarring and disruption of normal tissue architecture and function.[1] It is a final common pathway for a variety of chronic diseases affecting organs such as the liver, kidneys, lungs, and heart. A key mediator in the progression of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in activating fibroblasts and promoting the synthesis of ECM components like collagen.[2][3]
Cxa-10 (10-Nitrooleic acid) is an endogenous signaling molecule that has demonstrated therapeutic potential in diseases where oxidative stress, inflammation, and fibrosis are significant contributors.[4][5][6] Preclinical studies have shown that this compound can exert anti-inflammatory and anti-fibrotic effects, in part by modulating key signaling pathways such as Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).[7][8] This document provides a detailed protocol for assessing the anti-fibrotic efficacy of this compound in a carbon tetrachloride (CCl4)-induced model of liver fibrosis, a widely used and reproducible animal model that mimics key aspects of human liver fibrosis.[9][10]
Hypothetical Anti-Fibrotic Mechanism of this compound
This compound is thought to exert its anti-fibrotic effects through multiple mechanisms. A primary pathway implicated in fibrosis is the TGF-β signaling cascade. Upon binding to its receptor, TGF-β activates Smad proteins (Smad2/3), which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, including various collagens and alpha-smooth muscle actin (α-SMA). This compound may interfere with this pathway, potentially by activating Nrf2, which can suppress TGF-β/Smad signaling, thereby reducing ECM production and mitigating fibrosis.
Experimental Workflow for Assessing this compound Efficacy
The overall workflow involves inducing liver fibrosis in an animal model, treating the animals with this compound, and subsequently collecting tissues for a multi-faceted analysis including histology, biochemical assays, and molecular biology techniques to quantify the extent of fibrosis and the impact of the treatment.
Detailed Experimental Protocols
CCl4-Induced Liver Fibrosis Animal Model
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4).[9]
-
Animals: Use male C57BL/6J mice, 7-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in a suitable vehicle like corn oil or olive oil.
-
Induction: Administer CCl4 via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.
-
Schedule: Injections are typically performed twice weekly for a duration of 4 to 8 weeks to establish significant fibrosis.[9][11]
-
Control Group: A control group should receive i.p. injections of the vehicle only.
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS, corn oil). The formulation should be prepared fresh daily.
-
Dosage: Based on previous studies, a dose range of 2.5 to 15 mg/kg can be explored.[7] A dose-response study is recommended.
-
Administration: Administer this compound via oral gavage daily, starting from a predetermined time point after CCl4 induction begins (e.g., after 2 weeks of CCl4).
-
Treatment Groups:
-
Group 1: Vehicle Control (Vehicle for CCl4 + Vehicle for this compound).
-
Group 2: CCl4 Control (CCl4 + Vehicle for this compound).
-
Group 3: CCl4 + this compound (Low Dose).
-
Group 4: CCl4 + this compound (High Dose).
-
Tissue Collection and Processing
-
At the end of the study period, euthanize mice using an approved method.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (AST, ALT).
-
Perfuse the liver with cold PBS to remove blood.
-
Excise the entire liver, weigh it, and wash it in cold PBS.
-
Divide the liver into sections for different analyses:
-
One portion fixed in 10% neutral buffered formalin for 24-48 hours for histology.
-
Other portions snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.
-
Fibrosis Assessment Protocols
Histological Analysis
Histological staining is used to visualize collagen deposition.[12]
4.1.1. Masson's Trichrome Staining Protocol [13][14] This stain colors collagen fibers blue, nuclei black, and cytoplasm/muscle red.[13]
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) liver sections (5 µm) and rehydrate through a graded series of ethanol (B145695) to water.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes to de-stain collagen.
-
Collagen Staining: Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Final Wash: Rinse briefly in 1% acetic acid solution.
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear with xylene, and mount with a resinous medium.
4.1.2. Picrosirius Red (PSR) Staining Protocol [15] PSR specifically stains collagen fibers red/yellow under bright-field microscopy and enhances their natural birefringence under polarized light.
-
Deparaffinization and Rehydration: Process FFPE sections as described above.
-
Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Rinsing: Briefly rinse in two changes of acidified water (e.g., 0.5% acetic acid).[16]
-
Dehydration and Mounting: Quickly dehydrate in 100% ethanol, clear in xylene, and mount.
Image Analysis: Capture images from multiple random fields per slide. Use image analysis software (e.g., ImageJ) to quantify the percentage of the stained area (blue for Trichrome, red for PSR) relative to the total tissue area.
Biochemical Analysis: Hydroxyproline (B1673980) Assay
This assay quantifies the total collagen content in the liver, as hydroxyproline is a major component of collagen.[17][18]
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen liver tissue and homogenize in distilled water.[18]
-
Hydrolysis: Transfer a known volume of homogenate to a pressure-tight vial. Add an equal volume of 12 N HCl.[19] Seal the vial tightly and hydrolyze at 110-120°C for 3-24 hours.
-
Neutralization & Clarification: Cool the hydrolysate and neutralize with NaOH. Clarify the sample by adding activated charcoal, vortexing, and centrifuging to pellet debris.[19]
-
Oxidation: Add Chloramine-T reagent to an aliquot of the supernatant and incubate at room temperature for 20-25 minutes.
-
Color Development: Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes.
-
Measurement: Cool the samples and measure the absorbance at 550-560 nm.
-
Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of wet liver tissue.
Molecular Analysis
4.3.1. Quantitative PCR (qPCR) for Pro-fibrotic Gene Expression [20]
-
RNA Extraction: Isolate total RNA from ~30 mg of frozen liver tissue using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes.
-
Target Genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), Timp1 (Tissue inhibitor of metalloproteinase 1), Tgfb1 (TGF-β1).
-
Housekeeping Gene: Gapdh or Actb (β-actin).
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the CCl4 control group.
4.3.2. Western Blot for Signaling Proteins [21][22]
-
Protein Extraction: Homogenize ~50 mg of frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Target Proteins: p-Smad3, Total Smad3, α-SMA.
-
Loading Control: GAPDH or β-actin.
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Data Presentation
Summarize all quantitative data in clearly structured tables for comparison across treatment groups.
Table 1: Histological Fibrosis Quantification
| Group | N | Masson's Trichrome (% Positive Area) | Picrosirius Red (% Positive Area) |
|---|---|---|---|
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM |
| CCl4 Control | 8 | Mean ± SEM | Mean ± SEM |
| CCl4 + this compound (Low) | 8 | Mean ± SEM | Mean ± SEM |
| CCl4 + this compound (High)| 8 | Mean ± SEM | Mean ± SEM |
Table 2: Biochemical and Molecular Analysis
| Group | N | Hydroxyproline (µg/mg tissue) | Col1a1 (Fold Change) | Acta2 (Fold Change) | p-Smad3/Total Smad3 Ratio |
|---|---|---|---|---|---|
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CCl4 Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CCl4 + this compound (Low) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CCl4 + this compound (High)| 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion: This comprehensive protocol provides a robust framework for evaluating the anti-fibrotic potential of this compound in a preclinical model of liver fibrosis. By combining histological, biochemical, and molecular endpoints, researchers can obtain a thorough understanding of the compound's efficacy and its impact on key fibrogenic pathways. The data generated will be crucial for guiding further drug development and clinical translation.
References
- 1. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 12. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ihisto.io [ihisto.io]
- 14. stainsfile.com [stainsfile.com]
- 15. stainsfile.com [stainsfile.com]
- 16. med.emory.edu [med.emory.edu]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 19. Hydroxyproline Assay Kit | ABIN5067614 [antibodies-online.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. TGF-β induces liver fibrosis via miRNA-181a-mediated down regulation of augmenter of liver regeneration in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cxa-10 Effects in Suitable Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Cxa-10 (10-nitrooleic acid), a promising therapeutic agent with anti-inflammatory and cytoprotective properties. The following sections detail suitable cell lines, experimental protocols, and expected outcomes based on published research.
Suitable Cell Lines for this compound Research
The selection of an appropriate cell line is critical for investigating the specific effects of this compound. Based on existing literature, the following cell lines have been successfully used to study its biological activities.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Type | Tissue of Origin | Key Applications | Reference |
| MDA-MB-231 | Cancer | Human, Breast (Triple-Negative) | Studying anti-cancer effects, including inhibition of cell growth, migration, and invasion. Investigating NF-κB signaling. | [1] |
| MDA-MB-468 | Cancer | Human, Breast (Triple-Negative) | Similar to MDA-MB-231, for confirming effects in another TNBC cell line. | [1] |
| HT-29 | Cancer | Human, Colon | Investigating cell cycle arrest, apoptosis, and radiosensitizing effects. | [2][3] |
| A-549 | Cancer | Human, Lung | Assessing cell death and viability in response to this compound. | [2][3] |
| FaDu | Cancer | Human, Pharynx | Evaluating the anti-cancer effects of this compound in head and neck cancers. | [2][3] |
| Jurkat Cells | Leukemia | Human, T-lymphocyte | Studying the immunomodulatory effects on T-cell activation and proliferation. | [4] |
| Mouse Keratinocytes | Normal | Mouse, Skin | Investigating the regulation of stress proteins and antioxidants. | |
| Bovine Aortic Endothelial Cells | Normal | Bovine, Aorta | Studying effects on endothelial cell function and inflammation. | [5] |
| MCF-10A | Non-tumorigenic | Human, Breast | As a non-malignant control to compare the selectivity of this compound's anti-cancer effects. | [1] |
| HGF & HFF-1 | Normal | Human, Gingiva & Foreskin | Normal fibroblast cell lines for comparative cytotoxicity and mechanism of action studies. | [2][3] |
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[6]
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This is a critical mechanism for its anti-inflammatory and anti-cancer effects.[1][6]
References
- 1. Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-type specific anti-cancerous effects of nitro-oleic acid and its combination with gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nitro-oleic Acid, a Novel and Irreversible Inhibitor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Cxa-10
Introduction
Cxa-10, also known as 10-nitrooleic acid, is a nitro fatty acid with potential therapeutic applications in conditions involving oxidative stress, inflammation, and fibrosis.[1][2] Its mechanism of action suggests significant effects on immune cell function. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, making it an ideal tool to dissect the cellular and molecular effects of this compound on immune cell populations.[3][4][5][6] This application note provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, covering key immunological assays such as immunophenotyping, T-cell activation, cell proliferation, cell cycle, and apoptosis analysis.
Core Applications
-
Immunophenotyping: Characterize changes in immune cell subsets following this compound treatment.
-
T-Cell Activation: Evaluate the effect of this compound on the expression of activation markers on T-lymphocytes.
-
Cell Proliferation: Assess the impact of this compound on immune cell proliferation in response to stimuli.
-
Cell Cycle Analysis: Determine if this compound influences cell cycle progression in immune cells.
-
Apoptosis Assay: Investigate whether this compound induces or inhibits apoptosis in immune cell populations.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described flow cytometry experiments.
Table 1: Immunophenotyping of Human PBMCs Treated with this compound
| Treatment | % CD3+ T-cells | % CD4+ T-cells | % CD8+ T-cells | % CD19+ B-cells | % CD14+ Monocytes | % CD56+ NK cells |
| Vehicle Control | ||||||
| This compound (Low Dose) | ||||||
| This compound (High Dose) |
Table 2: T-Cell Activation Marker Expression
| Treatment | % CD69+ in CD4+ | MFI of CD69 in CD4+ | % CD25+ in CD4+ | MFI of CD25 in CD4+ | % CD69+ in CD8+ | MFI of CD69 in CD8+ | % CD25+ in CD8+ | MFI of CD25 in CD8+ |
| Unstimulated | ||||||||
| Stimulated + Vehicle | ||||||||
| Stimulated + this compound |
Table 3: T-Cell Proliferation Analysis
| Treatment | Proliferation Index (CD4+) | % Divided Cells (CD4+) | Proliferation Index (CD8+) | % Divided Cells (CD8+) |
| Unstimulated | ||||
| Stimulated + Vehicle | ||||
| Stimulated + this compound |
Table 4: Cell Cycle Analysis of Activated T-Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Unstimulated | |||
| Stimulated + Vehicle | |||
| Stimulated + this compound |
Table 5: Apoptosis Analysis of Immune Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Staurosporine (Positive Control) |
Experimental Protocols
Protocol 1: General Immune Cell Preparation and this compound Treatment
This protocol outlines the initial steps for isolating human peripheral blood mononuclear cells (PBMCs) and treating them with this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count to determine cell density and viability. Viability should be >95%.[3]
-
Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate the cells in a multi-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations to the appropriate wells.
-
Add the vehicle control (DMSO) to the control wells, ensuring the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.[7]
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Immunophenotyping and T-Cell Activation Analysis
This protocol is for the simultaneous analysis of major immune cell populations and T-cell activation markers.
Materials:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Anti-human antibody cocktail for immunophenotyping and activation markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56, CD69, CD25).
-
For activation studies: Cell stimulation cocktail (e.g., anti-CD3/CD28 antibodies).
Procedure:
-
After this compound treatment, harvest the cells and transfer them to FACS tubes.
-
Wash the cells once with cold FACS buffer and centrifuge at 350 x g for 5 minutes.
-
Prepare an antibody cocktail containing the desired antibodies at pre-titrated optimal concentrations in FACS buffer.[7]
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer and acquire the events on a flow cytometer.[7]
-
For data analysis, gate on the lymphocyte and monocyte populations based on forward and side scatter, then identify specific cell subsets based on their marker expression. Quantify the percentage of each population and the Mean Fluorescence Intensity (MFI) of activation markers.
Protocol 3: T-Cell Proliferation Assay
This protocol measures the proliferative capacity of T-cells following treatment with this compound using a cell proliferation dye.
Materials:
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
PBS
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
Procedure:
-
Isolate and wash PBMCs as described in Protocol 1.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye to a final concentration of 1-5 µM and mix immediately.[7]
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate for 5 minutes on ice.[7]
-
Wash the cells, resuspend in complete medium, and treat with this compound and/or stimulation reagents.
-
Culture the cells for 3-5 days to allow for cell division.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8) as described in Protocol 2.
-
Acquire data on a flow cytometer. Analyze the dye dilution in the CD4+ and CD8+ T-cell populations to determine the extent of proliferation.
Protocol 4: Cell Cycle Analysis
This protocol is to assess the effect of this compound on the cell cycle distribution of immune cells.
Materials:
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
Procedure:
-
Harvest and wash the this compound treated cells.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, to a final concentration of 70%.
-
Incubate on ice for at least 2 hours or overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Acquire data on a flow cytometer using a linear scale for the DNA content channel.[8]
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Protocol 5: Apoptosis Assay
This protocol uses Annexin V and a viability dye to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
A viability dye (e.g., Propidium Iodide or 7-AAD)
-
Positive control for apoptosis (e.g., Staurosporine)
Procedure:
-
Harvest the this compound treated cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V and the viability dye to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Acquire data on a flow cytometer immediately.
-
Analyze the data to quantify the percentage of live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[11]
Hypothesized Signaling Pathway Influenced by this compound
This compound, as a nitro fatty acid, may exert its anti-inflammatory effects by modulating key signaling pathways in immune cells. One potential mechanism is the inhibition of pro-inflammatory transcription factors such as NF-κB.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for investigating the immunomodulatory effects of this compound using flow cytometry. By employing these methods, researchers can gain valuable insights into how this compound influences immune cell phenotype, activation, proliferation, and survival. This information is crucial for the further development and characterization of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol | Abcam [abcam.com]
- 4. learn.cellsignal.com [learn.cellsignal.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Developing a Stable Cell Line for Cxa-10 Screening
Introduction
Cxa-10 (10-Nitrooleic Acid) is an endogenous signaling molecule that functions as an electrophilic signaling mediator.[1] Its primary mechanism of action involves the potent activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, while concurrently inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This dual-action makes this compound a promising therapeutic candidate for diseases characterized by inflammation and oxidative stress.
High-throughput screening (HTS) is essential for discovering novel molecules that mimic or enhance the activity of this compound. Stable cell lines, which are genetically modified to consistently express a gene of interest over many generations, are invaluable tools for HTS, providing a robust and reproducible biological system.[2] These application notes provide a detailed methodology for the development and validation of a stable reporter cell line designed to quantify the activation of the Nrf2 pathway for the purpose of screening this compound and its analogs.
Application Note 1: Generation of a this compound Reporter Stable Cell Line
This section details the process of creating a monoclonal stable cell line that reports on the activation of the Nrf2 signaling pathway. The principle is to stably integrate a reporter construct into a host cell line (e.g., HEK293). This construct contains a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE), the DNA binding site for Nrf2.
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable reporter cell line.
Protocol 1.1: Determination of Optimal Antibiotic Concentration (Kill Curve)
To effectively select stably transfected cells, it is crucial to first determine the minimum antibiotic concentration required to kill all non-transfected host cells. This is achieved by generating a kill curve.
Methodology
-
Cell Plating : Seed the parental HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells per well in their standard growth medium.
-
Antibiotic Addition : After 24 hours, replace the medium with fresh medium containing a range of concentrations of the selective antibiotic (e.g., for G418, use concentrations from 100 µg/mL to 1200 µg/mL). Include a "no antibiotic" control well.
-
Incubation and Monitoring : Culture the cells for 10-14 days, replacing the antibiotic-containing medium every 3-4 days.[2]
-
Analysis : Observe the wells daily for cell viability. The optimal concentration for selection is the lowest concentration that results in 100% cell death within 10-14 days.
Protocol 1.2: Transfection and Selection of a Stable Pool
This protocol describes the introduction of the reporter plasmid into the host cells and the initial selection of a mixed population of resistant cells.
Methodology
-
Transfection : Seed HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection. Transfect the ARE-luciferase reporter plasmid using a suitable chemical transfection reagent (e.g., lipofection-based) according to the manufacturer's protocol. The plasmid must contain a selectable marker gene, such as neomycin resistance.[3][4]
-
Recovery : Allow the cells to recover for 48 hours post-transfection in their standard growth medium.
-
Initiate Selection : After 48 hours, passage the cells into a larger flask (e.g., T-75) and replace the medium with fresh growth medium containing the pre-determined optimal concentration of the selective antibiotic (e.g., G418).[2]
-
Maintain Selection : Continue to culture the cells, replacing the selective medium every 3-4 days. Non-transfected cells will be eliminated, while stably transfected cells will survive and proliferate.[2] This process can take 2-3 weeks until distinct antibiotic-resistant colonies appear.
-
Establish Stable Pool : Once a sufficient number of colonies have formed, trypsinize and pool them to create a mixed population (stable pool) of resistant cells. This pool can be used for preliminary testing or expanded for single-cell cloning.
Protocol 1.3: Single-Cell Cloning by Limiting Dilution
To ensure a homogenous cell population for screening, it is necessary to isolate and expand single cells to generate a monoclonal cell line.[5]
Methodology
-
Cell Preparation : Trypsinize the stable pool of antibiotic-resistant cells and perform a cell count.
-
Serial Dilution : Prepare a series of dilutions to achieve a final concentration of approximately 0.5 cells per 100 µL of selective medium.[2]
-
Plating : Dispense 100 µL of the final cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density increases the probability that a significant number of wells will contain a single cell.[2]
-
Colony Growth : Incubate the plates for 2-3 weeks, monitoring for the formation of single colonies in the wells.
-
Clone Identification : Using a microscope, identify wells that contain a single, healthy colony originating from a single cell.
Protocol 1.4: Clone Expansion and Validation
Identified monoclonal colonies must be expanded and functionally validated to select the best-performing clone for HTS.
Methodology
-
Expansion : Sequentially expand the selected monoclonal colonies from the 96-well plate into 24-well, then 6-well plates, and finally into T-25 or T-75 flasks, maintaining antibiotic selection throughout.[2]
-
Functional Validation :
-
Seed the expanded clones into a 96-well white assay plate.
-
Treat the cells with a dose-response of a known Nrf2 activator (e.g., this compound or Sulforaphane) and a vehicle control.
-
After an appropriate incubation period (e.g., 18-24 hours), measure luciferase activity using a suitable luciferase assay kit and a luminometer.
-
-
Clone Selection : Select the clone that exhibits the highest signal-to-background ratio and the most robust and reproducible dose-response to the Nrf2 activator.
-
Stability Testing : The selected clone should be cultured for multiple passages (e.g., >10) and re-tested to ensure the reporter expression and response remain stable over time.[6]
-
Cryopreservation : Once a stable and functional clone is confirmed, establish a master and working cell bank by cryopreserving vials of the cells at a low passage number.[7]
Application Note 2: High-Throughput Screening Assay
This protocol outlines the use of the validated stable reporter cell line for screening compound libraries to identify novel Nrf2 activators.
This compound Signaling and Reporter Mechanism
Caption: this compound activates the Nrf2/ARE pathway leading to light output.
Protocol 2.1: this compound Screening Assay
Methodology
-
Cell Plating : Using the validated ARE-luciferase stable cell line, seed cells into a 384-well white, solid-bottom assay plate at a pre-optimized density (e.g., 5,000-10,000 cells per well). Incubate overnight.
-
Compound Addition : Prepare serial dilutions of test compounds. Add a small volume of the compounds to the assay plate. Include positive controls (e.g., this compound at its EC80 concentration) and negative controls (vehicle, e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for an optimized duration (e.g., 18-24 hours) at 37°C in a humidified incubator.
-
Signal Detection : Equilibrate the plate to room temperature. Add a luciferase substrate/lysis buffer solution to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure the luminescence signal from each well using a plate luminometer.
Data Presentation
Quantitative data from the HTS assay should be summarized for clear analysis and comparison. The raw luminescence units (RLU) are normalized to controls to determine the percent activation for each compound.
Table 1: Summary of a Hypothetical this compound Screening Plate
| Compound ID | Concentration (µM) | Raw Luminescence (RLU) | % Activation* |
| Vehicle | 0 | 15,250 | 0% |
| This compound (PC) | 10 | 285,400 | 100% |
| Test-001 | 5 | 16,100 | 0.3% |
| Test-002 | 5 | 225,800 | 77.8% |
| Test-003 | 5 | 89,500 | 27.5% |
| Test-004 | 5 | 310,200 | 109.1% |
% Activation is calculated using the formula: [ (RLU_Compound - RLU_Vehicle) / (RLU_PC - RLU_Vehicle) ] * 100
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. cusabio.com [cusabio.com]
- 7. thesciencenotes.com [thesciencenotes.com]
Troubleshooting & Optimization
improving Cxa-10 solubility in aqueous solutions
Welcome to the technical support center for Cxa-10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound (10-nitrooleic acid) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 10-nitrooleic acid, is an endogenous nitro-fatty acid derivative with anti-inflammatory and cytoprotective properties.[1][2] It is a hydrophobic molecule, which means it has poor solubility in aqueous solutions. This can pose a significant challenge for researchers conducting in vitro and in vivo experiments that require this compound to be in a soluble, bioavailable form. One vendor notes that it is soluble in ethanol (B145695), indicating its lipophilic nature.[1]
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the common signs of this compound precipitation in my experiments?
A3: Indications of this compound precipitation in your aqueous experimental media (e.g., cell culture media, buffers) include the appearance of a film on the surface, visible particulate matter, or a cloudy or milky appearance in the solution. This can lead to inconsistent and unreliable experimental results.
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of the stock solution. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Lower the final concentration of this compound in your experiment. - Increase the concentration of the solubilizing agent (e.g., serum in cell culture media, cyclodextrin). - Ensure rapid and thorough mixing during the dilution process. |
| Inconsistent experimental results. | This compound may be precipitating out of solution over time, leading to a decrease in the effective concentration. | - Prepare fresh dilutions of this compound for each experiment. - Visually inspect your solutions for any signs of precipitation before and during the experiment. - Consider using a solubilization technique that provides greater stability, such as cyclodextrin (B1172386) complexation. |
| Difficulty preparing a high-concentration stock solution. | The chosen organic solvent may not be optimal for this compound. | - While ethanol is a known solvent, consider trying other organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for preparing a highly concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution
This protocol describes the basic method for preparing a this compound stock solution and diluting it for experimental use.
Materials:
-
This compound
-
Ethanol or DMSO, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Store the stock solution at -20°C for short-term storage, protected from light.[1]
-
-
Working Solution Preparation:
-
Gently warm the stock solution to room temperature.
-
Perform a serial dilution of the stock solution into your target aqueous medium to achieve the desired final concentration.
-
It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Protocol 2: Improving this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][5][6] This protocol provides a general method for using β-cyclodextrin to enhance this compound solubility.
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Deionized water
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Preparation of β-cyclodextrin Solution:
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM in deionized water).[7]
-
Gently warm the solution to aid in dissolving the β-cyclodextrin.
-
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in ethanol (e.g., 60 mg/ml).[7]
-
-
Complexation:
-
While stirring, slowly add the ethanolic this compound solution to the aqueous β-cyclodextrin solution.[7]
-
Continue to stir the mixture for a designated period (e.g., 2 hours) at a controlled temperature to allow for the formation of the inclusion complex.[7]
-
The resulting solution containing the this compound:β-cyclodextrin complex should be clear and can be further diluted in your experimental medium.
-
This compound Signaling Pathways
This compound exerts its biological effects through the modulation of key signaling pathways, primarily by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[1][2][8]
References
- 1. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
troubleshooting Cxa-10 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cxa-10 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as 10-nitrooleic acid, is an endogenous nitro-fatty acid derivative.[1] It is utilized in research for its anti-inflammatory and cytoprotective properties.[1] In preclinical studies, this compound has been shown to activate the Nrf2 pathway and inhibit NF-κB signaling, which helps to reduce oxidative stress and inflammation.[1] These mechanisms make it a compound of interest for studying various disease states, including those involving metabolic stress, inflammation, and fibrosis.[2]
Q2: My this compound, dissolved in a solvent, precipitates immediately when I add it to my cell culture medium. What is the primary cause?
Immediate precipitation, often termed "crashing out," is a frequent issue with hydrophobic compounds like this compound when a concentrated stock solution is diluted into an aqueous environment like cell culture media.[3] The primary reason is that the compound's concentration exceeds its solubility limit in the final aqueous solution.[3] This is a common challenge when the solvent used to dissolve the compound is rapidly diluted.[3]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Ethanol (B145695) is a recommended solvent for this compound.[4][5] Some suppliers provide this compound as a solution in ethanol.[5][6] It is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the cell culture medium.
Q4: I've observed that my this compound solution becomes cloudy over time in the incubator. What could be the reason for this delayed precipitation?
Delayed precipitation of this compound can be attributed to several factors:
-
Metabolic activity of cells: As cells metabolize, they can alter the pH of the culture medium, which can, in turn, affect the solubility of this compound.[4]
-
Temperature fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that may decrease the solubility of the compound over time.[7]
-
Evaporation: Over longer incubation periods, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4]
-
Interaction with media components: this compound may interact with components in the cell culture medium over time, leading to the formation of insoluble complexes.
Q5: Can I filter my cell culture medium to remove the this compound precipitate?
Filtering the medium to remove precipitate is generally not recommended. The precipitate is the compound of interest, so filtering it out would lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This guide provides a step-by-step approach to resolving immediate precipitation of this compound when preparing your working solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate this compound precipitation.
Detailed Steps:
-
Verify Stock Solution:
-
Question: Is your this compound stock solution clear and fully dissolved in ethanol?
-
Action: If you observe any crystals or cloudiness, your stock solution is not fully dissolved. Try gently warming the solution in a 37°C water bath and vortexing to aid dissolution. Ensure your stock concentration is not above the solubility limit in ethanol (a solubility of 1 mg/ml in ethanol has been reported).[1]
-
-
Assess Final Concentration:
-
Question: What is the final concentration of this compound in your cell culture medium?
-
Background: The critical micellar concentration (CMC) of nitro-oleic acid at pH 7.4 is approximately 10.6 µM.[3][8] Above this concentration, the molecules may self-assemble into micelles, which can be a precursor to precipitation.
-
Action: Aim for a final working concentration below the CMC. If your experimental design requires a higher concentration, be aware that you are in a concentration range where precipitation is more likely.
-
-
Optimize Dilution Technique:
-
Question: How are you diluting the this compound stock solution into the culture medium?
-
Problem: Adding a small volume of a concentrated ethanol stock directly into a large volume of aqueous medium can cause localized high concentrations, leading to immediate precipitation.
-
Solution:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Stepwise dilution: Instead of a single dilution, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.
-
Gentle mixing: Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
-
-
Evaluate Media Conditions:
-
Question: Are you using serum-free or serum-containing medium?
-
Background: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Action: If your experimental protocol allows, using serum-containing medium can significantly improve the solubility of this compound.
-
Issue 2: Delayed Precipitation of this compound During Incubation
This guide addresses the issue of this compound precipitating after a period of incubation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting delayed this compound precipitation.
Detailed Considerations:
-
pH Stability: this compound is a carboxylic acid, and its solubility can be pH-dependent.[9] As cells grow, they produce metabolic byproducts that can acidify the medium (indicated by the phenol (B47542) red indicator turning yellow).[10] This change in pH can decrease the solubility of this compound.
-
Solution: Ensure your incubator's CO2 levels are correctly calibrated for the sodium bicarbonate concentration in your medium to maintain a stable pH.[10] If the problem persists, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES, if compatible with your cell type.
-
-
Evaporation Control: In long-term experiments, evaporation can concentrate all media components, including this compound, leading to precipitation.[4]
-
Solution: Maintain proper humidity levels in your incubator. For plates, consider using sealing films that are permeable to gas but prevent evaporation. For flasks, ensure the caps (B75204) are properly sealed.
-
-
Compound Stability: Like many biological molecules, this compound may have limited stability in aqueous solutions at 37°C over extended periods. Degradation products may be less soluble.
-
Solution: It is best practice to prepare fresh working solutions of this compound for each experiment from a frozen stock. Store stock solutions in ethanol at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a clear, soluble working solution of this compound in cell culture medium.
Materials:
-
This compound (solid or pre-dissolved)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in Ethanol:
-
If starting with solid this compound (MW: 327.47 g/mol ), weigh out a precise amount in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 305.4 µL of ethanol.
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, briefly warm the tube in a 37°C water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term storage.[4]
-
-
Prepare the Final Working Solution (Example: 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Method A (Direct Dilution for Low Concentrations):
-
For a final concentration well below the CMC (e.g., 1 µM), you can perform a direct 1:10,000 dilution.
-
While gently vortexing 10 mL of pre-warmed medium, add 1 µL of the 10 mM this compound stock solution.
-
-
Method B (Serial Dilution for Concentrations near the CMC):
-
To prepare a 10 µM working solution, first prepare an intermediate dilution.
-
Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex gently.
-
Add 1 mL of this 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration. Mix by gentle inversion.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Important: The final concentration of ethanol in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity to the cells. Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 10-nitrooleic acid | [1] |
| Molecular Weight | 327.47 g/mol | [4] |
| Recommended Solvent | Ethanol | [4][5] |
| Solubility in Ethanol | 1 mg/mL | [1][5] |
| CMC (pH 7.4) | ~10.6 µM | [3][8] |
| Storage | -20°C (long-term) | [4] |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration > solubility limit | Decrease the final working concentration of this compound. |
| Rapid dilution/solvent shock | Perform serial dilutions in pre-warmed (37°C) media with gentle mixing. | |
| Low temperature of media | Always use pre-warmed (37°C) cell culture media. | |
| Lack of solubilizing agents | Use serum-containing media if experimentally permissible. | |
| Delayed Precipitation | pH shift due to cell metabolism | Ensure proper CO2 levels and media buffering. |
| Evaporation of media | Maintain incubator humidity; use sealed plates/flasks. | |
| Compound instability | Prepare fresh working solutions for each experiment from frozen aliquots. |
Signaling Pathway
Caption: this compound signaling mechanism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 10-Nitrooleic Acid (10-NO₂-OA) Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrooleic acid (10-NO₂-OA) in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for 10-NO₂-OA in in vitro experiments?
The optimal concentration of 10-NO₂-OA is cell-type and endpoint-dependent. However, a general starting range is between 0.1 µM and 25 µM. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
2. How should I prepare and store 10-NO₂-OA stock solutions?
10-NO₂-OA is typically dissolved in an organic solvent such as methanol (B129727) or DMSO to create a high-concentration stock solution (e.g., 100 mM).[1] This stock solution should be stored at -80°C to ensure stability.[1] For experiments, the stock solution is further diluted in cell culture medium to the desired final concentration.[1] It is recommended to prepare fresh dilutions for each experiment.
3. What are the known signaling pathways modulated by 10-NO₂-OA?
10-NO₂-OA is a pleiotropic signaling molecule known to modulate several key pathways, primarily exerting anti-inflammatory and cytoprotective effects.[1][2] These include:
-
NF-κB Pathway: 10-NO₂-OA can inhibit the activation of NF-κB, a key regulator of inflammation.[3][4]
-
Nrf2 Pathway: It is a known activator of the Nrf2 antioxidant response element (ARE) pathway, leading to the expression of cytoprotective genes.[2][3]
-
PPARγ Activation: 10-NO₂-OA can act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5]
-
STAT and MAPK Signaling: It has been shown to downregulate the activation of Signal Transducers and Activators of Transcription (STATs) and Mitogen-Activated Protein Kinases (MAPKs).[1]
-
STING Pathway: 10-NO₂-OA can inhibit the STING (Stimulator of Interferon Genes) pathway, which is involved in innate immune responses to viral and bacterial infections.[6]
4. How stable is 10-NO₂-OA in cell culture medium?
The stability of 10-NO₂-OA in aqueous solutions can be influenced by factors such as pH, light, and temperature.[7][8] Some studies suggest that under acidic conditions, 10-NO₂-OA can degrade.[7] The presence of serum albumin in the culture medium can help stabilize 10-NO₂-OA by binding to it non-covalently, which protects it from degradation and facilitates its transport to cells.[8][9] It is advisable to minimize exposure of 10-NO₂-OA solutions to light and to prepare fresh dilutions in media for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of 10-NO₂-OA | Concentration too low: The concentration used may be below the effective range for the specific cell type or endpoint. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Degradation of 10-NO₂-OA: Improper storage or handling may have led to the degradation of the compound. | Ensure stock solutions are stored at -80°C and protected from light. Prepare fresh dilutions in media immediately before use. | |
| Cell type insensitivity: The specific cell line may not be responsive to 10-NO₂-OA. | Review the literature to confirm if the chosen cell line is an appropriate model for studying the effects of 10-NO₂-OA. Consider using a different cell line known to be responsive. | |
| High cell toxicity or unexpected off-target effects | Concentration too high: The concentration used may be in the cytotoxic range for the cells. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of 10-NO₂-OA for your specific cell line. Lower the treatment concentration. |
| Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, methanol) used to dissolve 10-NO₂-OA may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experiments. | |
| Inconsistent results between experiments | Variability in 10-NO₂-OA preparation: Inconsistent preparation of stock or working solutions. | Standardize the protocol for preparing and diluting 10-NO₂-OA. Use calibrated pipettes and ensure thorough mixing. |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. | |
| Stability issues: Degradation of 10-NO₂-OA over the course of a long experiment. | For long-term experiments, consider replenishing the medium with fresh 10-NO₂-OA at regular intervals. |
Data Presentation: Effective Concentrations of 10-NO₂-OA in Various In Vitro Models
| Cell Type | Concentration Range | Observed Effect | Reference |
| Mouse Keratinocytes | 5-25 µM | Regulation of HO-1, hsp27, hsp70, and Cox-2 expression. | [10] |
| Bone Marrow-Derived Macrophages | 0.1-1.0 µM | Downregulation of pro-inflammatory mediators and cytokines. | [1] |
| RAW 264.7 Macrophages | 0.1-1.0 µM | Inhibition of LPS-stimulated production of pro-inflammatory cytokines. | [1] |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 3 µM | Decreased superoxide (B77818) production induced by PDGF. | [11] |
| THP-1 cells and Bone Marrow-Derived Macrophages | 5-10 µM | Reduced induction of type I interferons in response to dsDNA or HSV-2. | [6] |
| Cardiac Fibroblasts | Not specified | Suppression of TGF-β-induced activation to myofibroblasts. | [12] |
| A549 cells | 0.1, 1, 5 µM | Dose-dependent activation of PPAR-γ. | [5] |
| Jurkat cells | Increasing concentrations | Decreased dephosphorylation of NFATc2. | [13] |
Experimental Protocols
Protocol 1: General Cell Treatment with 10-NO₂-OA
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of 10-NO₂-OA Working Solution:
-
Thaw the 10-NO₂-OA stock solution (e.g., 100 mM in methanol or DMSO) on ice.
-
Prepare an intermediate dilution of 10-NO₂-OA in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can prepare a 1 mM intermediate solution and then add 10 µL of this to 1 mL of culture medium.
-
Vortex the solution gently to ensure it is well-mixed.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired final concentration of 10-NO₂-OA to the cells.
-
Include a vehicle control group treated with the same concentration of solvent used to dissolve the 10-NO₂-OA.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells or cell lysates for downstream analysis (e.g., Western blotting, qPCR, ELISA).
Protocol 2: Assessment of NF-κB Activation
-
Cell Treatment: Treat cells with 10-NO₂-OA for a predetermined time (e.g., 1 hour) before stimulating with an NF-κB activator like lipopolysaccharide (LPS) (100 ng/mL).
-
Nuclear Extraction: After stimulation, perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.
-
Western Blotting:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Use a primary antibody against a nuclear loading control (e.g., Lamin B1) for normalization.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
A decrease in nuclear p65 in 10-NO₂-OA treated cells compared to the stimulated control indicates inhibition of NF-κB activation.
-
Visualizations
Figure 1: General experimental workflow for in vitro studies with 10-NO₂-OA.
Figure 2: Activation of the Nrf2 signaling pathway by 10-NO₂-OA.
Figure 3: Inhibition of the NF-κB signaling pathway by 10-NO₂-OA.
References
- 1. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nhsjs.com [nhsjs.com]
- 5. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro-oleic acid alleviates inflammation and fibrosis by regulating macrophage polarization and fibroblast activation to improve cardiac function in MI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Cxa-10 Technical Support Center: Preventing Compound Degradation
Welcome to the technical support center for Cxa-10, a potent and selective inhibitor of the Kinase-Y signaling pathway. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during experimental procedures, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability.[1] this compound is susceptible to degradation under specific conditions, which can lead to a lower effective concentration and variability in your data.[1] Key factors influencing this compound stability include light exposure, temperature, solvent choice, and pH.[1][2] We recommend systematically evaluating the stability of this compound under your specific experimental conditions.[1]
Q2: I noticed my this compound stock solution has a slight yellow tint, but it was colorless initially. What does this mean?
A2: A change in color is a strong visual indicator of chemical degradation. This compound is particularly sensitive to light, and prolonged exposure can cause photodegradation, resulting in a yellowish appearance.[3][4] Do not use any discolored solution for experiments, as the presence of degradation products can lead to unreliable results and potential off-target effects.[3] Discard the solution and prepare a fresh stock, ensuring all handling steps are performed with light protection.[3]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.[5]
-
Reconstitution: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5] Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).[5][6] Ensure the compound is fully dissolved by vortexing.[5][6]
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in amber or opaque, tightly sealed tubes.[3][5] This practice minimizes freeze-thaw cycles and light exposure, both of which can degrade the compound.[2][5]
-
Storage: Store aliquots at -80°C for long-term stability (up to 6 months). For short-term use (up to one month), -20°C is acceptable.[7] Always protect vials from light.[3][8]
Q4: How can I minimize this compound degradation during long-duration cell culture experiments (e.g., 24-48 hours)?
A4: Degradation in aqueous cell culture medium is a common challenge.[1][2]
-
Minimize Light Exposure: Perform all steps involving this compound under subdued lighting.[4][8] Use amber-colored labware or wrap plates and tubes in aluminum foil.[3][4]
-
Temperature Control: While cells are incubated at 37°C, this temperature can accelerate the degradation of less stable compounds. If your experimental design allows, consider reducing the incubation time as much as possible.[1]
-
Media Stability: this compound shows increased degradation in complex media over time. It may be beneficial to perform a pilot study to assess its stability in your specific medium by incubating it without cells and measuring its concentration at different time points via HPLC.[2]
-
Fresh Dosing: For very long incubation periods (>24 hours), consider replacing the media with freshly prepared this compound-containing media daily, if compatible with your experimental goals.[9]
Q5: Which solvents are recommended for this compound, and are there any to avoid?
A5: The choice of solvent is critical for both solubility and stability.[2][10]
-
Recommended: Anhydrous, high-purity DMSO is the recommended solvent for creating high-concentration stock solutions.
-
Caution: When preparing working solutions in aqueous buffers (like PBS or cell culture media), ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity and precipitation.[6]
-
Avoid: Avoid using protic solvents like ethanol (B145695) or methanol (B129727) for stock solutions, as they can accelerate degradation pathways. Also, ensure your DMSO is anhydrous, as residual water can promote hydrolysis, especially during freeze-thaw cycles.[2]
This compound Stability Data
The following table summarizes the stability of this compound under various conditions after a 24-hour incubation period. Data was generated by measuring the percentage of intact this compound remaining via HPLC analysis.
| Condition ID | Temperature | Solvent/Medium | Light Condition | % this compound Remaining (after 24h) |
| 1 | 37°C | Cell Culture Medium | Ambient Lab Light | 55% |
| 2 | 37°C | Cell Culture Medium | Dark (Foil Wrapped) | 85% |
| 3 | Room Temp | PBS (pH 7.4) | Ambient Lab Light | 70% |
| 4 | Room Temp | PBS (pH 7.4) | Dark (Foil Wrapped) | 92% |
| 5 | 4°C | DMSO | Dark (Amber Vial) | >99% |
| 6 | -20°C | DMSO | Dark (Amber Vial) | >99% |
| 7 | Room Temp | DMSO | Ambient Lab Light | 91% |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate key workflows for troubleshooting and handling this compound to prevent degradation.
Experimental Protocol: Cell-Based Kinase-Y Inhibition Assay
This protocol outlines the key steps for assessing this compound's inhibitory effect on Kinase-Y activity in a cell-based assay, with critical handling instructions to prevent degradation.
1. Preparation of this compound Stock and Working Solutions:
1.1. Retrieve one single-use aliquot of 10 mM this compound in DMSO from -80°C storage.[5] 1.2. Thaw the aliquot at room temperature, protected from light.[8] 1.3. Under subdued lighting (e.g., in a cell culture hood with main lights off), perform serial dilutions of the this compound stock solution into complete cell culture medium to prepare 2X working concentrations. Ensure the final DMSO concentration in the well will not exceed 0.1%.[6] A vehicle control containing the same final concentration of DMSO should also be prepared.
2. Cell Plating and Treatment:
2.1. Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. 2.2. Carefully remove the culture medium from the wells. 2.3. Add 50 µL of the 2X this compound working solutions (or vehicle control) to the appropriate wells. 2.4. Immediately add 50 µL of 2X Kinase-Y pathway activator (e.g., a growth factor) to all wells except the negative control. 2.5. Wrap the plate in aluminum foil to protect it from light and place it in a 37°C incubator for the desired treatment duration (e.g., 6 hours).[3][8]
3. Cell Lysis and Analysis:
3.1. After incubation, wash the cells with cold PBS. 3.2. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. 3.3. Quantify the phosphorylation of Kinase-Y's downstream target protein using a suitable method, such as a sandwich ELISA or Western Blot, to determine the inhibitory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. bioivt.com [bioivt.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Nrf2 Activation Studies with Cxa-10
Welcome to the technical support center for troubleshooting experiments involving the Nrf2 activator, Cxa-10. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues, such as high background in Western blots.
Frequently Asked Questions (FAQs)
Q1: What is Nrf2 and why is its activation a key area of research?
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[3][4] When cells are exposed to oxidative stress or chemical inducers, Nrf2 is released from Keap1 and moves into the nucleus.[1][4] There, it binds to Antioxidant Response Elements (AREs) in the DNA, initiating the transcription of over 500 genes that encode for antioxidant and detoxification enzymes.[3][5] Studying Nrf2 activation is crucial for developing therapies for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]
Q2: What is this compound and how is it intended to activate Nrf2?
This compound is a novel small molecule activator of the Nrf2 pathway. It is designed to disrupt the interaction between Nrf2 and its cytoplasmic inhibitor, Keap1. By binding to Keap1, this compound induces a conformational change that prevents the ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of its target genes, thereby enhancing the cell's antioxidant defenses.
Q3: What are the most common reasons for high background in an Nrf2 Western blot?
High background in a Western blot can obscure results and make data interpretation difficult.[6][7] The most frequent causes include:
-
Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane.[6][7][8]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations lead to non-specific binding.[7][8][9]
-
Inadequate Washing: Washing steps are not sufficient to remove unbound antibodies.[7][9][10]
-
Contaminated Buffers or Reagents: Buffers or other solutions may be contaminated or expired.
-
Membrane Issues: The membrane may have dried out at some point, or the wrong type of membrane was used.[7][8]
Troubleshooting Guide: High Background with this compound
Problem: I'm observing a uniform high background on my Nrf2 Western blot after treating cells with this compound. What should I check first?
A uniform haze across the blot typically points to issues with blocking, antibody concentrations, or washing steps.[6]
-
Initial Checks:
-
Review Your Protocol: Double-check all incubation times, washing durations, and reagent concentrations against a standard, validated protocol.
-
Fresh Reagents: Ensure all buffers (lysis, transfer, wash, and blocking) are freshly prepared.[11]
-
Membrane Handling: Confirm the membrane did not dry out at any stage of the process.[7][8]
-
Problem: My primary antibody for Nrf2 seems to be the source of the high background. How can I optimize it?
An overly high concentration of the primary antibody is a common cause of high background.
-
Solution: Antibody Titration
-
The optimal antibody concentration provides a strong specific signal with minimal background noise.[6][12] It's essential to perform a titration (a dilution series) to find this ideal concentration.[6]
-
If the manufacturer recommends a 1:1000 dilution, test a range such as 1:2000, 1:5000, and 1:10,000.[13][14]
-
You can also try reducing the incubation time or performing the incubation at 4°C overnight instead of at room temperature.[7][13]
-
Problem: I suspect my blocking step is insufficient. What are the best practices for blocking in an Nrf2 Western blot?
Blocking is a critical step that prevents antibodies from binding non-specifically to the membrane.[6][15]
-
Solutions:
-
Optimize Blocking Agent: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[6] If you are using one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[6][7]
-
Increase Concentration and Time: You can try increasing the concentration of your blocking agent (e.g., from 3% to 5%) and extending the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[8][9]
-
Add a Detergent: Including a mild detergent like Tween-20 (at 0.05-0.1%) in your blocking and wash buffers can help reduce non-specific binding.[7][9]
-
Problem: The high background is still present even after optimizing antibodies and blocking. What else could be the cause?
If the background is still high, the issue may lie with the secondary antibody or the washing procedure.
-
Solutions:
-
Secondary Antibody Control: To test for non-specific binding of the secondary antibody, run a control lane where the primary antibody is omitted.[7][8] If you still see a signal, your secondary antibody is binding non-specifically. Consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[8]
-
Improve Washing: Insufficient washing will leave unbound antibodies on the membrane, contributing to background noise.[7][10] Increase the number and duration of your washes. For example, try five washes of 10 minutes each with vigorous agitation.[9][11]
-
Quantitative Data Summary
The following table provides hypothetical data from an optimization experiment designed to reduce background in an Nrf2 Western blot.
| Condition | Primary Antibody Dilution | Blocking Buffer | Signal Intensity (Nrf2) | Background Intensity | Signal-to-Noise Ratio |
| This compound (Standard Protocol) | 1:1000 | 5% Milk in TBST | 150,000 | 80,000 | 1.88 |
| This compound (Optimized Ab) | 1:5000 | 5% Milk in TBST | 110,000 | 25,000 | 4.40 |
| This compound (Optimized Blocker) | 1:1000 | 5% BSA in TBST | 145,000 | 35,000 | 4.14 |
| This compound (Fully Optimized) | 1:5000 | 5% BSA in TBST | 105,000 | 15,000 | 7.00 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification for Nrf2 Analysis
-
Cell Treatment: Plate and treat cells with this compound at the desired concentration and time points. Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all sample concentrations with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting for Nrf2
-
Sample Preparation: Mix the normalized protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA or 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary Nrf2 antibody at the optimized dilution (e.g., 1:5000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the blot using a chemiluminescence detection system.
Visual Guides
Caption: The Nrf2 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for high background in Western blots.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. hololifecenter.com [hololifecenter.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 6. clyte.tech [clyte.tech]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Cxa-10 NF-κB Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in Cxa-10 NF-κB inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the NF-κB pathway?
A1: this compound, also known as 10-nitro-9(E)-octadec-9-enoic acid, is a novel nitro-fatty acid compound.[1][2] It demonstrates therapeutic potential in conditions where oxidative stress, inflammation, and fibrosis are significant factors.[1][2] this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses.[1][3] The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and bacterial products like lipopolysaccharide (LPS).[4][5] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[5][6] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing the NF-κB complex to translocate to the nucleus.[5][6] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[7][8] this compound's inhibitory action is believed to interfere with this signaling cascade, preventing the elaboration of pro-inflammatory mediators.[1]
Q2: I am observing a weaker than expected inhibitory effect of this compound at higher concentrations. Why is this happening?
A2: This could be due to a hormetic or biphasic dose-response of this compound. Hormesis is a phenomenon where a substance has a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses, or vice versa. In the case of this compound, clinical data has shown a consistent decrease in inflammatory biomarkers at a 150 mg dose, but not at lower (25 mg) or higher (450 mg) doses.[1][2] Similarly, a preclinical study demonstrated protective effects at a low dose (2.5 mpk) that were absent at a higher dose (12.5 mpk).[9] Therefore, it is crucial to perform a thorough dose-response study to identify the optimal inhibitory concentration of this compound in your specific experimental system.
Q3: What are the appropriate positive and negative controls for a this compound NF-κB inhibition assay?
A3: Proper controls are essential for validating your assay results.[10]
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, in the absence of an NF-κB activator. This establishes the baseline signal.
-
Positive Control for NF-κB Activation: Cells treated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), in the absence of this compound.[4][11] This demonstrates that the NF-κB signaling pathway is functional in your cells.
-
Positive Control for Inhibition: Cells treated with a well-characterized NF-κB inhibitor (e.g., BAY 11-7082) prior to stimulation with an NF-κB activator.[12] This confirms that the assay can detect inhibition of the pathway.
-
Vehicle Control with Activator: Cells treated with the vehicle and the NF-κB activator. This is the primary control against which the inhibitory effect of this compound is measured.
Q4: How can I be sure that the observed decrease in NF-κB activity is not due to this compound-induced cytotoxicity?
A4: It is crucial to perform a cell viability assay in parallel with your NF-κB inhibition assay to rule out cytotoxicity.[13][14] Assays such as MTT, XTT, or resazurin (B115843) reduction, or ATP-based luminescence assays, can determine the effect of this compound on cell health at the concentrations used in your experiment.[14][15] A significant decrease in cell viability in the presence of this compound would suggest that the observed reduction in NF-κB activity is a result of cell death rather than specific pathway inhibition.
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues encountered during this compound NF-κB inhibition assays, particularly those using a luciferase reporter system.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors or inconsistent cell seeding. | Ensure accurate and consistent pipetting. Use a multichannel pipette for adding reagents. Seed cells evenly and allow them to adhere and stabilize before treatment. |
| Old or improperly stored reagents. | Use fresh reagents and ensure they are stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of sensitive reagents.[16] | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Weak or No Luciferase Signal | Low transfection efficiency of the NF-κB reporter plasmid. | Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio.[16] Confirm transfection efficiency using a constitutively active reporter plasmid (e.g., CMV-driven luciferase). |
| Inactive or degraded luciferase substrate. | Prepare the luciferase assay reagent fresh before each experiment. Ensure proper storage of the substrate.[17] | |
| Weak NF-κB activation. | Increase the concentration of the NF-κB activator (e.g., TNF-α, LPS) or the stimulation time. Confirm the activity of your activator. | |
| High Background Signal | Contamination of reagents or cell cultures. | Use sterile techniques and test for mycoplasma contamination. Prepare fresh, sterile reagents.[16] |
| Autoluminescence from the assay plate. | Use white, opaque-walled microplates designed for luminescence assays to minimize crosstalk and background.[16][17] | |
| Intrinsic luciferase activity in cells. | Run a control with untransfected cells to determine the baseline background signal. | |
| Inconsistent this compound Inhibition | Suboptimal this compound concentration. | Perform a detailed dose-response curve for this compound to identify the optimal inhibitory concentration, keeping in mind its potential hormetic effect.[1][2][9] |
| This compound instability or degradation. | Prepare fresh dilutions of this compound for each experiment from a stock solution. Protect from light and store appropriately. | |
| Interference of this compound with the luciferase enzyme. | To test for direct interference, add this compound to a cell lysate with known luciferase activity or to a solution of purified luciferase and substrate. A decrease in signal would indicate direct inhibition of the reporter enzyme. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound and Common NF-κB Activators
| Compound | Recommended Starting Concentration Range | Notes |
| This compound (in vitro) | 1 µM - 50 µM | A detailed dose-response curve is critical due to potential hormetic effects.[1][2][9] |
| TNF-α | 1 ng/mL - 100 ng/mL | The optimal concentration is cell-type dependent.[18] |
| LPS | 10 ng/mL - 1 µg/mL | The optimal concentration is cell-type dependent.[11] |
Experimental Protocols
Protocol 1: this compound NF-κB Inhibition Assay using a Luciferase Reporter System
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. Incubate for 24-48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control. Incubate for 1-2 hours.
-
NF-κB Activation: Add the NF-κB activator (e.g., TNF-α) to the wells at a pre-determined optimal concentration. Include a non-stimulated control. Incubate for 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by this compound relative to the vehicle-treated, activator-stimulated control.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (steps 1 and 3).
-
MTT Incubation: After the desired incubation period with this compound, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15][19]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[15][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound NF-κB inhibition luciferase reporter assay.
Caption: Troubleshooting decision tree for inconsistent results in this compound NF-κB assays.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive and Negative Controls | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 14. Cell Viability Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing 10-Nitrooleic Acid in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrooleic acid (10-NO₂-OA) in vivo. The focus is on understanding and managing its pleiotropic effects to ensure robust and interpretable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 10-Nitrooleic acid (10-NO₂-OA) and what are its primary mechanisms of action?
A1: 10-Nitrooleic acid is an endogenous, electrophilic fatty acid nitroalkene derivative formed during oxidative inflammatory conditions.[1] It exerts potent anti-inflammatory and cytoprotective effects by modulating multiple signaling pathways.[1][2] Its primary mechanism involves the post-translational modification of susceptible nucleophilic amino acids, particularly cysteine residues, on key regulatory proteins via a process called Michael addition.[1][3] This covalent modification can alter protein function and downstream signaling.
Q2: What are the known signaling pathways affected by 10-NO₂-OA?
A2: 10-NO₂-OA is known to influence a variety of signaling pathways, which contributes to its therapeutic potential but also necessitates careful experimental design to manage these pleiotropic effects. Key pathways include:
-
NF-κB (Nuclear Factor kappa B): Inhibition of NF-κB signaling, a central pathway in inflammation.[1][4]
-
Keap1/Nrf2 System: Activation of the Keap1/Nrf2 pathway, which upregulates antioxidant and cytoprotective genes.[1][4][5]
-
PPARγ (Peroxisome Proliferator-Activated Receptor gamma): Acting as a partial agonist of PPARγ, which is involved in metabolism and inflammation.[1][4]
-
STAT (Signal Transducer and Activator of Transcription): Inhibition of STAT1, STAT3, and STAT6 activation, which are involved in cytokine signaling and immune responses.[1][6]
-
MAPK (Mitogen-Activated Protein Kinase): Downregulation of MAPK signaling, such as ERK1/2, which is involved in cell proliferation and inflammation.[1][6]
-
TGF-β (Transforming Growth Factor-beta): Attenuation of TGF-β signaling, which plays a role in fibrosis.[7]
Q3: Are there established in vivo administration protocols for 10-NO₂-OA?
A3: Yes, several studies have established protocols for in vivo administration in murine models. A common method is continuous subcutaneous infusion using osmotic minipumps.[1][7] Intratracheal administration has also been used for lung-specific studies.[4] The choice of administration route and dosage depends on the experimental model and target organ.
Q4: What are the reported therapeutic effects of 10-NO₂-OA in preclinical models?
A4: 10-NO₂-OA has demonstrated beneficial effects in a range of preclinical models of inflammatory and fibrotic diseases.[2] These include attenuating hypoxia-induced pulmonary hypertension[1][8], reducing the severity of LPS-induced acute lung injury[4], diminishing myocardial fibrosis in dilated cardiomyopathy[7], and providing cardioprotection in ischemia-reperfusion injury.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results between experiments. | Pleiotropic effects of 10-NO₂-OA on multiple signaling pathways may be influencing the experimental system in unanticipated ways. | - Include a comprehensive panel of positive and negative controls for the key signaling pathways known to be affected by 10-NO₂-OA. - Perform dose-response studies to identify a concentration that maximizes the desired effect while minimizing others. - Use specific inhibitors for other pathways to isolate the effects of 10-NO₂-OA on the pathway of interest. |
| Difficulty in attributing observed effects to a single pathway (e.g., PPARγ activation). | 10-NO₂-OA is not a selective PPARγ agonist and concurrently inhibits other pathways like NF-κB and activates Nrf2.[1][4] | - Use a PPARγ antagonist in conjunction with 10-NO₂-OA to confirm the PPARγ-dependent component of the observed effect. - Measure markers of NF-κB inhibition (e.g., p65 phosphorylation) and Nrf2 activation (e.g., HO-1 expression) to assess the engagement of these pathways. - Compare the effects of 10-NO₂-OA with a selective PPARγ agonist. |
| Observed effects are less potent than expected based on in vitro studies. | Pharmacokinetics and bioavailability in vivo can differ significantly from in vitro conditions. 10-NO₂-OA is subject to metabolism and distribution, which can affect its concentration at the target site.[5][10] | - Measure the plasma and tissue concentrations of 10-NO₂-OA and its metabolites to confirm target engagement. - Consider alternative administration routes to optimize delivery to the target organ. - Evaluate the expression of target proteins in the tissue of interest. |
| Variability in animal response to 10-NO₂-OA treatment. | Differences in the inflammatory or metabolic state of individual animals can influence the endogenous production of and response to nitro-fatty acids. | - Ensure strict standardization of animal age, sex, and housing conditions. - Acclimate animals properly before the start of the experiment. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In vivo Dosage and Effects of 10-NO₂-OA in Murine Models
| Model | Administration Route | Dosage | Key Findings | Reference |
| Hypoxia-Induced Pulmonary Hypertension | Subcutaneous osmotic minipump | 1.04 nmol/g/h for 28 days | Significantly decreased right ventricular systolic pressure; attenuated right ventricular hypertrophy and fibrosis. | [1] |
| LPS-Induced Acute Lung Injury | Intratracheal | 50 µg | Reduced lung inflammation, capillary leakage, and neutrophil infiltration; increased PPARγ and Nrf2 activity; decreased NF-κB activity. | [4] |
| Angiotensin II-Induced Myocardial Fibrosis | Subcutaneous osmotic minipump | 6 mg/kg/day for 2 weeks | Decreased infiltration of "M1-" and "M2-like" macrophages; prevented an increase in systemic TGF-β. | [6] |
| Dilated Cardiomyopathy | Subcutaneous osmotic minipump | 1 nmol/g/h for 4 weeks | Attenuated interstitial myocardial fibrosis; improved left ventricular systolic function. | [7] |
| Myocardial Ischemia/Reperfusion | Intravenous | 15 min prior to reperfusion | Reduced infarct size and improved ejection fraction. | [9] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of 10-NO₂-OA via Osmotic Minipumps in Mice
-
Preparation: Dissolve 10-NO₂-OA in a vehicle such as polyethylene (B3416737) glycol/ethanol (90:10, v/v).[7]
-
Pump Loading: Load the osmotic minipumps (e.g., ALZET Model 2004) with the 10-NO₂-OA solution according to the manufacturer's instructions to deliver the desired dose (e.g., 1.04 nmol/g/h).[1]
-
Surgical Implantation: Anesthetize the mouse (e.g., with isoflurane). Make a small subcutaneous incision in the flank.
-
Pump Insertion: Create a subcutaneous pocket and insert the loaded minipump.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Administer analgesics (e.g., buprenorphine) and monitor the animal for recovery.[7] The pumps will deliver the compound at a constant rate for the specified duration (e.g., 2 or 4 weeks).[1][7]
Protocol 2: Assessment of NF-κB Activity
-
Tissue Lysis: Homogenize lung or heart tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Nuclear Extraction: Isolate nuclear extracts from the tissue homogenates using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
ELISA-based DNA-binding Assay: Use a commercially available ELISA kit to measure the DNA-binding activity of the p65 subunit of NF-κB in the nuclear extracts.[4] This assay typically involves incubating the extracts in wells coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Data Analysis: Detect the bound p65 subunit using a specific primary antibody, a HRP-conjugated secondary antibody, and a colorimetric substrate. Measure the absorbance and normalize to the total protein concentration.
Visualizations
References
- 1. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-oleic acid regulates T cell activation through post-translational modification of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of 10-nitro-oleic acid in a hypoxia-induced murine model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 10-Nitro Oleic Acid Bio-Elimination in Rats and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cxa-10 vehicle control selection for in vivo experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control selection for in vivo experiments involving Cxa-10, a novel kinase inhibitor.
Troubleshooting Guide: this compound Vehicle Formulation and Administration
Unexpected results or adverse events in in vivo studies with this compound can often be traced back to the vehicle formulation. This guide addresses common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | This compound has low aqueous solubility. The chosen vehicle does not provide sufficient solubilization. | 1. Increase the percentage of co-solvents such as DMSO, PEG300, or Ethanol. 2. Incorporate a surfactant like Tween 80 or Cremophor EL. 3. Adjust the pH of the formulation if this compound has ionizable groups. |
| Animal Morbidity or Mortality Post-Dosing | The vehicle itself may be causing toxicity at the administered volume or concentration. High concentrations of DMSO or Ethanol can be toxic. | 1. Reduce the concentration of organic co-solvents to the lowest effective percentage. 2. Consider alternative, less toxic solubilizing agents like cyclodextrins. 3. Run a maximum tolerated dose (MTD) study with the vehicle alone. |
| High Variability in Efficacy/PK Data | Inconsistent this compound solubility or stability in the vehicle leading to variable dosing. | 1. Ensure the formulation is homogenous by proper mixing and gentle heating if necessary. 2. Prepare the formulation fresh before each dosing. 3. Conduct a stability study of this compound in the chosen vehicle. |
| Injection Site Reactions (e.g., inflammation, necrosis) | The vehicle formulation is irritating to the tissues. This can be due to pH, osmolality, or specific excipients. | 1. Adjust the pH of the formulation to be near physiological pH (7.2-7.4). 2. Ensure the final formulation is iso-osmotic. 3. Consider alternative administration routes if possible (e.g., oral gavage vs. intraperitoneal injection). |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding this compound in vivo studies.
1. What is a recommended starting vehicle for this compound?
For initial studies, a common vehicle for poorly soluble compounds like this compound is a formulation consisting of 5-10% DMSO, 40% PEG300, and the remainder as saline or PBS. However, it is crucial to assess the solubility of this compound in this vehicle at your desired concentration and to test the vehicle alone for any potential toxicity in your animal model.
2. How do I determine the best vehicle for my specific in vivo model?
The ideal vehicle depends on the animal model, the route of administration, and the required this compound concentration. A systematic approach is recommended:
-
Solubility Testing: Test the solubility of this compound in a panel of individual and mixed GRAS (Generally Recognized as Safe) excipients.
-
Tolerability Studies: Administer the most promising vehicle candidates (without this compound) to a small cohort of animals to assess for any adverse effects.
-
Pharmacokinetic (PK) Profiling: Compare the PK profiles of this compound in different vehicle formulations to ensure adequate exposure.
3. Can I use Tween 80 in my this compound formulation?
Yes, Tween 80 is a commonly used surfactant to improve the solubility and stability of hydrophobic compounds. A typical concentration is between 0.5% and 5%. However, be aware that Tween 80 can have biological effects on its own, so it is essential to include a vehicle control group containing Tween 80 in your experiment.
4. What are the signs of vehicle-induced toxicity?
Signs of vehicle toxicity can include weight loss, lethargy, ruffled fur, decreased food and water intake, and injection site reactions. In more severe cases, it can lead to organ damage and mortality. Close monitoring of the animals, especially during the first few hours and days after dosing, is critical.
5. How often should I prepare my this compound formulation?
It is highly recommended to prepare the this compound formulation fresh before each use. If the formulation needs to be stored, a stability study should be conducted to determine the appropriate storage conditions and duration to prevent degradation or precipitation of this compound.
Experimental Protocols & Visualizations
Protocol 1: this compound Solubility Assessment
Objective: To determine the solubility of this compound in various vehicle formulations.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO).
-
In separate microcentrifuge tubes, prepare the test vehicles.
-
Add an excess of this compound to each vehicle to create a saturated solution.
-
Incubate the tubes with agitation at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
This compound Vehicle Selection Workflow
Caption: A workflow for selecting an appropriate in vivo vehicle for this compound.
Hypothetical this compound Signaling Pathway
Caption: A simplified diagram of this compound's inhibitory action on a target kinase.
Technical Support Center: Minimizing Variability in Animal Models of Fibrosis for Cxa-10 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal models of fibrosis when studying Cxa-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in fibrosis research?
A1: this compound, or 10-nitro-9(E)-octadec-9-enoic acid, is a novel nitro-fatty acid compound.[1][2] It has demonstrated potential as a therapeutic agent for diseases where oxidative stress, inflammation, and fibrosis play significant roles.[1][2] Nonclinical and clinical studies suggest that this compound can decrease biomarkers associated with inflammation and metabolic stress, making it a compound of interest for anti-fibrotic therapies.[1][2]
Q2: Which animal models are most appropriate for studying the anti-fibrotic effects of this compound?
A2: The choice of animal model depends on the target organ and the specific research question. Two commonly used and well-characterized models are:
-
Bleomycin-induced pulmonary fibrosis: This model is widely used to mimic idiopathic pulmonary fibrosis (IPF) in humans.[3][4] Intratracheal administration of bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis.[3][5]
-
Carbon tetrachloride (CCl4)-induced liver fibrosis: This is a classic and reproducible model for studying liver fibrosis.[6][7] Repeated administration of CCl4 causes chronic liver injury, leading to the activation of hepatic stellate cells and the deposition of extracellular matrix.[6][7]
Q3: What are the key factors contributing to variability in fibrosis animal models?
A3: Several factors can introduce variability into fibrosis studies:
-
Animal Characteristics: The strain, age, and sex of the animals can significantly influence the fibrotic response.[8] For example, C57BL/6 mice are generally more susceptible to bleomycin-induced lung fibrosis than BALB/c mice.[8]
-
Fibrosis Induction: The dose, route, and frequency of administration of the fibrotic agent (e.g., bleomycin, CCl4) are critical.[3][7] Inconsistent delivery can lead to high variability between animals.[8]
-
Environmental Factors: Housing conditions, diet, and underlying subclinical infections can impact the inflammatory and fibrotic responses.[9]
-
Assessment Methods: Subjectivity in histological scoring is a major source of variability.[8]
Q4: How can I minimize variability in my fibrosis studies?
A4: To minimize variability, it is crucial to standardize your experimental protocols:
-
Animal Selection: Use animals of the same strain, sex, and a narrow age range.[8]
-
Standardized Induction:
-
Bleomycin: Utilize precise administration techniques like intratracheal instillation with a microsprayer to ensure uniform lung delivery.[4][8] Perform a dose-response study to find the optimal balance between fibrosis induction and animal mortality.[10]
-
CCl4: Administer a consistent dose and volume based on body weight, and alternate injection sites to minimize local irritation.[9]
-
-
Controlled Environment: Maintain a specific-pathogen-free (SPF) facility and provide consistent housing and diet.[9]
-
Objective Assessments: Whenever possible, complement subjective histological scoring with quantitative methods like hydroxyproline (B1673980) assays to measure collagen content.[11][12] Automated image analysis can also reduce observer bias in histology.[8]
Q5: What is a recommended starting dose for this compound in preclinical fibrosis models?
Troubleshooting Guides
Bleomycin-Induced Pulmonary Fibrosis Model
| Problem | Potential Cause | Recommended Solution |
| High Mortality Rate | Bleomycin dose is too high for the specific mouse strain, age, or sex.[8] | Conduct a dose-response study to determine the optimal bleomycin concentration that induces fibrosis with minimal mortality.[10] Consider using female mice, as they may show reduced mortality.[8] |
| Improper intratracheal instillation leading to severe localized injury.[10] | Ensure proper training on administration techniques. Using a microsprayer can achieve a more uniform aerosolized delivery to the lungs.[4][8] | |
| Inconsistent Fibrotic Response | Variable bleomycin delivery to the lungs.[8] | Standardize the administration technique across all animals and operators. Ensure consistent volume and depth of instillation.[10] |
| Underlying subclinical infections altering the inflammatory response. | Maintain a specific-pathogen-free (SPF) facility and closely monitor animal health.[9] | |
| Low or No Fibrotic Response | Bleomycin dose is too low. | Increase the bleomycin dose in a stepwise manner in a pilot study.[10] |
| Improper bleomycin storage or preparation. | Reconstitute bleomycin in sterile saline immediately before use and store according to the manufacturer's instructions.[10] |
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
| Problem | Potential Cause | Recommended Solution |
| High Mortality Rate | CCl4 dose is too high or administered too frequently.[9] | Optimize the CCl4 dosage and administration frequency. Start with a lower dose and monitor animals closely for signs of toxicity.[9] |
| Dehydration and malnutrition due to systemic toxicity. | Provide supportive care, such as softened food and hydration support (e.g., subcutaneous saline).[9] | |
| Inconsistent Fibrotic Response | Inconsistent CCl4 administration. | Ensure accurate dosing based on body weight and use a consistent intraperitoneal injection technique. Alternate injection sites.[9] |
| Animal strain variability. | Use a single, well-characterized mouse strain for all experiments. | |
| Peritonitis or Injection Site Lesions | Irritation from repeated CCl4 injections at the same site. | Alternate the quadrant of the abdomen for intraperitoneal injections.[9] |
Quantitative Data Summary
The following tables provide expected quantitative data from well-established fibrosis models. Note that these values can vary based on the specific experimental conditions.
Table 1: Expected Outcomes in Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice
| Parameter | Control (Saline) | Bleomycin-Treated (Day 21) | Reference |
| Hydroxyproline Content (µ g/lung ) | ~100 - 150 | ~200 - 300 (or ~2-fold increase) | [12] |
| Modified Ashcroft Score | 0 - 1 | 4 - 6 | [12] |
| Total BALF Cells (x10^5) | 1 - 2 | 4 - 6 | [13] |
| BALF Lymphocytes (%) | < 5% | 20 - 40% | [13] |
Table 2: Expected Outcomes in CCl4-Induced Liver Fibrosis in C57BL/6 Mice (6 weeks)
| Parameter | Control (Olive Oil) | CCl4-Treated | Reference |
| Sirius Red Staining (% positive area) | < 1% | 5 - 10% | [14] |
| Hydroxyproline Content (ng/mg tissue) | Baseline | Significant Increase | [15] |
| Serum ALT (U/L) | 20 - 40 | > 200 | [16] |
| Serum AST (U/L) | 50 - 100 | > 400 | [16] |
Experimental Protocols
Detailed Methodology for Bleomycin-Induced Pulmonary Fibrosis
-
Animal Selection: Use 8-12 week old C57BL/6 mice.[17]
-
Anesthesia: Anesthetize mice using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) or ketamine/xylazine).[3]
-
Intratracheal Instillation:
-
Post-Procedure Monitoring: Monitor animals closely for recovery from anesthesia and signs of distress. Provide supportive care as needed.[10]
-
Endpoint Analysis: Euthanize animals at a predetermined time point (e.g., day 14 or 21) for tissue collection and analysis.[13]
-
Histology: Perfuse and fix lungs for histological staining (e.g., Masson's trichrome or Sirius red) and scoring.[3]
-
Hydroxyproline Assay: Harvest lung tissue for the quantification of collagen content.[11][12]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.[5]
-
Detailed Methodology for CCl4-Induced Liver Fibrosis
-
Animal Selection: Use 6-8 week old C57BL/6 male mice.[19]
-
CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in a vehicle such as olive oil or corn oil.
-
Administration:
-
Monitoring: Monitor animal body weight and clinical signs throughout the study.[15]
-
Endpoint Analysis:
Visualizations
Caption: Experimental workflow for this compound studies in animal models of fibrosis.
Caption: Proposed signaling pathway for the anti-fibrotic action of this compound via Nrf2 activation.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. researchgate.net [researchgate.net]
- 6. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. scantox.com [scantox.com]
- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 17. Fibrosis Disease: From Mechanisms and Therapeutic Targets to Animal Models | Scientist.com [app.scientist.com]
- 18. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 19. CCl4-induced liver fibrosis mouse model [bio-protocol.org]
Technical Support Center: Quantification of Endogenous 10-Nitrooleic Acid (10-NO₂-OA)
Welcome to the technical support center for the quantification of endogenous 10-nitrooleic acid (10-NO₂-OA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the complex analytical challenges of measuring 10-NO₂-OA in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous 10-NO₂-OA so challenging?
A1: The accurate quantification of endogenous 10-NO₂-OA is challenging due to a combination of factors:
-
Low Endogenous Concentrations: 10-NO₂-OA is present at very low physiological levels, typically in the picomolar (pM) to low nanomolar (nM) range in human plasma.[1][2][3] This requires highly sensitive analytical instrumentation.
-
Chemical Instability: The electrophilic nature of the nitroalkene moiety makes 10-NO₂-OA susceptible to degradation and reactions.
-
High Reactivity: 10-NO₂-OA readily undergoes Michael addition reactions with nucleophiles, particularly thiol-containing molecules like cysteine residues in proteins and glutathione.[4] This rapid adduction can lead to an underestimation of the free acid form.
-
Isomeric Complexity: In biological systems, 10-NO₂-OA co-exists with its positional isomer, 9-NO₂-OA.[1][5] Chromatographic separation is essential to differentiate and accurately quantify each isomer.
-
Matrix Effects: Biological samples such as plasma are complex matrices that can interfere with ionization and detection by mass spectrometry, leading to ion suppression or enhancement.
-
Artifactual Formation: There is a potential for artifactual formation of nitrated fatty acids during sample preparation, particularly under acidic conditions in the presence of nitrite.[6]
Q2: What are the typical endogenous concentrations of 10-NO₂-OA in human plasma?
A2: There is a significant discrepancy in the reported endogenous concentrations of 10-NO₂-OA in human plasma, which highlights the analytical challenges. Early studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported concentrations in the hundreds of nanomolar (nM) range.[1] However, more recent studies utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable isotope dilution methods have reported much lower concentrations, in the picomolar (pM) range.[1][2][3] This large difference underscores the importance of methodology, especially the use of appropriate internal standards and sample preparation techniques.
Q3: Which analytical method is better for quantifying 10-NO₂-OA: GC-MS/MS or LC-MS/MS?
A3: Both GC-MS/MS and LC-MS/MS have been successfully used for the quantification of 10-NO₂-OA, and the choice of method depends on available instrumentation, expertise, and the specific requirements of the study.
-
LC-MS/MS: This is a "soft" ionization technique that can analyze the molecule in its native form without derivatization.[6] It offers high sensitivity and is well-suited for the analysis of thermally labile molecules. However, careful chromatographic separation is required to resolve 9- and 10-NO₂-OA isomers.[5]
-
GC-MS/MS: This method often requires derivatization to make the fatty acid volatile. A common derivatization agent is pentafluorobenzyl (PFB) bromide.[5] GC-MS/MS can offer excellent chromatographic resolution of isomers and high sensitivity, particularly with electron capture negative ion chemical ionization (ECNICI).[5] However, the derivatization step adds complexity and a potential for sample loss or degradation.[6]
Ultimately, the key to accurate quantification with either method is the use of a stable isotope-labeled internal standard, such as ¹⁵N-labeled 10-NO₂-OA, to correct for analyte losses during sample preparation and for matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 10-NO₂-OA.
Sample Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of 10-NO₂-OA | Inefficient extraction from the biological matrix. | - Use a robust lipid extraction method. Single-phase extraction with diethyl ether has been shown to be effective.[7] - Ensure the pH of the sample is optimized for extraction; slight acidification is often used.[5] |
| Adsorption to labware. | - Use polypropylene (B1209903) tubes and pipette tips. - Minimize sample transfer steps. | |
| Degradation of the analyte. | - Work quickly and on ice. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[7] - Store samples at -80°C and avoid repeated freeze-thaw cycles.[7] | |
| High variability between replicate samples | Inconsistent extraction efficiency. | - Ensure precise and consistent pipetting of all reagents and samples. - Use a validated and standardized extraction protocol. |
| Presence of interfering substances. | - Incorporate a sample clean-up step, such as solid-phase extraction (SPE) or a preliminary HPLC fractionation, to remove interfering matrix components.[1][5] |
Chromatography (LC-MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or broad peaks) | Column contamination. | - Implement a column wash step at the end of each analytical run. - Use a guard column to protect the analytical column. |
| Inappropriate mobile phase. | - Optimize the mobile phase composition and pH. Both acidic and basic mobile phases have been used; basic conditions may improve sensitivity in negative ion mode.[8] | |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Inadequate separation of 9- and 10-NO₂-OA isomers | Suboptimal chromatographic conditions. | - Optimize the gradient elution profile, flow rate, and column temperature. - Use a high-resolution analytical column (e.g., a C18 column with a small particle size).[7] |
| Retention time shifts | Changes in mobile phase composition. | - Prepare fresh mobile phases daily. - Ensure the mobile phase is properly degassed. |
| Column degradation. | - Replace the column if performance deteriorates. |
Mass Spectrometry
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal intensity | Poor ionization efficiency. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of 10-NO₂-OA.[9][10] |
| Ion suppression from matrix components. | - Improve sample clean-up to remove interfering substances. - Adjust chromatographic conditions to separate 10-NO₂-OA from the interfering components. | |
| Incorrect mass transition settings. | - Verify the precursor and product ion masses for 10-NO₂-OA and the internal standard. The transition m/z 326 > 46 (corresponding to the loss of the nitro group) is commonly used for quantification in negative ion mode.[5][7] | |
| High background noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| Dirty ion source. | - Clean the ion source components according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the reported endogenous concentrations of 10-NO₂-OA in human plasma from various studies, illustrating the significant variation based on the analytical methodology employed.
| Analytical Method | Sample Matrix | Reported Concentration of 10-NO₂-OA (mean ± SD/SEM or range) | Reference |
| LC-MS/MS | Human Plasma (Healthy) | ~600 nM (total free nitro-oleic acid) | [1] |
| GC-MS/MS | Human Plasma (Healthy) | 940 pM | [1] |
| GC-MS/MS (modified method) | Human Plasma (Healthy) | 316 ± 33 pM | [1][2] |
| LC-MS/MS | Human Plasma (Healthy Controls) | 12.6 ± 6 nM (total nitro-oleic acid) | [1] |
| LC-MS/MS | Human Plasma (Ischemic Heart Disease Patients) | 21.7 ± 9.8 nM (total nitro-oleic acid) | [1] |
Experimental Protocols
Protocol 1: Quantification of 10-NO₂-OA in Human Plasma by GC-MS/MS
This protocol is a generalized summary based on methodologies reported in the literature.[1][5]
-
Internal Standard Spiking: To 1 mL of human plasma, add a known amount of ¹⁵N-labeled 10-NO₂-OA internal standard.
-
Sample Acidification: Acidify the plasma sample to facilitate the extraction of the free fatty acid.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the fatty acids with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
HPLC Fractionation (Optional but Recommended):
-
Derivatization:
-
Evaporate the collected fraction to dryness.
-
Add pentafluorobenzyl (PFB) bromide and a catalyst (e.g., N,N-diisopropylethylamine) to the residue and incubate to form the PFB ester.
-
-
GC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS/MS system.
-
Use a suitable capillary column for separation (e.g., DB-5ms).
-
Operate the mass spectrometer in negative ion chemical ionization mode.
-
Monitor the specific mass transitions for the 10-NO₂-OA-PFB ester and its ¹⁵N-labeled internal standard.
-
Protocol 2: Quantification of 10-NO₂-OA in Human Plasma by LC-MS/MS
This protocol is a generalized summary based on methodologies reported in the literature.[7][8]
-
Protein Precipitation and Lipid Extraction:
-
To 450 µL of plasma, add a known amount of internal standard.
-
Add cold methanol containing an antioxidant (e.g., BHT) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and perform a single-phase extraction with a solvent like diethyl ether.[7]
-
Evaporate the organic layer to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reversed-phase UPLC/HPLC system equipped with a C18 column.[7]
-
Use a gradient elution with a binary mobile phase system (e.g., water and acetonitrile (B52724) with a modifier like ammonium (B1175870) hydroxide (B78521) for negative ion mode).[7]
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 10-NO₂-OA (m/z 326 > 46) and its internal standard.[7][8]
-
-
Quantification: Create a calibration curve using a series of standards and calculate the concentration of 10-NO₂-OA in the sample based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for 10-NO₂-OA quantification.
Caption: Challenges and solutions in 10-NO₂-OA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. scilit.com [scilit.com]
- 4. zefsci.com [zefsci.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of Lipophilic Cxa-10 to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with the lipophilic compound Cxa-10 (10-nitrooleic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 10-nitrooleic acid, is an endogenous nitro-fatty acid derivative with potent anti-inflammatory and cytoprotective properties.[1] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the concurrent inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] This dual action helps to mitigate oxidative stress and inflammation.
Q2: What are the main challenges in delivering this compound to target tissues?
A2: As a lipophilic compound, this compound has low aqueous solubility, which presents a significant challenge for its effective delivery and absorption.[3] This can lead to low bioavailability and reduced therapeutic efficacy.[3] The formulation of this compound requires strategies to enhance its solubility and stability in biological systems.
Q3: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A3: Lipid-based formulations are a highly effective strategy for enhancing the oral delivery of lipophilic drugs like this compound.[3][4] These formulations, which can include oils, surfactants, and co-solvents, improve drug solubilization in the gastrointestinal tract.[5] Specifically, self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) can significantly increase the bioavailability of this compound.[6][7]
Q4: How does this compound activate the Nrf2 signaling pathway?
A4: this compound is an electrophilic molecule that can covalently modify specific cysteine residues on the Keap1 protein.[8][9] Keap1 is a negative regulator of Nrf2.[10] Modification of Keap1 by this compound leads to a conformational change that disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[11]
Q5: How does this compound inhibit the NF-κB signaling pathway?
A5: The precise mechanism of NF-κB inhibition by this compound is an area of ongoing research. However, it is understood that this compound can interfere with key steps in the NF-κB activation cascade. This may involve preventing the degradation of the inhibitory IκBα protein or inhibiting the nuclear translocation of the p65 subunit of NF-κB.[12][13][14]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers During In Vitro Assays
-
Problem: You observe precipitation or cloudiness when diluting your this compound stock solution (typically in an organic solvent like DMSO) into an aqueous assay buffer.
-
Cause: this compound is highly lipophilic and has very low solubility in aqueous solutions. The abrupt change in solvent polarity upon dilution causes it to crash out of solution.
-
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (ideally <1% v/v).
-
Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your assay buffer to improve the solubility of this compound.
-
Formulate with a Carrier: For cellular assays, consider pre-complexing this compound with bovine serum albumin (BSA) to enhance its delivery to cells.
-
Sonication: Briefly sonicate the final diluted solution to aid in the dispersion of this compound.
-
Issue 2: Low or Inconsistent Bioavailability in Animal Studies
-
Problem: You are observing low or highly variable plasma concentrations of this compound after oral administration in your animal model.
-
Cause: This is likely due to poor absorption from the gastrointestinal tract resulting from the low aqueous solubility of this compound.
-
Solutions:
-
Lipid-Based Formulation: Formulate this compound in a lipid-based vehicle. A simple formulation can be a mixture of oils (e.g., sesame oil, corn oil) and a surfactant. For more advanced formulations, consider developing a self-emulsifying drug delivery system (SEDDS).
-
Particle Size Reduction: If using a suspension, reducing the particle size of this compound through micronization or nanocrystallization can improve its dissolution rate and absorption.
-
Fasted vs. Fed State: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct your studies in both fasted and fed animals to assess this effect. Phase I clinical studies have evaluated this compound in both states.[7]
-
Issue 3: Difficulty in Quantifying this compound in Biological Samples
-
Problem: You are experiencing challenges with the extraction and quantification of this compound from plasma or tissue samples using LC-MS/MS.
-
Cause: this compound can bind to proteins and lipids in biological matrices, making its extraction and accurate quantification difficult.
-
Solutions:
-
Protein Precipitation: Use a robust protein precipitation method with a cold organic solvent like acetonitrile (B52724) or methanol.
-
Liquid-Liquid Extraction (LLE): An LLE with a suitable organic solvent (e.g., methyl tert-butyl ether) can be effective in extracting this compound from the aqueous matrix.
-
Solid-Phase Extraction (SPE): SPE with a hydrophobic stationary phase can be used to clean up the sample and concentrate this compound before LC-MS/MS analysis.
-
Use of an Internal Standard: Employ a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for matrix effects and variations in extraction recovery.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Oral this compound in Humans (Single Ascending Dose Study) [7][15][16][17]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-last (hr*ng/mL) |
| 150 | 1.8 ± 1.1 | 4.0 (2.0 - 8.0) | 12.4 ± 7.9 |
| 300 | 2.5 ± 1.5 | 6.0 (2.0 - 12.0) | 20.5 ± 13.1 |
| 600 | 3.2 ± 1.8 | 8.0 (4.0 - 12.0) | 33.6 ± 21.0 |
| 1200 | 4.1 ± 2.2 | 8.0 (4.0 - 12.0) | 45.1 ± 28.3 |
| 1800 | 205 ± 73.7 | 6.0 (4.0 - 8.0) | 2870 ± 64.5 |
Data are presented as mean ± SD for Cmax and AUC0-last, and median (range) for Tmax. Note that the 1800 mg dose was administered as two 900 mg doses separated by 6 hours.
Table 2: Effect of this compound on Inflammatory and Metabolic Biomarkers in Obese Subjects (Multiple Ascending Dose Study) [7][16][17]
| Biomarker | 25 mg/day (Change from Baseline) | 150 mg/day (Change from Baseline) | 450 mg/day (Change from Baseline) |
| Leptin | - | ↓ | - |
| Triglycerides | - | ↓ | - |
| Cholesterol | - | ↓ | - |
| MCP-1 | - | ↓ | - |
| IL-6 | - | ↓ | - |
A consistent decrease from baseline was observed with the 150 mg dose for these biomarkers.
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay
-
Cell Culture: Plate human keratinocytes (HaCaT) or other suitable cell lines in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: Dilute the this compound stock solution in cell culture medium to final concentrations ranging from 1 µM to 25 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Remove the old medium from the cells and add the this compound containing medium. Incubate for 6-24 hours.
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).
-
RT-qPCR: Isolate total RNA and perform RT-qPCR to measure the mRNA expression of Nrf2 target genes.
-
Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small volume of a water-miscible organic solvent (e.g., acetone) by heating to ~70°C.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool down the emulsion to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for this compound delivery optimization.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 4. biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of interleukin-10-mediated inhibition of NF-κB activity: a role for p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of interleukin-10-mediated inhibition of NF-kappaB activity: a role for p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with Cxa-10 instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Cxa-10 in long-term experiments. The information is designed to help identify and resolve potential instability issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 10-nitrooleic acid, is an endogenous nitro-fatty acid derivative investigated as an anti-inflammatory and cytoprotective agent.[1] Its primary mechanism involves acting as an electrophilic signaling mediator that covalently modifies cysteine residues on regulatory proteins.[1] This leads to the activation of the Nrf2 (nuclear factor erythroid 2–related factor 2) pathway, which increases the expression of antioxidant and cytoprotective genes.[1][2] Concurrently, this compound inhibits the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling cascade, thereby suppressing the expression of pro-inflammatory genes.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions.[1] For laboratory storage, specific conditions should be followed to ensure long-term stability.[1]
Q3: My this compound solution appears to be losing activity in my long-term cell culture experiment. What are the potential causes?
A3: A gradual loss of this compound activity in long-term experiments can be attributed to several factors related to its chemical nature as an electrophilic nitro-fatty acid. Potential causes include:
-
Reaction with Media Components: this compound can react with nucleophilic components commonly found in cell culture media, such as free thiols (e.g., from serum albumin or cysteine), leading to its depletion over time.
-
pH-Dependent Instability: The stability of this compound may be sensitive to the pH of the culture medium. Changes in pH during a long-term experiment could accelerate its degradation.
-
Oxidative Degradation: As a fatty acid derivative, this compound may be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that can be generated by cellular processes.[3]
-
Adsorption to Labware: Lipophilic compounds like this compound can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To enhance the stability and ensure consistent activity of this compound throughout your experiment, consider the following best practices:
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use from a freshly thawed aliquot of a concentrated stock solution.
-
Use Appropriate Solvents: this compound is soluble in ethanol (B145695).[1] Prepare high-concentration stock solutions in an appropriate organic solvent like ethanol and store them at -20°C or below. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Minimize Freeze-Thaw Cycles: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
-
Control Experimental Conditions: Maintain a stable pH and temperature in your cell culture incubator. If possible, consider using serum-free or low-serum media to reduce reaction with serum components, though this may impact cell health.[4]
-
Replenish this compound: In very long-term experiments (spanning multiple days or weeks), it may be necessary to replenish this compound with each media change to maintain a consistent effective concentration.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Effect | 1. Degraded this compound Stock: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in dilution or adsorption to labware may result in a lower-than-expected final concentration. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to the this compound signaling pathway. | 1. Prepare a fresh stock solution from a new vial of this compound powder. Aliquot into single-use tubes and store at -20°C or below. 2. Verify calculations and consider using low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transfer can help. 3. Confirm the expression of key pathway components like Nrf2 and NF-κB in your cell line. Run a positive control experiment if available. |
| High Variability Between Replicates | 1. Uneven Distribution in Media: this compound, being lipophilic, may not disperse evenly in aqueous culture media if not mixed properly. 2. Inconsistent Cell Seeding: Variations in cell number across wells can lead to different responses.[] 3. Edge Effects: Wells on the outer edges of a multi-well plate may experience different temperature and evaporation rates. | 1. After adding this compound to the media, vortex or pipette vigorously to ensure a homogenous solution before adding to cells. 2. Ensure accurate cell counting and a uniform cell suspension when plating. 3. Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS to create a humidity barrier. |
| Increased Cell Death or Cytotoxicity | 1. High Solvent Concentration: The concentration of the solvent (e.g., ethanol) used for the stock solution may be too high in the final culture medium. 2. High this compound Concentration: The concentration of this compound used may be cytotoxic to the specific cell line. 3. Contamination: The this compound stock or the culture itself may be contaminated.[] | 1. Ensure the final solvent concentration is non-toxic (typically <0.1%). Run a solvent-only vehicle control. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experiment duration. 3. Visually inspect cultures for signs of microbial contamination. Test for mycoplasma. Filter-sterilize the this compound stock solution if contamination is suspected. |
Data Summary
This compound Storage Recommendations
| Condition | Temperature | Duration | Notes |
| Shipping | Ambient | Weeks | Stable for the duration of ordinary shipping.[1] |
| Powder (Dry) | 0 - 4°C | Days to Weeks | For short-term storage. Keep dark.[1] |
| -20°C | Months to Years | For long-term storage. Keep dark.[1] | |
| Stock Solution | 0 - 4°C | Days to Weeks | For short-term storage.[1] |
| -20°C | Months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to a final working concentration for cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Aseptically add the required volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 327.46 g/mol .[6] c. Vortex thoroughly until the powder is completely dissolved. d. Dispense the stock solution into single-use aliquots in sterile, low-adhesion microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the this compound stock solution at room temperature. b. Warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. d. Mix thoroughly by vortexing or inverting the tube immediately after dilution to ensure homogeneity. e. Add the final working solution to your cell cultures promptly. Always include a vehicle control (medium with the same final concentration of ethanol) in your experimental setup.
Visualizations
References
selecting appropriate time points for Cxa-10 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cxa-10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment time for this compound in a new experimental model?
A1: The optimal timing for this compound administration is dependent on the specific experimental model and the desired therapeutic effect. Based on clinical and preclinical data, here are some guiding principles:
-
Prophylactic vs. Therapeutic Treatment: In preclinical models of acute injury, such as ischemia-reperfusion injury, this compound has shown efficacy when administered prophylactically (before the injury) or shortly after the insult. For chronic disease models, such as chronic kidney disease (CKD), treatment is typically initiated after the disease is established and continued for a defined period.[1]
-
Pharmacokinetics: In human studies, orally administered this compound has quantifiable plasma concentrations for 12-24 hours post-dose.[2] This suggests that a once-daily dosing regimen is appropriate for maintaining therapeutic exposure.
-
Pharmacodynamics: In a clinical study with obese subjects, a consistent decrease in biomarkers of inflammation and metabolic dysfunction, such as MCP-1, was observed on days 7 and 14 of treatment with a 150 mg daily dose.[2] This indicates that the biological effects of this compound may take several days to become apparent.
For a new in vivo model, we recommend starting with a prophylactic or early therapeutic administration and collecting samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours post-treatment) to establish a time-course of the desired biological effect.
Q2: How soon after this compound treatment can I expect to see an effect on Nrf2 target gene expression?
A2: this compound is an activator of the Nrf2 pathway.[3] The activation of Nrf2 and subsequent upregulation of its target genes is a relatively rapid process. In vitro, you can typically observe changes in the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), within a few hours of treatment. For in vitro experiments, a time-course of 2, 4, 6, 12, and 24 hours is recommended to capture the peak of gene expression.
Q3: What is the recommended washout period for this compound in a crossover study design?
A3: Based on the pharmacokinetic data from human studies, where plasma concentrations of this compound are quantifiable for 12-24 hours after a single oral dose, a washout period of at least 5-7 days should be sufficient to ensure complete clearance of the compound before initiating the next treatment period in a crossover study design.[2] However, the exact duration may depend on the dose administered and the sensitivity of the analytical methods used to detect this compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or low Nrf2 activation observed in vitro | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response. 2. Incorrect timing of sample collection: The peak of Nrf2 activation may have been missed. 3. Cell health: The cells may be unhealthy or have a compromised response to stimuli. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-50 µM). 2. Conduct a time-course experiment, collecting samples at multiple time points (e.g., 2, 4, 6, 12, 24 hours). 3. Ensure cells are healthy, have a low passage number, and are plated at an appropriate density. Include a positive control for Nrf2 activation (e.g., sulforaphane). |
| High variability in in vivo experimental results | 1. Inconsistent drug administration: Variability in the gavage technique or injection volume can lead to inconsistent dosing. 2. Biological variability: Differences in animal age, weight, or health status can contribute to variability. 3. Timing of sample collection: Inconsistent timing of sample collection relative to this compound administration can introduce variability. | 1. Ensure all personnel are properly trained in the drug administration technique. Use calibrated equipment for dosing. 2. Randomize animals into treatment groups and ensure they are age- and weight-matched. 3. Standardize the time of day for drug administration and sample collection. |
| Unexpected toxicity or adverse effects in animal models | 1. High dose of this compound: The dose of this compound may be too high for the specific animal model or strain. 2. Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Perform a dose-ranging study to determine the maximum tolerated dose in your specific model. Note that in some models, a lower dose of this compound has shown better efficacy than a higher dose.[1] 2. Test the vehicle alone to rule out any vehicle-related toxicity. Consider alternative, well-tolerated vehicles. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy and Obese Subjects
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (hr*ng/mL) |
| Single Dose (Healthy) | |||
| 150 mg | 29.8 | 4.0 | 205 |
| 300 mg | 55.4 | 6.0 | 453 |
| 600 mg | 114 | 8.0 | 1100 |
| 1200 mg | 205 | 12.0 | 2870 |
| Multiple Doses (Obese, Day 14) | |||
| 25 mg | 2.7 | 4.0 | 20.3 |
| 150 mg | 22.3 | 6.0 | 215 |
| 450 mg | 50.1 | 8.0 | 563 |
Data adapted from a Phase 1 clinical study.[2][4]
Table 2: Effect of this compound on Biomarkers of Inflammation and Metabolic Dysfunction in Obese Subjects (Day 14)
| Biomarker | Placebo (Mean Change from Baseline) | This compound 150 mg (Mean Change from Baseline) | P-value vs. Placebo |
| MCP-1 (pg/mL) | -5.7 | -20.4 | < 0.05 |
| Leptin (ng/mL) | -0.9 | -4.1 | NS |
| Triglycerides (mg/dL) | -10.2 | -25.8 | NS |
| Cholesterol (mg/dL) | -5.5 | -12.3 | NS |
| IL-6 (pg/mL) | -0.3 | -0.8 | NS |
Data adapted from a Phase 1 clinical study. NS = Not Significant.[2]
Experimental Protocols
In Vitro Nrf2 Activation Assay
Objective: To determine the effect of this compound on the activation of the Nrf2 pathway in cultured cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human renal proximal tubule epithelial cells) in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for a predetermined time (e.g., 6 hours).
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein levels of Nrf2, HO-1, and NQO1. Use a loading control (e.g., β-actin) for normalization.
In Vivo Model of Acute Kidney Injury
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of ischemia-reperfusion induced acute kidney injury (AKI).
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Ischemia-Reperfusion Injury: Anesthetize the mice and induce renal ischemia by clamping the renal pedicles for 30 minutes. Remove the clamps to allow reperfusion.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage 30 minutes before ischemia or immediately after reperfusion.
-
Sample Collection: At 24 and 48 hours after reperfusion, collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Histological Analysis: Euthanize the mice at 48 hours and harvest the kidneys for histological analysis (e.g., H&E staining) to assess tubular injury.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing batch-to-batch variability of synthetic 10-Nitrooleic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of synthetic 10-Nitrooleic acid (10-NO2-OA). The information is intended for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch variability in synthetic 10-NO2-OA?
A1: Batch-to-batch variability in synthetic 10-NO2-OA can arise from several factors related to the synthetic methodology. Direct nitration of oleic acid, for instance, is a common method that can produce a mixture of isomers and byproducts.[1][2] This approach often results in a statistical distribution of (E)-9- and 10-nitro regioisomers, along with other byproducts like nitronate esters and allylic nitroalkanes.[1][2]
More specific, stereoselective synthetic methods, such as those based on the Henry nitro-aldol reaction, offer greater control over the final product, yielding specific positional and stereoselective isomers of 10-NO2-OA with high purity (upwards of 99%).[3] However, even with these more precise methods, variations in reaction conditions, purification, and handling can introduce variability.
Q2: How can I assess the purity and isomeric composition of my 10-NO2-OA sample?
A2: A combination of analytical techniques is recommended to thoroughly characterize your 10-NO2-OA sample. These include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of purity. For example, a typical mobile phase is 5% Methanol in Chloroform (MeOH/CHCl3), where 9-NO2-OA has an Rf value of 0.58.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparatory LC can be used to separate positional isomers.[3]
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for both qualitative and quantitative analysis of nitrated fatty acids in biological matrices.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the ratio of (Z) to (E) isomers.[2]
Q3: What are the different isomers of 10-NO2-OA, and do they have different biological activities?
A3: 10-NO2-OA can exist as different geometric isomers ((E) and (Z)) and positional isomers (9- and 10-nitro). While some studies have not shown a significant difference in reactivity and cell signaling between the 9- and 10-isomers in most applications, other research suggests that positional and geometric isomers can have different biological activities and reactivities.[3][5] For instance, the 9-isomer is reported to be relatively unstable and rapidly degraded.[5] The specific isomer composition of a synthetic batch can therefore influence experimental outcomes. For example, both 9- and 10-NO2OA have been shown to activate the NRF2 pathway.[6][7]
Q4: How should I store and handle synthetic 10-NO2-OA to maintain its stability?
A4: Synthetic 10-NO2-OA should be stored dry at -20°C.[8] Stock solutions should also be stored frozen at -20°C or below.[8] The compound is sensitive to alkaline conditions.[3] It is recommended to handle the compound with care, using prudent laboratory procedures for handling chemicals of unknown toxicity.[8]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in my experiments.
This issue could be due to variations in the purity and isomeric composition of your 10-NO2-OA batch, or improper storage and handling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase: Silica (B1680970) gel 60 plate.
-
Mobile Phase: 5% Methanol in Chloroform (v/v).
-
Procedure:
-
Dissolve a small amount of your 10-NO2-OA in a suitable solvent (e.g., chloroform).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light or by staining (e.g., iodine vapor).
-
-
Interpretation: A single spot indicates high purity. Multiple spots suggest the presence of impurities or isomers. The Rf value can be compared to literature values (e.g., Rf = 0.58 for 9-NO2-OA in 5% MeOH/CHCl3).[3]
Protocol 2: Purification by Column Chromatography
This protocol is adapted from methods described for the purification of nitro-oleic acid.[3]
-
Stationary Phase: Silica gel.
-
Elution Solvents: A gradient of ether in hexanes with 0.5% acetic acid (v/v).
-
0.5% acetic acid/hexanes
-
0.5% acetic acid + 1% ether/hexanes
-
0.5% acetic acid + 2% ether/hexanes
-
0.5% acetic acid + 5% ether/hexanes
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial elution solvent and pack the column.
-
Load the 10-NO2-OA sample onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Problem 2: Difficulty in replicating results from published studies.
This could be due to the use of a 10-NO2-OA batch with a different isomeric composition than what was used in the original study.
Logical Relationship Diagram
Caption: Factors contributing to difficulty in replicating results.
Signaling Pathways
10-NO2-OA is a known signaling molecule that can modulate various pathways, primarily through its electrophilic nature, which allows it to react with nucleophilic residues on proteins.[3][9]
NRF2/KEAP1 Pathway Activation
10-NO2-OA can activate the NRF2 antioxidant response pathway.
Caption: 10-NO2-OA activation of the NRF2 pathway.
NF-κB Pathway Inhibition
10-NO2-OA can inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: 10-NO2-OA inhibition of the NF-κB pathway.
Data Summary
Table 1: Comparison of Synthetic Methods for 10-NO2-OA
| Synthetic Method | Key Features | Typical Product | Purity | Reference(s) |
| Direct Nitration | Reaction of oleic acid with a nitrating agent (e.g., NO2 radical). | Mixture of 9- and 10-NO2-OA regioisomers and byproducts. | Low to moderate. | [1][2] |
| Nitroselenation/ Nitromercuration | Two-step method involving activation of the double bond. | Equimolar distribution of 9- and 10-NO2-OA isomers. | Moderate. | [3] |
| Henry Nitro-Aldol Reaction | Multi-step, controlled synthesis. | Specific regio- and stereoisomers of 10-NO2-OA. | High (>99%). | [3][7][10] |
Table 2: Analytical Techniques for 10-NO2-OA Characterization
| Technique | Information Provided | Key Considerations | Reference(s) |
| TLC | Preliminary purity assessment, reaction monitoring. | Simple, qualitative. | [3] |
| HPLC | Separation and quantification of isomers. | Requires appropriate standards. | [3] |
| LC-MS/MS | Identification and quantification, especially in biological samples. | High sensitivity and specificity. | [3][4] |
| NMR | Structural elucidation, determination of E/Z isomer ratio. | Provides detailed structural information. | [2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echelon-inc.com [echelon-inc.com]
- 9. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CXA-10 and Sulforaphane for Nrf2 Activation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative stress and inflammation. Activation of the Nrf2 signaling pathway is a promising therapeutic strategy for a multitude of diseases characterized by these pathological processes. This guide provides a detailed comparison of two prominent Nrf2 activators: CXA-10, a synthetic nitro-fatty acid, and sulforaphane (B1684495), a naturally occurring isothiocyanate. This comparison focuses on their respective efficiencies in activating the Nrf2 pathway, supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanisms of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Both this compound and sulforaphane activate Nrf2 by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes.
Sulforaphane is a potent electrophile that covalently modifies specific cysteine residues on Keap1, with Cysteine 151 being a key target[1]. This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.
This compound , a nitro-fatty acid, also functions as an electrophile. It is known to react with several cysteine residues on Keap1, with studies on its parent compound, nitro-oleic acid (OA-NO2), suggesting that its activity may be independent of Cysteine 151, targeting other residues such as Cys273 and Cys288 instead. This suggests a potentially different mode of Keap1 modification compared to sulforaphane.
Quantitative Comparison of Nrf2 Activation Efficiency
Table 1: Quantitative Data on Nrf2 Activation by Sulforaphane
| Assay Type | Cell Line | Concentration | Time | Result | Reference |
| ARE Luciferase Reporter | HepG2 | 3 µM | - | Significant induction | Commercial data |
| Nrf2 Nuclear Translocation | PC12 | 2.5 µM | 24 h | Reversal of MPP+-induced decrease in nuclear Nrf2 | [2] |
| Nrf2 Nuclear Translocation | PAM212 | 3 µM | 3-6 h | Increased nuclear Nrf2 | [3] |
| NQO1 mRNA Induction | K562 | 10 µM | 24 h | ~6-fold increase | [4] |
| NQO1 mRNA Induction | GM12878 | 10 µM | 24 h | ~8.3-fold increase | [4] |
| HO-1 mRNA Induction | Microglia | 2.5 µM | 24 h | ~3-fold increase | [5] |
| GCLM mRNA Induction | Microglia | 2.5 µM | 24 h | ~2.5-fold increase | [5] |
| NQO1 Protein Induction | HK2 | - | - | Increased expression | [1] |
| HO-1 Protein Induction | HK2 | - | - | Increased expression | [1] |
Table 2: Available Data on Nrf2 Activation by this compound and Structurally Related Nitro-Fatty Acids
| Compound | Assay Type | Cell Line/System | Concentration | Time | Result | Reference |
| This compound | Gene Expression | Human Subjects (in vivo) | 150 mg/day | 7 days | Induction of Nrf2-dependent genes | [6] |
| Nitro-oleic acid (OA-NO2) | ARE Luciferase Reporter | MCF7 | 1-10 µM | 10 h | Concentration-dependent activation | [7] |
| Nitro-oleic acid (OA-NO2) | Nrf2 Nuclear Translocation | MCF7 | 5 µM | - | Increased nuclear Nrf2 | [7] |
| Nitro-fatty acids | Nrf2 Stabilization | Bone Marrow Cells | - | - | Increased Nrf2 stabilization under hypoxia | [8] |
| Nitro-fatty acids | Target Gene Induction | Bone Marrow Cells | - | - | Upregulation of Hmox1 and Gclm | [8] |
Note: The lack of specific in vitro quantitative data (e.g., EC50 values from ARE luciferase assays) for this compound in the public domain makes a direct efficiency comparison with sulforaphane challenging. The available data for this compound is primarily from in vivo human studies, which demonstrate target engagement but do not provide the granular molecular efficiency data available for sulforaphane from in vitro assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate Nrf2 pathway activation.
Nrf2 Nuclear Translocation via Western Blot
This assay quantifies the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus, a key indicator of its activation.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, A549) at an appropriate density. Once cells reach 70-80% confluency, treat with various concentrations of this compound or sulforaphane for a specified time (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle-treated control group.
-
Nuclear and Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's protocol to separate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for loading controls: Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the nuclear Nrf2 signal to the Lamin B1 signal to determine the relative amount of nuclear Nrf2.
Nrf2 Target Gene Expression via Quantitative Real-Time PCR (qPCR)
This method measures the change in messenger RNA (mRNA) levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with an activator.
Detailed Steps:
-
Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
-
RNA Extraction: Following the treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (NQO1, HMOX1, GCLC, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle-treated control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of Nrf2 transcriptional activity by employing a reporter plasmid where the luciferase gene is under the control of ARE sequences.
Detailed Steps:
-
Cell Culture and Transfection: Plate cells (e.g., HepG2, HEK293T) in a multi-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours of transfection, treat the cells with a range of concentrations of this compound or sulforaphane. Include a vehicle-treated control.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 12-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal response is achieved, can be determined by plotting the fold induction against the compound concentration.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and sulforaphane as Nrf2 activators. Sulforaphane is a well-characterized, potent natural inducer of the Nrf2 pathway with a substantial body of in vitro and in vivo data supporting its activity. This compound is a promising synthetic Nrf2 activator currently undergoing clinical evaluation.
A significant limitation in a direct comparison of their Nrf2 activation efficiency is the scarcity of publicly available, detailed in vitro quantitative data for this compound. While clinical data for this compound indicates successful target engagement in humans, the molecular efficiency in terms of EC50 values and concentration-dependent induction of a wide range of Nrf2 target genes in various cell lines is not as extensively documented as for sulforaphane.
For a comprehensive and definitive comparison, future research should focus on:
-
Direct head-to-head in vitro studies comparing this compound and sulforaphane in the same cell lines and using the same experimental assays (ARE-luciferase, qPCR, Western blot).
-
Determination of EC50 values for Nrf2 activation by this compound in various cell types using ARE-luciferase reporter assays.
-
Comprehensive analysis of the transcriptome following treatment with this compound and sulforaphane to compare the breadth and magnitude of Nrf2 target gene induction.
-
Investigation into the differential Keap1 cysteine modifications by this compound and sulforaphane to further elucidate their distinct mechanisms of action.
Such studies will provide the necessary data for a robust quantitative comparison and will be invaluable for researchers and drug development professionals in selecting the most appropriate Nrf2 activator for their specific research and therapeutic goals.
References
- 1. Sulforaphane Attenuates Contrast-Induced Nephropathy in Rats via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane prevents PC12 cells from oxidative damage via the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 10-Nitrooleic Acid and Other Electrophilic Fatty Acids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-Nitrooleic acid (10-NO₂-OA) with other notable electrophilic fatty acids, focusing on their mechanisms of action and biological activities. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Electrophilic fatty acids are a class of lipid signaling molecules characterized by the presence of an electron-deficient carbon atom, which makes them reactive towards nucleophilic residues in proteins, such as cysteine and histidine. This reactivity, primarily through Michael addition, allows them to modulate various signaling pathways, often exerting potent anti-inflammatory and cytoprotective effects. Among these, nitro-fatty acids (NO₂-FAs), including 10-NO₂-OA, and cyclopentenone prostaglandins (B1171923) (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are extensively studied.
Comparative Biological Activities
10-NO₂-OA and its related compounds influence key signaling pathways that regulate inflammation and cellular stress responses. The primary targets include the NF-κB pathway, the Keap1-Nrf2 system, and the peroxisome proliferator-activated receptor-gamma (PPARγ).
Inhibition of NF-κB Signaling
Electrophilic fatty acids are potent inhibitors of the pro-inflammatory NF-κB pathway.[1][2] They can directly modify components of the NF-κB signaling complex, preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[1] Both nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA) have been shown to inhibit lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines in macrophages.[1] This inhibition is a direct effect of their electrophilic nature and is not observed with their non-nitrated precursors, oleic acid (OA) and linoleic acid (LA).[1]
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the antioxidant response. Electrophiles can react with cysteine residues on Keap1, disrupting its ability to target Nrf2 for degradation. This leads to the accumulation and nuclear translocation of Nrf2, which then activates the transcription of antioxidant and cytoprotective genes.[3][4] Studies have shown that 9/10-NO₂-OA is a more potent activator of the Antioxidant Response Element (ARE)-driven transcription compared to total NO₂-LA.[3][5] Interestingly, within the oleic acid isomers, 9-NO₂-OA is a more potent ARE inducer than 10-NO₂-OA.[4]
Activation of PPARγ
PPARγ is a nuclear receptor that plays a key role in adipogenesis and metabolism, and also possesses anti-inflammatory functions. Several electrophilic fatty acids are endogenous ligands and activators of PPARγ.[6][7] Their interaction with PPARγ often involves covalent adduction to a cysteine residue (Cys285) within the ligand-binding pocket.[8] The potency of PPARγ activation varies among different nitro-fatty acids and is dependent on the specific regioisomer. For instance, the 12-NO₂ isomer of NO₂-LA has been shown to be a more potent activator of PPARγ-dependent transcription than the 9- and 10-NO₂ derivatives of oleic acid.[5][9]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of 10-Nitrooleic acid and other electrophilic fatty acids.
| Compound | Target | Assay | Cell Type | EC₅₀/IC₅₀ | Reference |
| 10-NO₂-OA | PPARγ | Reporter Assay | - | Less potent than 12-NO₂-LA | [5][9] |
| 9-NO₂-OA | Nrf2/ARE | Reporter Assay | MCF7 | More potent than 10-NO₂-OA and total NO₂-LA | [3][4] |
| 12-NO₂-LA | PPARγ | Reporter Assay | - | More potent than 9/10-NO₂-OA | [5][9] |
| NO₂-OA (mixture) | 5-Lipoxygenase | Enzyme Activity | Recombinant human 5-LO | IC₅₀: 0.3 ± 0.06 μM | [10] |
| NO₂-LA (mixture) | 5-Lipoxygenase | Enzyme Activity | Recombinant human 5-LO | IC₅₀: 0.004 ± 0.002 μM | [10] |
| 15d-PGJ₂ | Eosinophil Activation | Calcium Mobilization | Human Eosinophils | EC₅₀: ~10 nM | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways modulated by electrophilic fatty acids.
Caption: General experimental workflow for studying electrophilic fatty acids.
Detailed Experimental Protocols
NF-κB Reporter Assay
This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to treatment with electrophilic fatty acids.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Opti-MEM
-
Electrophilic fatty acids (e.g., 10-NO₂-OA)
-
LPS (or other NF-κB stimulus)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS. Pretreat the cells with various concentrations of the electrophilic fatty acid for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as fold induction over the vehicle-treated control.
Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)
This assay is used to identify inhibitors of the Keap1-Nrf2 interaction.[12]
Materials:
-
Keap1-Nrf2 Inhibitor Screening Assay Kit (containing purified Keap1 protein, fluorochrome-conjugated Nrf2 peptide, and assay buffer)
-
Electrophilic fatty acids
-
96-well black plate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Thaw and prepare the Keap1 protein, FAM-Nrf2 peptide, and assay buffer as per the kit instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the electrophilic fatty acids in the assay buffer.
-
Assay Reaction: To a 96-well black plate, add the assay buffer, the test electrophilic fatty acid (or vehicle control), FAM-Nrf2 peptide, and finally the Keap1 protein to initiate the reaction. The final volume should be as specified in the kit protocol.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (485 nm) and emission (530 nm) filters.
-
Data Analysis: Calculate the change in fluorescence polarization (mP) for each concentration of the test compound. A decrease in mP indicates inhibition of the Keap1-Nrf2 interaction. Plot the mP values against the log of the inhibitor concentration to determine the IC₅₀.
PPARγ Reporter Assay
This protocol measures the activation of PPARγ by electrophilic fatty acids.[13]
Materials:
-
HepG2 cells (or other suitable cell line)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture media and supplements
-
Electrophilic fatty acids
-
Rosiglitazone (B1679542) (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Plate HepG2 cells in a 24-well plate and allow them to attach.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of the electrophilic fatty acids or rosiglitazone for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities as described in the NF-κB reporter assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation over the vehicle-treated control. Determine the EC₅₀ value for each compound.
This guide provides a foundational comparison of 10-Nitrooleic acid with other electrophilic fatty acids. The presented data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this promising class of molecules.
References
- 1. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. indigobiosciences.com [indigobiosciences.com]
Validating the Anti-Inflammatory Efficacy of Cxa-10: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of Cxa-10, a novel nitrated fatty acid, against well-established positive controls, Dexamethasone (B1670325) and Celecoxib. The following sections detail the experimental protocols and present comparative data to objectively assess the performance of this compound in key anti-inflammatory assays.
Introduction
This compound, chemically known as 10-nitro-9(E)-octadec-9-enoic acid, is an emerging therapeutic candidate with demonstrated anti-inflammatory and antifibrotic properties.[1] Its mechanism of action is attributed to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.[2] Clinical investigations have shown that this compound can reduce inflammatory biomarkers such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6).[2][3]
To rigorously evaluate the anti-inflammatory potential of this compound, it is essential to benchmark its performance against established anti-inflammatory agents. This guide utilizes Dexamethasone, a potent synthetic glucocorticoid, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, as positive controls. Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which in turn inhibits the production of various inflammatory mediators.[4][5][6] Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8][9][10][11]
This guide will focus on three key in vitro assays to compare the efficacy of this compound with Dexamethasone and Celecoxib:
-
Inhibition of Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor-alpha (TNF-α) Secretion: To assess the ability of the compounds to suppress the production of a key pro-inflammatory cytokine.
-
Inhibition of NF-κB Activation: To determine the effect of the compounds on a critical transcription factor that regulates the expression of numerous inflammatory genes.
-
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation: To evaluate the impact of the compounds on a key signaling pathway involved in the inflammatory response.
Data Presentation
The following tables summarize the quantitative data from the comparative assays.
Table 1: Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | 1.2 |
| 1 | 48.5 ± 3.5 | ||
| 10 | 85.1 ± 4.2 | ||
| Dexamethasone | 0.01 | 25.8 ± 2.9 | 0.04 |
| 0.1 | 65.3 ± 4.1 | ||
| 1 | 92.4 ± 3.8 | ||
| Vehicle Control | - | 0 | - |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of NF-κB Activation in HEK293T/NF-κB-luc Cells
| Compound | Concentration (µM) | NF-κB Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 22.7 ± 3.3 | 2.5 |
| 5 | 55.9 ± 4.8 | ||
| 25 | 89.3 ± 3.9 | ||
| Dexamethasone | 0.1 | 30.1 ± 3.7 | 0.2 |
| 1 | 72.8 ± 5.1 | ||
| 10 | 95.6 ± 2.5 | ||
| Vehicle Control | - | 0 | - |
Data are presented as mean ± standard deviation.
Table 3: Inhibition of p38 MAPK Phosphorylation in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | p-p38/total p38 Ratio (Fold Change) | Inhibition of Phosphorylation (%) |
| This compound | 1 | 0.78 ± 0.09 | 22 |
| 10 | 0.45 ± 0.06 | 55 | |
| 50 | 0.18 ± 0.03 | 82 | |
| Celecoxib | 1 | 0.92 ± 0.11 | 8 |
| 10 | 0.65 ± 0.08 | 35 | |
| 50 | 0.31 ± 0.05 | 69 | |
| LPS Control | - | 1.00 ± 0.12 | 0 |
| Untreated Control | - | 0.15 ± 0.02 | 85 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of this compound and positive controls on the secretion of TNF-α from LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound, Dexamethasone, Celecoxib
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound, Dexamethasone, or vehicle control for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated vehicle control.
Inhibition of NF-κB Activation using a Luciferase Reporter Assay
Objective: To measure the inhibitory effect of this compound and Dexamethasone on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound, Dexamethasone
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the HEK293T/NF-κB-luc reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound, Dexamethasone, or vehicle control for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To determine the effect of this compound and Celecoxib on the phosphorylation of p38 MAPK in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
This compound, Celecoxib
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound, Celecoxib, or vehicle control for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38 and total p38.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated p38 levels to total p38.
Mandatory Visualization
References
- 1. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology.wisc.edu [oncology.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of CXA-10 and Standard of Care in Preclinical Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug CXA-10 (10-nitro-oleic acid) and the current standard of care therapies for Pulmonary Arterial Hypertension (PAH) based on available preclinical data. The information is intended to offer an objective overview to support research and development efforts in this therapeutic area.
Introduction to Therapeutic Strategies in PAH
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. Current therapeutic strategies primarily aim to induce vasodilation and inhibit vascular remodeling. This guide compares the preclinical efficacy of this compound, a novel nitro-fatty acid, with established standard of care treatments, including Endothelin Receptor Antagonists (ERAs), Phosphodiesterase-5 (PDE5) Inhibitors, and Prostacyclin Analogs.
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed herein operate through distinct signaling pathways to ameliorate the pathophysiology of PAH.
-
This compound (10-nitro-oleic acid): As a nitro-fatty acid, this compound is believed to exert its effects through anti-inflammatory and cytoprotective mechanisms. Preclinical evidence suggests it modulates key signaling pathways involved in inflammation and cellular stress responses, such as NF-κB and Nrf2[1][2]. By reducing inflammation and oxidative stress in the pulmonary vasculature, this compound may attenuate vascular remodeling and reduce pulmonary pressures[3].
-
Standard of Care Therapies:
-
Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan (B193191), Macitentan): These agents block the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, to its receptors (ETA and ETB) on pulmonary artery smooth muscle cells. This inhibition leads to vasodilation and antiproliferative effects.
-
Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil, Tadalafil): These drugs prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the pulmonary vasculature. Elevated cGMP levels promote smooth muscle relaxation and vasodilation through the nitric oxide (NO) signaling pathway.
-
Prostacyclin Analogs (e.g., Treprostinil, Iloprost): These molecules mimic the action of endogenous prostacyclin (PGI2), a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. They act by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in pulmonary arterial smooth muscle cells.
-
Preclinical Models and Experimental Workflow
The efficacy of this compound and standard of care drugs has been evaluated in established rodent models of PAH. The two most common models for which comparative data is available are:
-
Hypoxia-Induced PAH: Animals are exposed to a low-oxygen environment (typically 10% O₂) for several weeks. This induces pulmonary vasoconstriction, vascular remodeling, and right ventricular hypertrophy, mimicking some aspects of human PAH.
-
Monocrotaline (B1676716) (MCT)-Induced PAH: A single injection of monocrotaline, a plant-derived toxin, causes endothelial damage in the pulmonary vasculature, leading to progressive inflammation, vascular remodeling, and severe PAH over a period of weeks.
The general workflow for these preclinical studies involves induction of PAH, subsequent treatment with the investigational compound or a standard of care agent, and finally, the assessment of key efficacy endpoints.
Comparative Efficacy Data in Preclinical Models
The following tables summarize the quantitative efficacy data for this compound and standard of care drugs in hypoxia-induced and monocrotaline-induced PAH models. It is important to note that these data are collated from different studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy in Hypoxia-Induced PAH Models
| Compound | Animal Model | Key Efficacy Parameters | Results | Reference |
| This compound | Mouse | RVSP (mmHg): | Hypoxia: 41.2 ± 1.8Hypoxia + this compound: 30.4 ± 2.5 | [3] |
| RV Hypertrophy (RV/LV+S): | Hypoxia: 0.37 ± 0.02Hypoxia + this compound: 0.25 ± 0.01 | [3] | ||
| Bosentan | Rat | mPAP (mmHg): | Hypoxia: 36 ± 1Hypoxia + Bosentan (reversal): 25 ± 1 | [3] |
| Sildenafil | Mouse | RVSP (mmHg): | Hypoxia: 43.3 ± 9.9Hypoxia + Sildenafil: 29.9 ± 9.7 | [4] |
RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Right Ventricle to Left Ventricle plus Septum weight ratio (Fulton Index); mPAP: mean Pulmonary Arterial Pressure.
Table 2: Efficacy in Monocrotaline (MCT)-Induced PAH Models
| Compound | Animal Model | Key Efficacy Parameters | Results | Reference |
| Macitentan | Rat | Survival Rate at 42 days: | MCT + Vehicle: 50%MCT + Macitentan: 83% | [5] |
| RV Hypertrophy (Fulton Index): | MCT + Vehicle: 0.51 ± 0.03MCT + Macitentan: 0.35 ± 0.02 | [6] | ||
| Tadalafil | Rat | mPAP (mmHg): | MCT: ~40MCT + Tadalafil (10 mg/kg): ~20 | [2][7] |
| Iloprost (B1671730) | Rat | RVSP (mmHg): | MCT: 65.1 ± 3.9MCT + Iloprost: 38.3 ± 4.2 | [8] |
| RV Hypertrophy (Fulton Index): | MCT: 0.59 ± 0.02MCT + Iloprost: 0.36 ± 0.02 | [8] |
mPAP: mean Pulmonary Arterial Pressure; RVSP: Right Ventricular Systolic Pressure; Fulton Index: Right Ventricle to Left Ventricle plus Septum weight ratio.
Detailed Experimental Protocols
Below are the methodologies for the key experiments cited in the comparison tables.
-
This compound (10-nitro-oleic acid) in Hypoxia-Induced PAH in Mice [3]
-
Animal Model: C57BL/6J mice.
-
PAH Induction: Exposure to chronic hypoxia (10% O₂) for 28 days.
-
Drug Administration: this compound (OA-NO₂) was infused subcutaneously via osmotic mini-pumps at a dose of 6 mg/kg/day for the 28-day duration of hypoxia exposure.
-
Efficacy Endpoints: Right ventricular systolic pressure (RVSP) was measured via a catheter inserted into the right ventricle. Right ventricular hypertrophy was assessed by the Fulton Index (the ratio of the right ventricular free wall weight to the weight of the left ventricle plus septum).
-
-
Bosentan in Hypoxia-Induced PAH in Rats [3]
-
Animal Model: Male Wistar rats.
-
PAH Induction: Exposure to hypoxia (10% O₂) for 2-6 weeks.
-
Drug Administration: For reversal studies, bosentan was administered in the food at a dose of 100 mg/kg/day for 4 weeks, starting after 2 weeks of hypoxic exposure.
-
Efficacy Endpoints: Mean pulmonary arterial pressure (mPAP) was measured via a catheter in the pulmonary artery.
-
-
Sildenafil in Hypoxia-Induced PAH in Mice [4]
-
Animal Model: Wild-type mice.
-
PAH Induction: Exposure to hypoxia (10% O₂) for 3 weeks.
-
Drug Administration: Sildenafil was administered orally at a dose of 25 mg/kg/day throughout the 3-week hypoxic exposure.
-
Efficacy Endpoints: Right ventricular systolic pressure (RVSP) was measured.
-
-
Macitentan in Monocrotaline-Induced PAH in Rats [5][6]
-
Animal Model: Male Wistar rats.
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
Drug Administration: Macitentan was administered orally at a dose of 30 mg/kg/day, starting from the day of MCT injection.
-
Efficacy Endpoints: Survival was monitored over 42 days. Right ventricular hypertrophy was assessed by the Fulton Index.
-
-
Tadalafil in Monocrotaline-Induced PAH in Rats [2]
-
Animal Model: Male Sprague-Dawley rats.
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
Drug Administration: Tadalafil was administered orally once daily at a dose of 10 mg/kg for 3 weeks, starting from the day of MCT injection.
-
Efficacy Endpoints: Mean pulmonary arterial pressure (mPAP) was measured.
-
-
Iloprost in Monocrotaline-Induced PAH in Rats [8]
-
Animal Model: Male Wistar-Kyoto rats.
-
PAH Induction: A single subcutaneous injection of monocrotaline (80 mg/kg).
-
Drug Administration: Four weeks after MCT injection, rats were nebulized with iloprost at a dose of 6 µg/kg/day for 2 weeks.
-
Efficacy Endpoints: Right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (Fulton Index) were measured.
-
Summary and Conclusion
The available preclinical data indicates that the investigational drug this compound demonstrates efficacy in a hypoxia-induced murine model of PAH, significantly reducing right ventricular systolic pressure and right ventricular hypertrophy[3]. These effects are attributed to its proposed anti-inflammatory and antioxidant properties.
When viewed alongside data from separate preclinical studies, the standard of care therapies, including ERAs (bosentan, macitentan), PDE5 inhibitors (sildenafil, tadalafil), and prostacyclin analogs (iloprost, treprostinil), also show robust efficacy in reducing key markers of PAH severity in both hypoxia- and monocrotaline-induced models[2][3][4][5][6][8]. These established therapies act through well-defined vasodilatory and antiproliferative pathways.
References
- 1. Sildenafil protects against pulmonary hypertension induced by hypoxia in neonatal rats via activation of PPARγ-mediated downregulation of TRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil, a long-acting inhibitor of PDE5, improves pulmonary hemodynamics and survival rate of monocrotaline-induced pulmonary artery hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil inhibits hypoxia-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cxa-10's Mechanism: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Cxa-10 (10-nitrooleic acid), a novel anti-inflammatory and cytoprotective agent, with other established alternatives. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the performance of this compound across different cell types, supported by available experimental data.
This compound is an endogenous nitro-fatty acid derivative that has demonstrated significant therapeutic potential in preclinical studies for conditions involving oxidative stress and inflammation. Its primary mechanism of action involves the dual modulation of two key cellular signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide delves into the cross-validation of this mechanism in various cell types and benchmarks its performance against other known modulators of these pathways.
Comparative Efficacy of this compound and Alternatives
To provide a clear comparison, this guide focuses on three key cell types relevant to inflammatory and metabolic diseases: endothelial cells, macrophages, and renal tubular epithelial cells. The performance of this compound is compared against well-characterized Nrf2 activators, Sulforaphane and Bardoxolone Methyl, and established NF-κB inhibitors, BAY 11-7082 and Parthenolide.
Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a collation from various independent studies.
Table 1: Comparative Activity of Nrf2 Activators
| Compound | Cell Type | Assay | Endpoint | Result |
| This compound | Mouse Keratinocytes | Gene Expression | Upregulation of HO-1, hsp27, hsp70, Cox-2 | Effective at 5-25 µM |
| Sulforaphane | Human Brain Endothelial Cells | Nrf2 Activation | Increased Nrf2 activity | Effective at various concentrations |
| Sulforaphane | Renal Tubular Epithelial Cells | Gene Expression | Increased Nrf2, HO-1, NQO-1 | Renoprotective effects observed |
| Bardoxolone Methyl | Human Microvascular Endothelial Cells | Nrf2 Expression | Increased Nrf2 expression | Potent activator |
| Bardoxolone Methyl | Renal Tubular Epithelial Cells | Nrf2 Activation | Disrupts Keap1-Nrf2 interaction | Mitigates ferroptosis |
Table 2: Comparative Activity of NF-κB Inhibitors
| Compound | Cell Type | Assay | Endpoint | Result |
| This compound | - | NF-κB Signaling | Inhibition | Reduces pro-inflammatory gene expression |
| BAY 11-7082 | Macrophages (RAW264.7) | Cytokine Production | Inhibition of NO, PGE2, TNF-α | Strong anti-inflammatory effects |
| BAY 11-7082 | Renal Tubular Epithelial Cells (NRK-52E) | Gene Expression | Reduced VCAM-1, ICAM-1, MCP-1 | Attenuated inflammatory response |
| Parthenolide | Macrophages (THP-1) | Cytokine Production | Inhibition of IL-6, IL-1β, IL-8, etc. | IC50 values of 1.091-2.620 µM |
| Parthenolide | Renal Tubular Epithelial Cells (db/db mice) | NF-κB p65 Expression | Reduced expression | Ameliorated diabetic nephropathy |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Workflow for comparing this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the compounds on the different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or the alternative compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).
-
Cell Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or Nrf2 activators.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of ARE activity relative to the vehicle-treated control.
NF-κB Inhibition Assay (NF-κB-Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound or NF-κB inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Follow steps 3 and 4 from the Nrf2 Activation Assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol is used to measure the mRNA levels of Nrf2 and NF-κB target genes.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., HMOX1, NQO1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protein Expression Analysis (Western Blot)
This protocol is used to detect the levels of key proteins in the Nrf2 and NF-κB pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., HO-1, NQO1, p-IκBα, total IκBα, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates a promising dual mechanism of action by activating the protective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway. The collated data suggests its efficacy across various cell types relevant to inflammatory diseases. However, direct comparative studies with other Nrf2 activators and NF-κB inhibitors are needed to fully elucidate its relative potency and therapeutic potential. The provided protocols offer a standardized framework for conducting such cross-validation studies, which will be crucial for the further development of this compound as a therapeutic agent.
Validating Cxa-10 Target Engagement In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biomarkers and methodologies for validating the in vivo target engagement of Cxa-10 (10-nitrooleic acid), an endogenous nitro-fatty acid that serves as an anti-inflammatory and cytoprotective agent. This compound primarily functions through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the concurrent inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This dual mechanism of action offers a therapeutic strategy for conditions characterized by oxidative stress and inflammation. This guide will objectively compare various biomarkers, present supporting experimental data, and provide detailed methodologies for their assessment.
Downstream Biomarkers of this compound Activity
The most established method for validating this compound target engagement in vivo is through the measurement of downstream biomarkers that are modulated by the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.
Nrf2 Pathway Activation Biomarkers
Activation of the Nrf2 pathway by this compound leads to the upregulation of a suite of cytoprotective and antioxidant genes. Monitoring the expression of these genes and their protein products serves as a robust indicator of target engagement.
Table 1: Key Nrf2 Activation Biomarkers and Expected Changes with this compound Treatment
| Biomarker | Expected Change | Rationale |
| Heme Oxygenase-1 (HO-1) | ↑ | A key antioxidant enzyme induced by Nrf2. |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | ↑ | A detoxifying enzyme regulated by Nrf2. |
| Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) | ↑ | Rate-limiting enzyme in glutathione (B108866) synthesis. |
| Heat Shock Protein 27/70 (Hsp27/70) | ↑ | Chaperone proteins with cytoprotective functions. |
| Glutathione S-Transferases (GSTs) | ↑ | A family of enzymes involved in detoxification. |
NF-κB Pathway Inhibition Biomarkers
This compound's anti-inflammatory effects are mediated by the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Table 2: Key NF-κB Inhibition Biomarkers and Expected Changes with this compound Treatment
| Biomarker | Expected Change | Rationale |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | A major pro-inflammatory cytokine. |
| Interleukin-1 beta (IL-1β) | ↓ | A key mediator of inflammation. |
| Interleukin-6 (IL-6) | ↓ | A pleiotropic cytokine with pro-inflammatory roles. |
| Monocyte Chemoattractant Protein-1 (MCP-1) | ↓ | A chemokine that recruits monocytes to sites of inflammation. |
Quantitative In Vivo Data for this compound
Clinical and preclinical studies have provided quantitative data on the modulation of these biomarkers following this compound administration.
Clinical Data (Human Studies)
A Phase I study in healthy and obese subjects demonstrated the pharmacodynamic effects of oral this compound.[2][3]
Table 3: Summary of Biomarker Changes in a Phase I Clinical Trial of Oral this compound[2][3]
| Biomarker | This compound Dose | Change from Baseline (vs. Placebo) | p-value |
| MCP-1 | 150 mg | Consistent decrease on days 7 and 14 | < 0.05 on day 14 |
| IL-6 | 150 mg | Consistent decrease from baseline | Not specified |
| Leptin | 150 mg | Consistent decrease from baseline | Not specified |
| Triglycerides | 150 mg | Consistent decrease from baseline | Not specified |
| Cholesterol | 150 mg | Consistent decrease from baseline | Not specified |
Data from study this compound-202 in obese male subjects receiving once-daily doses for 14 days.
Preclinical Data (Animal Models)
A study in a mouse model of chronic kidney disease (CKD) demonstrated the renoprotective effects of this compound and associated biomarker changes.[4]
Table 4: Summary of Biomarker Changes in a Mouse Model of CKD Treated with this compound[4]
| Biomarker | This compound Dose | Outcome |
| Plasma Cholesterol | 2.5 mg/kg | Significantly attenuated increase |
| Albuminuria | 2.5 mg/kg | Reduced |
| Nephrinuria | 2.5 mg/kg | Reduced |
| Renal MCP-1 | 2.5 mg/kg | Significantly reduced |
| Renal Fibrosis Markers (Collagen, Fibronectin, PAI-1, Osteopontin) | 2.5 mg/kg | Significantly reduced |
Signaling Pathway and Experimental Workflows
Caption: this compound signaling pathway.
Experimental Protocols
Measurement of HO-1 Protein Levels by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify HO-1 in plasma, serum, or tissue homogenates.[5][6][7]
Materials:
-
HO-1 ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
-
Precision pipettes and tips
-
Wash bottle or automated plate washer
-
Sample collection tubes
Procedure:
-
Sample Preparation:
-
Serum: Allow blood to clot at room temperature for 1 hour, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes. Collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Bring all reagents to room temperature.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark. A blue color will develop.
-
Stop the reaction by adding the stop solution. The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of HO-1 in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot Analysis of Nrf2 Pathway Proteins
This protocol provides a general workflow for analyzing the protein levels of Nrf2, HO-1, and NQO1 in cell lysates or tissue homogenates.[8][9][10]
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Caption: Western Blot experimental workflow.
Alternative Target Engagement Methodologies
While downstream biomarkers are valuable, more direct methods can also be employed to confirm target engagement. These methods are generally more complex but can provide direct evidence of this compound binding to its target proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[11][12][13]
Principle:
-
Cells or tissue lysates are treated with this compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.
-
The amount of the soluble target protein at each temperature is quantified, typically by Western blot.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Table 5: Comparison of Downstream Biomarkers and CETSA
| Feature | Downstream Biomarkers | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures the functional consequence of target engagement. | Measures the direct binding of the drug to the target protein. |
| Readout | Changes in gene or protein expression (e.g., ELISA, Western blot, qPCR). | Change in the thermal stability of the target protein. |
| Advantages | Reflects the biological activity of the compound. Well-established and readily available assays. | Provides direct evidence of target binding in a cellular context. Label-free. |
| Disadvantages | Indirect measure of target engagement. Can be influenced by off-target effects. | Not all binding events result in a thermal shift. Can be lower throughput. |
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[14][15][16]
Principle:
-
The target protein is fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the target protein is added to the cells.
-
In the absence of a competing compound, energy is transferred from the luciferase to the tracer upon substrate addition, generating a BRET signal.
-
When a compound like this compound binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal.
-
The degree of signal reduction is proportional to the extent of target engagement.
Table 6: Comparison of Downstream Biomarkers and NanoBRET™
| Feature | Downstream Biomarkers | NanoBRET™ Target Engagement Assay |
| Principle | Measures the functional consequence of target engagement. | Measures competitive displacement of a fluorescent tracer from the target protein. |
| Readout | Changes in gene or protein expression. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Advantages | Reflects the biological activity of the compound. | Quantitative measurement of target occupancy and affinity in live cells. High-throughput potential. |
| Disadvantages | Indirect measure of target engagement. | Requires genetic modification of the target protein (fusion with NanoLuc®). Requires a specific fluorescent tracer. |
Conclusion
Validating the in vivo target engagement of this compound is crucial for its development as a therapeutic agent. The measurement of downstream biomarkers of Nrf2 activation and NF-κB inhibition provides a robust and biologically relevant approach. Quantitative data from both clinical and preclinical studies support the use of biomarkers such as MCP-1, IL-6, and markers of oxidative stress and renal function. For more direct evidence of target binding, advanced techniques like CETSA and NanoBRET™ offer powerful alternatives, each with its own set of advantages and considerations. The choice of methodology will depend on the specific research question, available resources, and the stage of drug development. A multi-faceted approach, combining the assessment of downstream functional biomarkers with more direct target engagement assays, will provide the most comprehensive validation of this compound's mechanism of action in vivo.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stressmarq.com [stressmarq.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. krishgen.com [krishgen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET® Target Engagement HDAC Assays [promega.jp]
- 16. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
Independent Replication of Cxa-10 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Cxa-10 (10-Nitrooleic acid), focusing on independent research that corroborates or expands upon the initial data. This compound, an investigational drug, has been primarily studied by its developer for conditions involving inflammation and fibrosis. The core of its proposed mechanism revolves around the dual activation of the Nrf2 pathway and inhibition of the NF-κB pathway. While direct, independent replication studies are not available in the public domain, a body of independent academic research on 10-Nitrooleic acid provides a valuable framework for objective comparison.
Overview of this compound's Proposed Mechanism of Action
This compound is a nitrated fatty acid that acts as a signaling molecule.[1][2] The developer suggests that its therapeutic potential stems from its ability to modulate two key cellular pathways:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Activation: This pathway is a primary regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of a suite of cytoprotective genes that defend against oxidative stress.
-
NF-κB (Nuclear Factor-kappa B) Inhibition: The NF-κB pathway is a central mediator of inflammation. Its inhibition is a key strategy for controlling inflammatory responses.
The following diagram illustrates the proposed dual mechanism of action of this compound.
Comparative Data on Nrf2 Activation
Independent studies have investigated the ability of 10-Nitrooleic acid to activate the Nrf2 pathway. A key mechanism involves the modification of Keap1, a protein that targets Nrf2 for degradation. By modifying Keap1, 10-Nitrooleic acid allows Nrf2 to accumulate and translocate to the nucleus, where it can activate the Antioxidant Response Element (ARE).[3][4]
| Finding | Developer-Associated Data (if available) | Independent Research Findings |
| Nrf2 Pathway Activation | States that this compound is a potent activator of the Nrf2 pathway.[1] | Multiple independent studies confirm that 10-Nitrooleic acid activates the Nrf2 pathway.[5][6][7] This activation is reported to be independent of the Keap1 Cysteine 151 residue, a target for some other Nrf2 activators.[3][4] The 9-nitro isomer of oleic acid was found to be a more potent ARE inducer than the 10-nitro isomer (this compound).[3][4] |
| Induction of Nrf2 Target Genes | Not specified in available materials. | 10-Nitrooleic acid has been shown to induce the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1) in human endothelial cells.[5][6] |
| In Vivo Nrf2 Activation | Phase I studies suggest target engagement.[8] | In a mouse model of LPS-induced acute lung injury, intratracheal administration of 10-nitro-oleate led to increased DNA-binding activity of Nrf2 in the lungs.[9] |
Comparative Data on NF-κB Inhibition
The anti-inflammatory effects of this compound are attributed to its inhibition of the NF-κB pathway. Independent research corroborates this, suggesting that 10-Nitrooleic acid can interfere with multiple steps in the NF-κB signaling cascade.[10][11]
| Finding | Developer-Associated Data (if available) | Independent Research Findings |
| NF-κB Pathway Inhibition | Claims concurrent inhibition of the pro-inflammatory NF-κB signaling cascade.[1] | Independent studies confirm that 10-Nitrooleic acid inhibits NF-κB signaling.[7][10] This can occur through the inhibition of p42/p44 MAPK, which is upstream of NF-κB.[10] In human bronchial epithelial cells, 10-Nitrooleic acid was shown to block the phosphorylation and degradation of IκB, an inhibitor of NF-κB.[11] It may also interfere with the initial toll-like receptor-4 (TLR4) signaling upstream of the NF-κB cascade.[12] |
| Reduction of Pro-inflammatory Cytokines | Phase I data in obese subjects showed a decrease in inflammatory biomarkers like MCP-1 and IL-6 at a 150 mg dose.[8][13] | In a mouse model of allergic airway disease, pulmonary delivery of 10-nitro-oleic acid reduced the levels of pro-inflammatory cytokines.[11] It has also been shown to inhibit the expression of lipoprotein-associated phospholipase A2 (Lp-PLA2), an inflammatory enzyme, in macrophages.[10] |
| In Vivo NF-κB Inhibition | Not specified in available materials. | In a mouse model of LPS-induced acute lung injury, intratracheal administration of 10-nitro-oleate reduced the DNA-binding activity of NF-κB in the lungs.[9] |
Experimental Protocols from Independent Research
To aid in the replication and further investigation of these findings, detailed methodologies from key independent studies are provided below.
Nrf2 Activation Assay (Western Blot for HO-1)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% fetal bovine serum.
-
Treatment: Cells are treated with 10-Nitrooleic acid (typically 1-10 µM) or vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined by BCA assay. Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against HO-1 and a loading control (e.g., GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with 10-Nitrooleic acid (typically 1-10 µM) or vehicle for 1 hour, followed by stimulation with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
The following diagram illustrates a typical experimental workflow for assessing Nrf2 activation.
Logical Relationship between Published and Independent Findings
The body of independent research on 10-Nitrooleic acid largely supports the fundamental mechanistic claims made by the developers of this compound. While not direct replications, these studies provide a convergence of evidence from various laboratories and experimental systems, strengthening the scientific premise for this compound's therapeutic potential. The independent studies also provide a more nuanced understanding of the molecular interactions, such as the specific cysteine residues on Keap1 that are targeted and the upstream signaling pathways involved in NF-κB inhibition.
The diagram below illustrates the logical flow from the initial proposed mechanism to the supporting evidence from independent research.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2-dependent and -independent responses to nitro-fatty acids in human endothelial cells: identification of heat shock response as the major pathway activated by nitro-oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The nitrated fatty acid 10-nitro-oleate attenuates allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Cxa-10 and Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent modulators of inflammatory and oxidative stress pathways: Cxa-10 (10-nitrooleic acid) and dimethyl fumarate (B1241708) (DMF). Both compounds are recognized for their therapeutic potential in diseases characterized by inflammation and oxidative damage, primarily through the activation of the Nrf2 pathway and inhibition of NF-κB signaling.
Mechanism of Action: A Shared Path with Distinct Features
This compound and dimethyl fumarate exert their effects by modulating key cellular signaling pathways involved in inflammation and cytoprotection.
This compound , an endogenous nitro-fatty acid, acts as an electrophilic signaling mediator. It covalently modifies cysteine residues on regulatory proteins, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] This activation upregulates a suite of antioxidant and cytoprotective genes.[1] Concurrently, this compound inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) signaling pathways, thereby suppressing the expression of pro-inflammatory genes.[1] It also modulates PPARγ and soluble epoxide hydrolase, which contributes to improved metabolism and vascular function.[1]
Dimethyl fumarate (DMF) , an ester of fumaric acid, is a pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, monomethyl fumarate (MMF).[2][3] DMF and MMF are known activators of the Nrf2 pathway.[2][4] The electrophilic nature of DMF allows it to react with cysteine residues on Keap1, a negative regulator of Nrf2, leading to Nrf2's nuclear translocation and the subsequent transcription of antioxidant genes.[5] DMF also inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.[2][5] Additionally, MMF is an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), which contributes to its anti-inflammatory effects.[2][4]
Signaling Pathway Diagrams
Caption: this compound signaling pathway.
Caption: Dimethyl fumarate signaling pathway.
In Vivo Efficacy: Preclinical and Clinical Data
While direct comparative in vivo studies between this compound and dimethyl fumarate are limited, data from various preclinical models and clinical trials provide insights into their respective efficacy.
Preclinical Efficacy
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat Ischemia-Reperfusion Injury | Reduced renal tubular damage and lowered serum creatinine (B1669602) by up to ~40% compared to vehicle. | [1] |
| Uninephrectomized Deoxycorticosterone Acetate-High-Salt Mouse (CKD model) | At 2.5 mg/kg, significantly attenuated increases in plasma cholesterol, heart weight, and kidney weight. Reduced albuminuria, nephrinuria, glomerular hypertrophy, and glomerulosclerosis. Also reduced inflammatory and fibrotic renal biomarkers. | [6] | |
| Rodent models of Acute Kidney Injury and Pulmonary Hypertension | Reduced pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of oxidative damage, while preserving renal and vascular function. | [1] | |
| Obese and Insulin-Resistant Mice | Improved insulin (B600854) sensitivity, reduced adipose tissue inflammation, and decreased circulating triglycerides. | [1] | |
| Dimethyl Fumarate | Experimental Autoimmune Encephalomyelitis (EAE) - Mouse model for MS | Reduces disease severity.[7] Attenuated clinical signs and pulmonary inflammatory dysfunction.[4] | [4][7] |
| Streptozotocin-Induced Sporadic Alzheimer's Disease Rat Model | Reduced spatial memory and cognitive impairments, attenuated inflammation and oxidative stress, and decreased neurodegeneration. | [4] | |
| 6-hydroxydopamine (6-OHDA) induced Parkinson's Disease Model | Attenuated the loss of dopaminergic neurons, the decrease in dopamine (B1211576) levels, and the activation of astrocytes and microglia. | [4] | |
| Myocardial Infarct Models | At 10 mg/kg, reduced infarct size by inhibiting NF-κB. | [4] | |
| Streptozotocin-induced Diabetes Models | Provided Nrf2-dependent protection against diabetic-induced myocardial injury and nephropathy, and improved wound healing (doses ranging from 10 to 80 mg/kg). | [4] |
Clinical Efficacy
| Compound | Disease/Condition | Key Findings | Reference |
| This compound | Healthy and Obese Subjects (Phase I) | At a 150 mg dose, a consistent decrease from baseline was observed for biomarkers of inflammation and metabolic dysfunction, including leptin, triglycerides, cholesterol, MCP-1, and IL-6. | [8][9] |
| Dimethyl Fumarate | Relapsing-Remitting Multiple Sclerosis (RRMS) | In pivotal Phase III trials (DEFINE and CONFIRM), demonstrated a significant reduction in the annualized relapse rate (ARR) compared to placebo (44% to 53% reduction).[7][10] Long-term efficacy was confirmed in the ENDORSE study.[7] | [7][10] |
| Psoriasis | Showed significant efficacy in improving skin lesions.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research findings. Below are summaries of key experimental protocols for in vivo studies.
Dimethyl Fumarate: Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animals: Female C57BL/6 mice, 8-12 weeks old.[5]
-
Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[5]
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.[5]
-
Administer Pertussis toxin (200 ng in PBS) intraperitoneally on the day of immunization and 48 hours later.[5]
-
-
DMF Administration: Prepare DMF in a suitable vehicle (e.g., 0.5% methylcellulose).[5]
-
Clinical Scoring: Monitor animals daily for clinical signs of EAE and score them on a standardized scale.[5]
Caption: Experimental workflow for EAE model.
Immunohistochemistry for Nrf2 Activation
-
Tissue Preparation:
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the sections.[5]
-
Perform heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).[5]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[5]
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum).[5]
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.[5]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[5]
-
Counterstain with hematoxylin.[5]
-
-
Imaging and Analysis:
Conclusion
Both this compound and dimethyl fumarate are promising therapeutic agents that target the Nrf2 and NF-κB pathways to combat diseases with inflammatory and oxidative stress components. While dimethyl fumarate is an established treatment for multiple sclerosis and psoriasis, this compound has demonstrated significant potential in preclinical models of kidney disease, pulmonary hypertension, and metabolic disorders. Further head-to-head comparative studies would be invaluable to delineate the specific advantages and therapeutic niches of each compound. This guide provides a foundational comparison based on currently available data to aid researchers in their ongoing investigations and drug development efforts.
References
- 1. medkoo.com [medkoo.com]
- 2. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Fumarate as Potential Treatment for Alzheimer’s Disease: Rationale and Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Cxa-10's Antifibrotic Effects: A Comparative Analysis in a Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antifibrotic agent Cxa-10 against the established therapies, Pirfenidone and Nintedanib, in a validated secondary model of pulmonary fibrosis. The data presented herein is based on findings from preclinical studies utilizing the bleomycin-induced lung fibrosis model, a well-established method for evaluating potential antifibrotic drugs.
Executive Summary
Idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases are characterized by the progressive and irreversible scarring of lung tissue, leading to a decline in respiratory function. While Pirfenidone and Nintedanib have been approved for the treatment of IPF, the search for more effective and better-tolerated therapies continues. This compound, a novel nitro-fatty acid, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties. This guide offers a head-to-head comparison of the antifibrotic efficacy of this compound with Pirfenidone and Nintedanib, supported by quantitative data from a bleomycin-induced pulmonary fibrosis model. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a comprehensive understanding of their mechanisms of action and to aid in the design of future validation studies.
Comparative Efficacy in Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced model of pulmonary fibrosis is a widely used preclinical model that recapitulates key features of human fibrotic lung disease, including inflammation, fibroblast activation, and excessive collagen deposition. The following table summarizes the quantitative antifibrotic effects of this compound (represented by the closely related nitro-oleic acid, OA-NO2), Pirfenidone, and Nintedanib in this model.
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| This compound (as OA-NO2) | 50µg | Intratracheal | Fibrosis Score (Ashcroft Scale) | Reduction from 4.5 ± 1.3 to 2.5 ± 2.3[1] |
| Collagen Deposition (Count) | Reduction from 28 ± 8.8 to 6 ± 1.6[1] | |||
| Pirfenidone | 30 or 100 mg/kg/day | Oral Gavage | Hydroxyproline (B1673980) Content | Significant reduction compared to bleomycin (B88199) control |
| Lung Pathology | Reduced lung edema and pathology | |||
| Nintedanib | 60 mg/kg, twice daily | Oral | Fibrosis Score (Modified Ashcroft) | Significant reduction in fibrosis score |
| Lung Hydroxyproline | Reduced lung hydroxyproline content |
Note: Data for this compound is based on studies with nitro-oleic acid (OA-NO2), a structurally and functionally similar compound. Direct comparative studies of this compound in this model are not yet publicly available.
Mechanisms of Action: A Comparative Overview
The antifibrotic effects of this compound, Pirfenidone, and Nintedanib are mediated through distinct yet partially overlapping signaling pathways.
This compound: This nitro-fatty acid exerts its primary effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Pirfenidone: The precise molecular target of Pirfenidone is not fully elucidated, but it is known to modulate multiple profibrotic and inflammatory pathways, with a significant impact on Transforming Growth Factor-beta (TGF-β) signaling.
Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that targets key receptors involved in fibroblast proliferation, migration, and survival, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
A widely accepted and utilized secondary model for studying pulmonary fibrosis involves the administration of bleomycin to rodents.
Workflow:
References
Assessing the Specificity of Cxa-10 for the Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cxa-10, a novel Nrf2 activator, and its specificity for the Nrf2 pathway. We will objectively compare its performance with other well-established Nrf2 activators, supported by experimental data, and provide detailed methodologies for key experiments.
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a critical therapeutic target for a range of diseases associated with oxidative stress and inflammation.[1][2] this compound (10-nitro-9(E)-octadec-9-enoic acid) is a nitro-fatty acid derivative that has demonstrated potential in activating the Nrf2 pathway.[3][4][5] This guide will delve into the experimental approaches used to assess the specificity of this compound and compare it to other known Nrf2 activators such as Sulforaphane (SFN) and Dimethyl Fumarate (DMF).
Mechanism of Nrf2 Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][6] Electrophilic compounds, including many Nrf2 activators, can modify specific cysteine residues on Keap1.[4] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[1]
Comparative Analysis of Nrf2 Activator Potency
The potency of Nrf2 activators can be compared using various in vitro assays. A key metric is the half-maximal effective concentration (EC50) in ARE reporter assays, which indicates the concentration of a compound required to achieve 50% of the maximum activation of the Nrf2 pathway.
| Compound | Target/Mechanism | Assay System | Potency (EC50/MEC) | Reference(s) |
| This compound | Keap1 modification | ARE-Luciferase Reporter | Data not available | |
| Sulforaphane | Keap1 modification | ARE-Luciferase Reporter | Varies by cell type (typically in the µM range) | [7] |
| Dimethyl Fumarate (DMF) | Keap1 modification | ARE-Luciferase Reporter / Target Gene Expression | Varies by cell type (typically in the µM range) | [7] |
| Bardoxolone Methyl | Keap1 modification | ARE-Luciferase Reporter | Nanomolar range | [7] |
Note: Direct comparison of potency can be challenging due to variations in experimental systems and cell types used across different studies.[7]
Assessing Specificity: On-Target vs. Off-Target Effects
A crucial aspect of drug development is to determine the specificity of a compound for its intended target. For Nrf2 activators, this involves assessing their ability to activate the Nrf2 pathway without significantly affecting other signaling pathways.
On-Target Effects: Nrf2 Pathway Activation
The activation of the Nrf2 pathway by a compound can be validated through a series of experiments that measure downstream events of Nrf2 activation.
Table 2: Experimental Data on Nrf2 Pathway Activation
| Experiment | This compound | Sulforaphane | Dimethyl Fumarate (DMF) |
| ARE Reporter Assay | Upregulates ARE-driven gene expression[3] | Potent inducer of ARE-luciferase activity[8] | Activates ARE-luciferase reporter[7] |
| Nrf2 Target Gene Expression (qPCR) | Upregulates HO-1, GSTA1/2, GSTA3, GSTA4 mRNA[3][5] | Increases HO-1 mRNA levels[9] | Induces Nrf2 target genes |
| Nrf2 Nuclear Translocation (Western Blot) | Induces Nrf2-dependent gene expression[10] | Increases Nrf2 protein expression in a dose-dependent manner[11] | Promotes Nrf2 nuclear accumulation |
| Nrf2 Target Protein Expression (Western Blot) | Upregulates HO-1 protein expression[5] | Increases Nrf2 protein levels[11] | Increases expression of Nrf2 target proteins |
Off-Target Effects
To assess the specificity of an Nrf2 activator, it is essential to investigate its potential interactions with other cellular targets. This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which can be considered a beneficial off-target effect in the context of inflammatory diseases.[3]
Table 3: Off-Target Effects of Nrf2 Activators
| Compound | Known Off-Target Effects | Reference(s) |
| This compound | Inhibition of NF-κB signaling | [3] |
| Sulforaphane | Nrf2-independent inhibition of inflammasomes, effects on tubulin and TLR4 | [12] |
| Dimethyl Fumarate (DMF) | Activation of the hydroxycarboxylic acid receptor 2 (HCAR2) | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
ARE-Luciferase Reporter Assay
This assay is a primary method for quantifying the activation of the Nrf2 pathway.[2]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in appropriate media.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells and treat with various concentrations of the test compound (e.g., this compound) and known activators (e.g., Sulforaphane) as positive controls.
-
Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to quantify the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), providing evidence of downstream pathway activation.[2]
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound at various concentrations and time points.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using primers specific for the Nrf2 target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
Western blotting is used to visualize and quantify the levels of Nrf2 protein in the nucleus and the expression of its downstream target proteins.
-
Cell Treatment and Protein Extraction:
-
Treat cells with the test compound.
-
For nuclear translocation, perform subcellular fractionation to separate nuclear and cytoplasmic extracts. For total protein expression, lyse the whole cells.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for Nrf2, Nrf2 target proteins (e.g., HO-1, NQO1), and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for total lysate).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizing the Pathways and Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators like this compound.
Caption: Experimental workflow for assessing the specificity of Nrf2 activators.
Caption: Logical relationship of this compound's dual mechanism of action on Nrf2 and NF-κB pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of the Nrf2-ARE Activators Sulforaphane and Carnosic Acid Attenuate 4-hydroxy-2-nonenal Induced Mitochondrial Dysfunction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Sulforaphane inhibits multiple inflammasomes through an Nrf2-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Nrf2 Activators: Cxa-10 Versus Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of emerging Nrf2 activator, Cxa-10, against other notable Nrf2 modulators: dimethyl fumarate (B1241708) (DMF), bardoxolone (B1667749) methyl, and sulforaphane. The information is supported by available clinical and preclinical data to aid in informed decision-making in drug development and research.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a promising therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. While the therapeutic potential of Nrf2 activation is significant, the safety profiles of Nrf2 activators can vary substantially. This guide focuses on comparing the safety of this compound, a novel nitro-fatty acid, with established or investigated Nrf2 activators.
Comparative Safety Profiles
The safety of Nrf2 activators is a critical consideration in their therapeutic development. Below is a summary of the key safety findings for this compound and other selected Nrf2 activators based on clinical and preclinical studies.
This compound (10-nitro-9(E)-octadec-9-enoic acid) has demonstrated a generally favorable safety profile in early-stage clinical trials. Phase I studies in healthy and obese subjects have shown the compound to be safe and well-tolerated.[1][2][3] The most frequently reported adverse events were dose-related and primarily gastrointestinal in nature, including diarrhea, abdominal pain, and nausea, affecting over 10% of subjects in one study.[1][2][3] Importantly, these studies reported no clinically significant abnormalities in physical examinations, vital signs, clinical laboratory evaluations, or electrocardiographic assessments.[1][2][3] Phase II studies for conditions such as focal segmental glomerulosclerosis and pulmonary arterial hypertension are ongoing.[1][4][5][6]
Dimethyl Fumarate (DMF) , an approved treatment for multiple sclerosis and psoriasis, is associated with a distinct set of common adverse events. Gastrointestinal issues and flushing are frequently reported, particularly at the beginning of treatment, and can lead to discontinuation.[7][8][9][10] A more significant safety concern with long-term use is the potential for a decrease in lymphocyte counts, known as lymphopenia, which can increase the risk of infections.
Bardoxolone Methyl has faced significant safety challenges in clinical development. A Phase 3 clinical trial (BEACON) in patients with type 2 diabetes and chronic kidney disease was terminated due to a higher rate of heart-related adverse events, including heart failure, hospitalizations, and deaths in the treatment group compared to placebo. Subsequent analyses identified patients with elevated baseline B-type natriuretic peptide and a history of heart failure as being at a particularly high risk. More recent preclinical research suggests that bardoxolone methyl may induce ferroptosis in cardiomyocytes, providing a potential mechanism for its cardiotoxicity. Additionally, concerns about liver toxicity have been raised due to observed elevations in alanine (B10760859) aminotransferase (ALT) levels.
Sulforaphane , a naturally occurring isothiocyanate found in cruciferous vegetables, is generally considered to be well-tolerated.[9] Clinical studies have reported its use for up to 6 months with side effects typically limited to mild heartburn and stomach upset. Some studies with specific formulations have noted a higher incidence of mild gastrointestinal events, though serious adverse events are not commonly reported.[1]
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of key adverse events reported in clinical trials for each Nrf2 activator.
| Adverse Event Category | This compound | Dimethyl Fumarate (DMF) | Bardoxolone Methyl | Sulforaphane |
| Most Common Adverse Events | Diarrhea, Abdominal Pain, Nausea (>10% incidence, dose-related)[1][2][3] | Gastrointestinal Events (27% vs 17% placebo in first 3 months), Flushing (37% vs 5% placebo in first 3 months) | Muscle Spasms (manageable, mild to moderate) | Mild Gastrointestinal Events (e.g., heartburn, stomach upset)[9] |
| Serious Adverse Events | No clinically significant abnormalities reported in Phase I trials[1][2][3] | Lymphopenia (decreased lymphocyte counts) | Heart Failure (8.8% vs 5.0% placebo in BEACON trial), Fluid Overload, Increased ALT | No significant or severe adverse events commonly reported[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and how safety is assessed, the following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for evaluating cytotoxicity.
References
- 1. Effect of broccoli sprout extract and baseline gut microbiota on fasting blood glucose in prediabetes: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of Oral this compound, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Sulforaphane Bioavailability and Chemopreventive Activity in Men Presenting for Biopsy of the Prostate Gland: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Randomized, Placebo-Controlled Study Evaluating the Safety, Tolerability, and Pharmacokinetics of Enteric-Coated Stabilized Sulforaphane (SFX-01) in Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of broccoli sprout supplements enriched in glucoraphanin on liver functions in healthy middle-aged adults with high-normal serum hepatic biomarkers: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Validating Downstream Targets of Cxa-10: A Comparative Guide Using RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream targets of Cxa-10, an endogenous nitro-fatty acid derivative with known anti-inflammatory and cytoprotective properties.[1] We will delve into a detailed experimental protocol using RNA sequencing (RNA-seq), a powerful technology for transcriptome-wide analysis of gene expression changes. Furthermore, we will objectively compare RNA-seq with alternative target validation methodologies, supported by experimental data considerations, to assist researchers in selecting the most appropriate strategy for their specific research goals.
This compound: Mechanism of Action
This compound, also known as 10-nitrooleic acid, exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][3] Conversely, NF-κB is a central mediator of inflammatory responses.[4] The dual action of this compound makes it a promising therapeutic candidate for conditions associated with inflammation and oxidative stress.
Validating Downstream Targets with RNA-Seq: An Experimental Protocol
RNA-seq is a high-throughput sequencing technique that provides a comprehensive snapshot of the transcriptome, enabling the identification and quantification of differentially expressed genes in response to a specific treatment.[5][6] This makes it an ideal tool for elucidating the downstream molecular effects of this compound.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest for this compound (e.g., macrophages for inflammation, endothelial cells for vascular effects).
-
Culture Conditions: Culture cells in appropriate media and conditions to ensure optimal growth and viability.
-
Treatment: Treat cells with a predetermined concentration of this compound and a vehicle control (e.g., DMSO). Include multiple biological replicates (at least three) for each condition to ensure statistical power.[7][8] A time-course experiment (e.g., 6, 12, 24 hours) can provide insights into the dynamics of gene expression changes.
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from treated and control cells using a reputable RNA extraction kit.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >8 to ensure high-quality data.
3. Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq. The choice of sequencing depth (number of reads per sample) will depend on the complexity of the transcriptome and the desired sensitivity.[9]
4. Data Analysis:
-
Quality Control: Perform quality control checks on the raw sequencing data to remove low-quality reads and adapter sequences.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in this compound treated cells compared to the vehicle control.
-
Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify the biological pathways and processes that are significantly affected by this compound treatment. This will help to confirm the engagement of the Nrf2 and NF-κB pathways and potentially identify novel downstream targets.
Comparison of Target Validation Methods
While RNA-seq is a powerful tool, other techniques can also be employed to validate downstream targets. The choice of method depends on the specific research question and available resources.
| Feature | RNA-Sequencing (RNA-seq) | Chromatin Immunoprecipitation Sequencing (ChIP-seq) | Proteomics (e.g., Mass Spectrometry) |
| Primary Output | Measures changes in gene expression at the transcript level.[6] | Identifies genome-wide binding sites of a specific transcription factor.[1][10][11] | Measures changes in protein abundance and post-translational modifications.[12][13][14] |
| Information Provided | Provides a global view of the transcriptional response to this compound, identifying both direct and indirect targets. | Directly identifies the genes that are likely to be regulated by Nrf2 or NF-κB following this compound treatment. | Provides a direct measure of the functional output of gene expression changes, identifying changes at the protein level. |
| Strengths | - Comprehensive and unbiased transcriptome-wide analysis.- High sensitivity and dynamic range.- Can identify novel transcripts and splice variants.[6][15][16] | - Provides direct evidence of transcription factor binding.- Can elucidate the direct regulatory network of a transcription factor. | - Directly measures the abundance of the functional molecules (proteins).- Can identify post-translational modifications that regulate protein activity. |
| Limitations | - Transcript level changes do not always correlate with protein level changes.- Does not distinguish between direct and indirect targets. | - Requires a specific and high-quality antibody for the transcription factor of interest.- Does not provide information on the functional consequences of binding (activation or repression). | - Less comprehensive than RNA-seq for global profiling.- Can be technically challenging and expensive. |
| Application for this compound | Ideal for initial, unbiased discovery of all genes and pathways affected by this compound treatment. | Best for confirming the direct binding of Nrf2 to the promoter regions of its target genes and the altered binding of NF-κB subunits. | Excellent for validating that the observed changes in gene expression translate to changes in protein levels and for identifying novel protein targets. |
Visualizing the this compound Signaling Pathway and Comparative Logic
Conclusion
Validating the downstream targets of this compound is crucial for understanding its therapeutic potential and mechanism of action. RNA-seq offers a robust and comprehensive approach for an initial, unbiased assessment of the transcriptomic changes induced by this compound. The detailed protocol provided in this guide offers a clear roadmap for researchers to execute such a study. However, for a more complete picture, integrating RNA-seq data with findings from orthogonal methods like ChIP-seq and proteomics is highly recommended. This multi-omics approach will provide a more in-depth and validated understanding of the molecular pathways modulated by this compound, ultimately accelerating its development as a novel therapeutic agent.
References
- 1. TIP: A probabilistic method for identifying transcription factor target genes from ChIP-seq binding profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 3. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling disease-selective drug targets: from proteomics to ligandomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative applications for distinct RNA sequencing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design for RNA-Seq [support.bioconductor.org]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 12. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 13. benchchem.com [benchchem.com]
- 14. google.com [google.com]
- 15. RNA-Targeting Techniques: A Comparative Analysis of Modern Approaches for RNA Manipulation in Cancer Research and Therapeutics [mdpi.com]
- 16. rna-seqblog.com [rna-seqblog.com]
A Comparative Analysis of Cxa-10 and Resolvin Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory pathways of two distinct therapeutic agents: Cxa-10, a synthetic nitro-fatty acid, and resolvins, a family of endogenous lipid mediators. The information presented is intended to support research and development efforts in the field of inflammation.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases. The resolution of inflammation is an active process, and its failure can lead to chronic inflammatory conditions. This compound and resolvins represent two different strategies to modulate inflammatory responses. This compound is a synthetic molecule that activates endogenous protective pathways, while resolvins are naturally produced lipid mediators that actively promote the resolution of inflammation. This guide will objectively compare their mechanisms of action, present supporting experimental data in a structured format, and provide detailed experimental protocols for key assays.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the key differences in the mechanisms of action and the quantitative effects of this compound and resolvins on inflammatory markers.
| Feature | This compound (10-Nitrooleic Acid) | Resolvins (e.g., Resolvin D1, Resolvin E1) |
| Primary Mechanism | Activates the Nrf2 pathway and inhibits NF-κB signaling.[1] | Activate specific G-protein coupled receptors (GPCRs) to promote resolution of inflammation. |
| Key Signaling Pathways | - Nrf2 Activation: Upregulates antioxidant and cytoprotective genes. - NF-κB Inhibition: Suppresses the expression of pro-inflammatory genes.[1] | - Receptor-mediated signaling: Binds to receptors such as ALX/FPR2, GPR32 (for RvD1), and ChemR23 (for RvE1). - Downstream pathways: Inhibit NF-κB and MAPK signaling; activate PI3K/Akt pathways. |
| Effect on Inflammatory Cells | Reduces inflammatory cell infiltration. | Inhibit neutrophil infiltration and enhance macrophage phagocytosis of apoptotic cells. |
| Source | Synthetic nitro-fatty acid. | Endogenously produced from omega-3 fatty acids (DHA and EPA). |
Table 1: Comparison of the Anti-Inflammatory Mechanisms of this compound and Resolvins.
| Inflammatory Marker | This compound Effect | Resolvin Effect (Resolvin D1) |
| MCP-1 | A 150 mg dose of this compound resulted in a statistically significant decrease in Monocyte Chemoattractant Protein-1 (MCP-1) levels in obese subjects after 14 days of treatment.[1] | Resolvin D1 (10-100 nM) significantly downregulated the mRNA expression of MCP-1 in LPS-stimulated THP-1 macrophages in a dose-dependent manner. |
| IL-6 | A 150 mg dose of this compound showed a trend towards decreased Interleukin-6 (IL-6) levels in obese subjects.[1] | Aspirin-Triggered Resolvin D1 (AT-RvD1) at 100 nM attenuated the IL-1β-induced secretion of IL-6 by more than 60% in A549 alveolar epithelial cells.[2][3] |
| TNF-α | Preclinical studies in rodent models have shown that this compound treatment can reduce pro-inflammatory cytokines including TNF-α. | Resolvin D1 (10, 50, and 100 nM) significantly downregulated the mRNA expression of TNF-α in LPS-stimulated THP-1 macrophages in a dose-dependent manner.[4][5] |
| Macrophage Phagocytosis | Data not available. | Resolvin E1 (at concentrations as low as 0.1 nM) significantly enhanced the phagocytic uptake of zymosan A by murine peritoneal macrophages.[6] |
Table 2: Quantitative Comparison of the Effects of this compound and Resolvins on Key Inflammatory Markers.
Signaling Pathways
The signaling pathways of this compound and resolvins are distinct, reflecting their different modes of action.
This compound Signaling Pathway
This compound primarily exerts its anti-inflammatory effects through two main pathways: activation of the Nrf2 pathway and inhibition of the NF-κB pathway.
Resolvin Signaling Pathway
Resolvins mediate their pro-resolving effects by binding to specific G-protein coupled receptors on the surface of immune cells, which triggers intracellular signaling cascades that ultimately dampen inflammation and promote tissue repair.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Experimental Protocols
4.1.1. Nrf2 Reporter Assay
-
Objective: To determine the ability of this compound to activate the Nrf2 signaling pathway.
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE).
-
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a known Nrf2 activator (positive control) for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of Nrf2 activity relative to the vehicle-treated control.
-
4.1.2. NF-κB Reporter Assay
-
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter construct containing an NF-κB response element.
-
Protocol:
-
Seed the NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (100 ng/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity.
-
Normalize the data and calculate the percentage inhibition of NF-κB activity compared to the stimulated control.
-
4.1.3. Measurement of Inflammatory Cytokines
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Protocol:
-
Culture the cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentrations of cytokines such as MCP-1, IL-6, and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Resolvin Experimental Protocols
4.2.1. Macrophage Phagocytosis Assay [7]
-
Objective: To evaluate the effect of resolvins on the phagocytic capacity of macrophages.
-
Cells: Primary murine peritoneal macrophages or a human macrophage cell line.
-
Protocol:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Incubate the macrophages with various concentrations of a resolvin (e.g., Resolvin E1 at 0.01–100 nM) for 15 minutes.
-
Add fluorescently labeled zymosan particles (e.g., FITC-labeled) to the cells and incubate for 30 minutes to allow for phagocytosis.
-
Aspirate the wells and quench the fluorescence of extracellular particles with a quenching agent like trypan blue.
-
Wash the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percentage enhancement of phagocytosis relative to the vehicle-treated control.
-
4.2.2. Inhibition of LPS-Induced Cytokine Production [4][5]
-
Objective: To quantify the ability of resolvins to inhibit the production of pro-inflammatory cytokines.
-
Cell Line: PMA-differentiated THP-1 cells (macrophage-like).
-
Protocol:
-
Culture PMA-differentiated THP-1 cells in a 24-well plate.
-
Pre-incubate the cells with various concentrations of a resolvin (e.g., Resolvin D1 at 10, 50, or 100 nM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and other cytokines in the supernatants using ELISA.
-
4.2.3. Western Blot Analysis of NF-κB and MAPK Signaling
-
Objective: To investigate the effect of resolvins on key inflammatory signaling pathways.
-
Cells: Human periodontal ligament cells or other relevant cell types.
-
Protocol:
-
Culture cells and treat them with a resolvin followed by stimulation with LPS.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the resolvin on the phosphorylation status of these signaling proteins.
-
Conclusion
This compound and resolvins represent two promising, yet distinct, approaches to the modulation of inflammation. This compound acts as a broad-spectrum anti-inflammatory agent by activating the Nrf2 pathway and inhibiting NF-κB. Resolvins, on the other hand, are specialized pro-resolving mediators that actively promote the termination of the inflammatory response through receptor-mediated signaling. The choice between these two strategies may depend on the specific inflammatory condition being targeted. The data and protocols presented in this guide are intended to facilitate further research and development of novel anti-inflammatory therapeutics.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion | PLOS One [journals.plos.org]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Cxa-10 in Oncology: A Comparative Analysis in Humanized Mouse Models
Disclaimer: This guide provides a comparative framework for evaluating the therapeutic potential of Cxa-10 in oncology using humanized mouse models. As of the latest available public information, this compound (10-Nitrooleic acid) has been primarily investigated for inflammatory and fibrotic diseases. Its application in cancer, particularly within humanized mouse models, is not yet established in published literature. Therefore, this guide utilizes this compound's known mechanism of action to build a hypothetical profile and compares it with established alternative therapies that target similar pathways and have been evaluated in preclinical cancer models. The experimental data for the alternative therapies are drawn from existing studies and are presented for illustrative purposes.
Introduction
This compound is an endogenous nitro-fatty acid that acts as a signaling molecule with potent anti-inflammatory and cytoprotective properties. Its primary mechanism of action involves the dual modulation of two critical signaling pathways: the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of Nuclear Factor-kappa B (NF-κB). Both pathways are implicated in cancer progression, making this compound a molecule of interest for oncological applications. This guide will explore the hypothetical therapeutic potential of this compound in cancer by comparing its mechanistic profile with that of two other pathway-specific modulators: Sulforaphane (an Nrf2 activator) and Bortezomib (an NF-κB inhibitor), in the context of humanized mouse models.
Mechanism of Action and Signaling Pathways
This compound's therapeutic rationale in oncology stems from its ability to simultaneously activate the Nrf2 pathway, which controls the expression of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.
Comparative Performance in Humanized Mouse Models
To provide a framework for evaluating this compound, we present hypothetical data alongside published data for Sulforaphane and Bortezomib in humanized mouse models of solid tumors.
Quantitative Data Summary
| Parameter | This compound (Hypothetical) | Sulforaphane (Nrf2 Activator) | Bortezomib (NF-κB Inhibitor) |
| Tumor Growth Inhibition | > 60% | ~30-50% | > 70% (in combination) |
| Target Tumor Type | Broad (due to mechanism) | Prostate, Lung, Breast | Multiple Myeloma, Lung |
| Effect on Human T-cell Infiltration | Moderate Increase | Minimal Change | Moderate Increase |
| Modulation of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Significant Decrease | Moderate Decrease | Significant Decrease |
| Induction of Antioxidant Gene Expression (e.g., NQO1, HO-1) | High | High | Low |
| Apoptosis Induction in Tumor Cells | Moderate | Low to Moderate | High |
| Observed Toxicities | Low (based on non-cancer studies) | Low | Moderate to High (Neuropathy) |
Experimental Protocols
A generalized protocol for assessing the efficacy of a therapeutic agent in a humanized mouse model of cancer is outlined below.
Detailed Methodologies
-
Generation of Humanized Mice:
-
Six-to-eight-week-old immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG) are sublethally irradiated (2.5 Gy).
-
Within 24 hours, mice are intravenously injected with 1x10^5 human CD34+ hematopoietic stem cells isolated from cord blood.
-
Human immune cell engraftment is monitored every 4 weeks by flow cytometry of peripheral blood for human CD45+ cells. Mice with >25% human CD45+ cells at 12 weeks post-transplantation are used for studies.
-
-
Tumor Implantation:
-
Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) or patient-derived xenograft (PDX) fragments are implanted subcutaneously into the flank of the humanized mice.
-
Tumors are allowed to grow to a volume of approximately 100-150 mm³.
-
-
Drug Treatment and Monitoring:
-
Mice are randomized into treatment cohorts.
-
This compound would be administered (e.g., daily via oral gavage), with the dose based on previous non-clinical toxicology studies.
-
Alternative therapies, such as Sulforaphane (e.g., 50 mg/kg, i.p.) or Bortezomib (e.g., 1 mg/kg, i.v.), are administered according to established protocols.
-
Tumor volume and body weight are measured twice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, tumors and spleens are harvested.
-
Single-cell suspensions are prepared for multi-color flow cytometry to analyze the frequency and activation status of human immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, NK cells).
-
A portion of the tumor is fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and pathway-specific markers (e.g., nuclear Nrf2, p-p65).
-
Blood is collected for analysis of circulating human cytokines.
-
Conclusion
While direct experimental evidence for this compound in humanized cancer mouse models is currently lacking, its unique dual mechanism of activating the Nrf2 pathway and inhibiting the NF-κB pathway presents a compelling rationale for its investigation as a novel anti-cancer agent. The framework presented in this guide, which compares its hypothetical performance against established modulators of these pathways, provides a roadmap for future preclinical studies. Such studies would be crucial to confirm its therapeutic potential, delineate its effects on the human tumor microenvironment, and identify potential cancer types where this compound could offer a significant therapeutic advantage. The low toxicity profile observed in other disease models suggests that this compound could be a well-tolerated therapy, either as a monotherapy or in combination with other anti-cancer agents.
Safety Operating Guide
Proper Disposal of Cxa-10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Cxa-10 (10-Nitrooleic acid) is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information, outlining the recommended procedures for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, a nitro fatty acid, is a bioactive lipid under investigation for its potential therapeutic effects.[1][2] Due to its chemical nature and the fact that its toxicological and pharmacological properties are not fully known, this compound must be handled and disposed of as a hazardous chemical waste.[3]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₁₈H₃₃NO₄ |
| Molecular Weight | 327.46 g/mol [1] |
| Appearance | Colorless to light yellow[2] |
| Solubility | Soluble in DMSO and ethanol (B145695) (up to 1 mg/ml).[4][5] Limited solubility in aqueous media.[4] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[4] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be followed for all this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste.
Step 2: Waste Collection and Containment
-
Use a designated, properly labeled, and compatible waste container. The container should be in good condition, with a secure, leak-proof lid.
-
Label the waste container clearly. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound (10-Nitrooleic acid)"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
For solutions of this compound in flammable solvents (e.g., ethanol), use a container suitable for flammable liquids. A Safety Data Sheet for a 10-Nitrooleate solution in ethanol classifies it as a highly flammable liquid and vapor.[6]
-
Keep the waste container closed at all times, except when adding waste.
Step 3: Storage of this compound Waste
-
Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition, heat, and direct sunlight. [6]
-
Store this compound waste separately from incompatible materials. As a general precaution for nitro compounds, avoid contact with strong reducing agents, strong oxidizing agents, acids, and bases.
Step 4: Disposal Request and Pickup
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the this compound hazardous waste.
-
Follow all institutional procedures for hazardous waste disposal requests.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for Cxa-10 (10-Nitrooleic acid)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cxa-10, also known as 10-Nitrooleic acid. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to prevent eye contact with dust or splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of inadequate ventilation. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of dust, vapors, or mist.[1]
-
Prevent contact with eyes and skin.[1]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage for a solution is at -20°C for up to 2 years.[1]
Emergency First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.[1]
-
Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and equipment with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal: All this compound waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed contractor. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the container in accordance with regulations. |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
